molecular formula C7H6N2O3 B6252641 5-nitro-2H,3H-furo[3,2-b]pyridine CAS No. 95837-10-8

5-nitro-2H,3H-furo[3,2-b]pyridine

Cat. No.: B6252641
CAS No.: 95837-10-8
M. Wt: 166.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-2H,3H-furo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.1. The purity is usually 95.
BenchChem offers high-quality 5-nitro-2H,3H-furo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-2H,3H-furo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

95837-10-8

Molecular Formula

C7H6N2O3

Molecular Weight

166.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on 5-Nitro-2H,3H-furo[3,2-b]pyridine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heterocycles serve as privileged scaffolds for drug discovery. 5-nitro-2H,3H-furo[3,2-b]pyridine (also known as 5-nitro-2,3-dihydrofuro[3,2-b]pyridine) is a highly versatile chemical building block. Characterized by a dihydrofuran ring fused to a pyridine core, this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Cannabinoid (CB1/CB2) receptor ligands and Nav1.8 inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptions. This guide dissects the stereoelectronic causality behind its synthesis, provides self-validating experimental protocols, and maps its downstream pharmacological utility.

Chemical Identity & Structural Architecture

The core architecture of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine consists of a 5-membered oxygen-containing ring fused to a 6-membered nitrogen-containing aromatic ring.

According to IUPAC nomenclature for fused systems, the [3,2-b] designation dictates the precise connectivity:

  • Base Component: Pyridine (bonds are lettered a, b, c, etc., where b is the C2–C3 bond).

  • Attached Component: Furan (numbered 1 for Oxygen, then 2, 3, 4, 5).

  • Fusion: The 3,2-bond of the furan ring is fused to the b bond (C2–C3) of the pyridine ring.

This specific fusion places the oxygen atom at position 1 and the pyridine nitrogen at position 4 of the overall bicyclic system. The nitro group is localized at position 5, directly adjacent to the pyridine nitrogen.

Quantitative Physicochemical Data

To facilitate analytical tracking and structural verification, the core physicochemical properties are summarized below ():

PropertyValueRationale / Significance
Chemical Name 5-nitro-2,3-dihydrofuro[3,2-b]pyridineStandard IUPAC designation
CAS Registry Number 95837-10-8Unique identifier for procurement
Molecular Formula C₇H₆N₂O₃Base elemental composition
Molecular Weight 166.14 g/mol Used for stoichiometric calculations
Monoisotopic Mass 166.0378 DaCrucial for high-resolution mass spectrometry
Predicted [M+H]⁺ (m/z) 167.0451Primary target peak in LC-MS (ESI+) monitoring

Mechanistic Rationale for Regioselective Nitration

The synthesis of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine relies on the electrophilic aromatic nitration of the unsubstituted 2,3-dihydrofuro[3,2-b]pyridine scaffold.

The Stereoelectronic Causality: From a process chemistry standpoint, the regioselectivity of this nitration is a textbook example of stereoelectronic control overriding bulk deactivation. Under strongly acidic conditions (H₂SO₄), the pyridine nitrogen (N-4) is protonated. Typically, a pyridinium species is highly deactivated, directing any incoming electrophile to the meta positions.

However, the oxygen atom at position 1 exerts a powerful +M (mesomeric) effect. The lone pair on the dihydrofuran oxygen donates electron density into the fused system. Resonance tracing reveals that electron density flows from O-1 to the C-7a bridgehead, pushing the C-7a=C-3a π-electrons to form a C-3a=N-4 double bond, which in turn localizes a partial negative charge directly onto C-5 (


).

This vinylogous activation effectively outcompetes the inductive deactivation of the pyridinium species, directing the nitronium ion (NO₂⁺) exclusively to the C-5 position.

Validated Synthetic Workflows

The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPC) to ensure causality between the chemical inputs and the analytical outputs. These methodologies are adapted from established patent literature (,).

Workflow Visualization

SynthesisWorkflow A 2,3-dihydrofuro[3,2-b]pyridine (Starting Material) B Nitration (HNO3 / H2SO4, 0 °C) A->B Electrophilic Substitution C 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (Target Compound) B->C Regioselective C-5 Nitration D Catalytic Hydrogenation (Pd/C, H2, MeOH) C->D Reduction E 2,3-dihydrofuro[3,2-b]pyridin-5-amine (Key Intermediate) D->E Amine Formation

Synthetic workflow from 2,3-dihydrofuro[3,2-b]pyridine to its 5-amino derivative.

Protocol A: Regioselective Nitration
ParameterSpecificationRationale
Substrate 2,3-dihydrofuro[3,2-b]pyridine (1.0 eq)Starting scaffold
Nitrating Agent HNO₃ (2.2 eq) in H₂SO₄Generates the NO₂⁺ electrophile
IPC Method LC-MS (Target m/z: 167.04)Confirms complete conversion
  • Dissolution: Charge a dry, round-bottom flask with 2,3-dihydrofuro[3,2-b]pyridine (1.0 eq) and concentrated sulfuric acid (approx. 5 volumes). Cool the mixture to 0 °C using an ice-water bath. (Causality: H₂SO₄ serves as both the solvent and the protonating agent, while the 0 °C setpoint prevents uncontrolled exotherms).

  • Electrophile Addition: In a separate vessel, prepare a nitrating mixture of concentrated nitric acid (2.2 eq) and concentrated sulfuric acid (1:1 v/v). Add this mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature below 5 °C. (Causality: Dropwise addition controls the concentration of NO₂⁺, preventing over-nitration).

  • Reaction Maturation & IPC: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. (Self-Validation: Withdraw a 10 µL aliquot, quench in water, and analyze via LC-MS. The reaction is complete when the starting material peak at m/z 122 is consumed and m/z 167 dominates).

  • Quenching & Isolation: Slowly pour the reaction mixture over crushed ice under vigorous stirring. Filter the resulting precipitate. Wash the filter cake extensively with cold water until the filtrate reaches a neutral pH. (Self-Validation: The neutral pH of the wash confirms the complete removal of residual acids, yielding the pure nitro compound).

Protocol B: Catalytic Hydrogenation to 5-Amine
ParameterSpecificationRationale
Substrate 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1.0 eq)Nitro intermediate
Catalyst 10% Pd/C (approx. 5-10% w/w)Chemoselective nitro reduction
IPC Method LC-MS (Target m/z: 137.07)Confirms complete reduction
  • System Preparation: Dissolve the synthesized 5-nitro-2,3-dihydrofuro[3,2-b]pyridine in anhydrous methanol (10 volumes). Add 10% Palladium on Carbon (Pd/C) carefully under a nitrogen blanket. (Causality: Methanol ensures complete solubility, while the nitrogen blanket prevents premature ignition of the pyrophoric catalyst).

  • Reduction: Purge the vessel with hydrogen gas three times, then maintain the system under a hydrogen atmosphere (1 atm) at room temperature. Stir vigorously overnight.

  • IPC Monitoring: (Self-Validation: Monitor via LC-MS. Complete conversion is validated by the disappearance of the m/z 167 peak and the emergence of the amine product at m/z 137).

  • Filtration & Concentration: Filter the reaction mixture through a pad of Celite, washing the pad with additional methanol. Evaporate the filtrate under reduced pressure to afford 2,3-dihydrofuro[3,2-b]pyridin-5-amine. (Causality: Celite safely traps the fine Pd/C particles, preventing heavy metal contamination in the final API intermediate).

Applications in Medicinal Chemistry

The conversion of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine to its 5-amino counterpart unlocks a highly reactive nucleophilic handle. This amine is subsequently utilized in amide or urea coupling reactions to generate diverse libraries of pharmacologically active compounds.

Notably, derivatives of this scaffold have been heavily patented for two primary therapeutic targets:

  • Nav1.8 Inhibitors: Voltage-gated sodium channel Nav1.8 is a critical target for peripheral pain management. The furo-pyridine scaffold provides the necessary spatial geometry and hydrogen-bonding network to selectively block these channels without CNS side effects ().

  • Cannabinoid (CB1/CB2) Receptor Ligands: The lipophilic nature of the fused bicyclic system makes it an excellent core for modulating cannabinoid receptors, offering therapeutic avenues for autoimmune diseases, inflammation, and neurodegenerative disorders ().

PharmaPathway N1 5-nitro-2H,3H-furo[3,2-b]pyridine N2 Reduction to 5-Amine N1->N2 N3 Amide/Urea Coupling N2->N3 N4 Nav1.8 Inhibitors (Pain Management) N3->N4 Scaffold integration N5 CB1/CB2 Receptor Ligands (Neurological Disorders) N3->N5 Scaffold integration

Downstream pharmacological applications of the 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold.

References

  • Title: WO2008063625A2 - Pyridine compounds and methods of their use Source: Google Patents URL
  • Title: CN114591293A - Conjunctive compounds as Nav1.
  • Title: 95837-10-8 (C7H6N2O3) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Medicinal chemistry applications of 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold represents a specialized yet critical niche in medicinal chemistry. While the fully aromatic furo[3,2-b]pyridine is widely recognized as a "privileged scaffold" for kinase inhibition, the 5-nitro-2,3-dihydro variant (CAS 95837-10-8) serves two distinct roles: as a high-value synthetic precursor to 5-amino-kinase inhibitors and as a bioactive pharmacophore in its own right, sharing electronic features with nitro-heterocyclic antimicrobials.

This technical guide dissects the chemistry, synthesis, and therapeutic utility of this specific scaffold.[1]

Executive Summary

The 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold is a fused bicyclic system combining an electron-deficient nitropyridine ring with an electron-rich dihydrofuran moiety.[2] Its primary utility in modern drug discovery is twofold:

  • Synthetic Gateway: It is the requisite intermediate for generating 5-amino-2,3-dihydrofuro[3,2-b]pyridines, which are potent hinge-binding motifs in inhibitors of CDC-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs) .

  • Bioactive Warhead: The 5-nitro group functions as a bioreductive pharmacophore, analogous to nitrofurans and nitroimidazoles, offering potential in hypoxia-activated prodrugs and antimicrobial applications.

Part 1: Chemical Architecture & Electronic Properties

Structural Analysis

The scaffold consists of a pyridine ring fused across the b-bond (C2–C3) to a dihydrofuran ring.

  • The "2H,3H" Designation: Unlike the planar, aromatic furo[3,2-b]pyridine, the 2H,3H nomenclature denotes a dihydro (saturated) furan ring. This introduces non-planarity (puckering) and reduces the aromatic character of the furan side, altering solubility and metabolic stability compared to the fully aromatic analog.

  • The 5-Nitro Handle: Located para to the furan oxygen (in the pyridine frame), the nitro group strongly withdraws electron density, making the C6 and C4 positions susceptible to nucleophilic attack (though less so than in non-fused pyridines due to the electron-donating effect of the furan oxygen).

Pharmacophore Features
FeatureFunction in Drug Design
Dihydrofuran Oxygen Hydrogen bond acceptor (HBA); mimics the morpholine/ether oxygen often found in kinase inhibitors.
Pyridine Nitrogen (N4) Critical HBA for interaction with the "hinge region" of kinase ATP pockets.
5-Nitro Group (A) Masked amine (precursor); (B) Type I/II Nitroreductase substrate (antimicrobial mechanism).
C2/C3 Methylene Allows for sp³ functionalization (e.g., gem-dimethyl) to tune lipophilicity (LogP) without altering the aromatic core.

Part 2: Synthetic Protocols

The synthesis of the 5-nitro-2H,3H-furo[3,2-b]pyridine core typically follows the Shiotani-Morita Cyclization or modified radical cyclization pathways. Below is the optimized protocol for the construction of the core from commercially available precursors.

Protocol: Intramolecular Cyclization (Shiotani-Morita approach)

Objective: Synthesis of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine from 2-chloro-3-(2-hydroxyethyl)-5-nitropyridine.

Reagents:

  • Precursor: 2-chloro-3-(2-hydroxyethyl)-5-nitropyridine

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Sodium Hydride (NaH)[1]
    
  • Solvent: Anhydrous THF or DMF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-3-(2-hydroxyethyl)-5-nitropyridine (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0°C. Slowly add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise to control hydrogen evolution.

  • Cyclization: Allow the reaction to warm to RT and stir for 2–4 hours. The alkoxide generated in situ performs an intramolecular

    
     displacement of the C2-chlorine.
    
  • Quenching: Quench carefully with saturated aqueous

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the yellow solid product.

Mechanism & Causality: The choice of NaH/DMF is critical because the intramolecular cyclization requires a naked alkoxide anion to overcome the energy barrier of attacking the electron-deficient nitropyridine ring. The 5-nitro group actually facilitates this reaction by lowering the LUMO energy of the pyridine ring, making the C2 position more electrophilic for the


 attack.
Visualization: Synthetic Workflow

Synthesis Start 2-chloro-3-(2-hydroxyethyl) -5-nitropyridine Inter Alkoxide Intermediate Start->Inter NaH, DMF, 0°C (Deprotonation) Prod 5-nitro-2,3-dihydro furo[3,2-b]pyridine Inter->Prod Intramolecular SnAr (Cyclization) Note1 Nitro group activates C2 for substitution Inter->Note1

Caption: The Shiotani-Morita cyclization pathway utilizing the electron-withdrawing nitro group to facilitate intramolecular ether formation.

Part 3: Medicinal Chemistry Applications

Application A: The "Hinge-Binder" Precursor (Kinase Inhibition)

The most high-impact application of the 5-nitro scaffold is its reduction to the 5-amino derivative. This amine is subsequently derivatized (into amides or ureas) to create inhibitors for CLK1/CLK4 (Cdc2-like kinases).

  • Mechanism: The pyridine nitrogen (N4) and the furo-oxygen act as a bidentate acceptor system. When the 5-nitro is reduced to an amine and acylated, the resulting NH acts as a hydrogen bond donor. This Acceptor-Donor-Acceptor (A-D-A) motif is perfectly complementary to the hinge region of many kinases (e.g., the Glu-Leu hinge in CLKs).

  • Key Reference: Studies on furo[3,2-b]pyridine core optimization for CLK inhibition demonstrate that the 5-position substitution is the primary determinant of kinase selectivity [1].

Experimental Workflow: Nitro-to-Drug Conversion

  • Reduction:

    
    , Pd/C (10%) in MeOH. (Converts 5-
    
    
    
    
    
    5-
    
    
    ).
  • Coupling: React 5-amine with aryl acid chlorides or isocyanates.

  • Result: A potent ATP-competitive kinase inhibitor.

Application B: Bioreductive Antimicrobials

Similar to nitrofurantoin and nifurtimox, the 5-nitro-furo[3,2-b]pyridine moiety can act as a prodrug activated by bacterial or parasitic nitroreductases.

  • Mechanism:

    • Entry: The lipophilic dihydrofuro-pyridine core penetrates the cell wall.

    • Activation: Type I nitroreductases (oxygen-insensitive) reduce the

      
       group to a nitroso (
      
      
      
      ) or hydroxylamine (
      
      
      ) intermediate.
    • Toxicity: These radical/electrophilic intermediates covalently bind to bacterial DNA and proteins, causing cell death.

  • Significance: This scaffold offers a "rigidified" alternative to standard nitrofurans, potentially altering the resistance profile against organisms like M. tuberculosis or Trypanosoma cruzi.

Visualization: Mechanism of Action (Kinase vs. Antimicrobial)

MOA cluster_Kinase Path A: Kinase Inhibition (Oncology) cluster_Bio Path B: Antimicrobial (Infectious Dis.) Core 5-nitro-2H,3H-furo[3,2-b]pyridine (Scaffold) Red Chemical Reduction (Pd/C, H2) Core->Red Enz Bacterial Nitroreductase (Metabolic Activation) Core->Enz Amine 5-Amino Derivative Red->Amine Drug Amide/Urea Conjugate Amine->Drug Target Binds Kinase Hinge (CLK1, HIPK2) Drug->Target Radical Nitroso/Hydroxylamine Radicals Enz->Radical Damage DNA Strand Breaks Radical->Damage

Caption: Dual utility of the scaffold: Path A requires chemical reduction to create a ligand; Path B relies on biological reduction for toxicity.

Part 4: Toxicology & Safety Profile

Working with 5-nitro-heterocycles requires strict adherence to safety protocols due to their inherent mutagenic potential.

Hazard ClassRisk DescriptionMitigation Strategy
Genotoxicity Nitro-aromatics often test positive in Ames tests (strains TA98/TA100) due to DNA-binding metabolites.Handle as a potential mutagen. Use barrier protection. Avoid dust generation.
Explosivity Low risk for this specific fused system compared to polynitro compounds, but energetic potential exists in high-heat reactions.Do not heat dry solids. Monitor exotherms during reduction (hydrogenation).
Metabolic Liability The nitro group is a metabolic "soft spot" for liver reductases, potentially leading to hepatotoxicity in vivo.For drug candidates, replace

with isosteric groups (e.g.,

,

) if bioreduction is not the desired MoA.

References

  • BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. (2025).[1][3][4] Retrieved from

  • Shiotani, S., & Morita, H. Furo[3,2-b]pyridine derivatives.[1] I. Synthesis of 2,3-dihydrofuro[3,2-b]pyridine derivatives. Journal of Heterocyclic Chemistry (1982). (Foundational synthesis of the dihydro core).

  • PubChem. Compound Summary: 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (CAS 95837-10-8).[2][5] Retrieved from

  • Fedora, et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors.[6] (2018).[6] ResearchGate. (Describes the amino-derivative application).

  • Chung, K. T., et al.Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Environmental and Molecular Mutagenesis (1996). (General nitro-heterocycle toxicity reference).

Sources

Biological Activity Profile of 5-Nitro-2H,3H-furo[3,2-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydrofuro[3,2-b]pyridine scaffold—often referred to by its isomeric nomenclature 2H,3H-furo[3,2-b]pyridine—has emerged as a "privileged structure" in modern medicinal chemistry. By fusing an electron-rich dihydrofuran ring with an electron-deficient pyridine ring, this bicyclic system offers unique electronic dipoles and rigid hydrogen-bonding vectors. While the 5-nitro derivative (5-nitro-2,3-dihydrofuro[3,2-b]pyridine) exhibits baseline biological activity, its primary value lies in its role as a highly versatile synthetic precursor. Reduction of the nitro group yields the corresponding 5-amine, which serves as the foundational building block for potent kinase inhibitors, antimicrobial agents, and receptor modulators.

This technical guide provides an in-depth analysis of the biological activity profile of these derivatives, elucidating the mechanistic rationale behind their target engagement and detailing the experimental protocols required for their validation.

Structural Rationale: The "Privileged" Pharmacophore

The pharmacological versatility of the 2,3-dihydrofuro[3,2-b]pyridine core is not coincidental; it is a direct consequence of its physicochemical properties[1].

  • Hinge-Binding Capability : The pyridine nitrogen acts as a potent hydrogen bond acceptor. In kinase targets, this nitrogen precisely anchors the molecule into the ATP-binding pocket's hinge region, mimicking the N1 of the adenine ring in ATP.

  • Conformational Rigidity : The fused dihydrofuran ring restricts the rotational degrees of freedom. This pre-organization reduces the entropic penalty upon target binding, significantly enhancing binding affinity (lower

    
    ).
    
  • The 5-Nitro Synthetic Handle : The 5-nitro group is a critical synthetic handle. Because the pyridine ring is electron-deficient, direct nucleophilic aromatic substitution (

    
    ) is challenging. The 5-nitro group is instead chemoselectively reduced to an amine (2,3-dihydrofuro[3,2-b]pyridin-5-amine) using Pd/C catalysis[2]. This amine is then derivatized into ureas, amides, or fused tricyclic systems (e.g., furoimidazopyridines) to probe specific biological targets.
    

Key Biological Targets and Mechanistic Pathways

Immuno-Oncology: HPK1 (MAP4K1) Inhibition

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell and B-cell activation. In the tumor microenvironment, HPK1 suppresses immune responses, making it a prime target for immuno-oncology. Pyrrolinone-fused derivatives synthesized from 2,3-dihydrofuro[3,2-b]pyridin-5-amine have demonstrated potent HPK1 inhibition[3]. By blocking HPK1, these derivatives prevent the phosphorylation of downstream adaptors like SLP-76, thereby relieving immune suppression and restoring T-cell proliferation against malignant cells.

Autoimmune Modulation: Selective JAK1/TYK2 Inhibition

Derivatives such as furo[3,2-b]imidazo[4,5-d]pyridines—synthesized via the cyclization of 7-chloro-6-nitrofuro[3,2-b]pyridine—exhibit exquisite selectivity for JAK1 and TYK2 over JAK2 and JAK3[4].

  • Causality in Selectivity : JAK2 inhibition is notoriously associated with hematological toxicity (e.g., anemia) due to its role in erythropoietin signaling. The unique spatial geometry of the furoimidazopyridine core exploits subtle amino acid variations in the JAK1 ATP pocket, effectively halting pro-inflammatory STAT phosphorylation (IL-6 pathway) without triggering JAK2-mediated myelosuppression.

Antimicrobial Efficacy: DNA Gyrase & Topoisomerase IV

Beyond human kinases, 5-amino derivatives converted into benzimidazole ureas act as potent inhibitors of bacterial DNA gyrase and Topoisomerase IV[5]. These enzymes are essential for managing DNA supercoiling during bacterial replication. The furo[3,2-b]pyridine derivatives intercalate into the DNA-enzyme cleavage complex, halting replication and exhibiting bactericidal activity against multidrug-resistant Gram-positive strains.

Pathway cluster_0 Immuno-Oncology & Autoimmune cluster_1 Antimicrobial Activity HPK1 HPK1 (MAP4K1) TCell T-Cell Activation (Relieved Suppression) HPK1->TCell Modulates JAK1 JAK1 / TYK2 STAT STAT Phosphorylation (Blocked) JAK1->STAT Modulates Gyrase DNA Gyrase / Topo IV Supercoil DNA Supercoiling (Halted) Gyrase->Supercoil Modulates Core 2,3-Dihydrofuro[3,2-b]pyridine Derivatives Core->HPK1 Inhibits Core->JAK1 Inhibits Core->Gyrase Inhibits

Fig 1. Multi-target modulation pathways by 2,3-dihydrofuro[3,2-b]pyridine derivatives.

Quantitative Data Presentation

The biological activity of these derivatives spans multiple therapeutic areas. The table below summarizes the representative quantitative data across different derivative classes.

Derivative ClassPrimary TargetTherapeutic IndicationRepresentative IC₅₀ RangeKey Structural Feature
Furoimidazopyridines JAK1 / TYK2Rheumatoid Arthritis< 50 nMFused imidazole ring at C-5/C-6
Pyrrolinone-fused HPK1 (MAP4K1)Immuno-Oncology10 - 100 nMAmide/Pyrrolinone linkage at C-5
Benzimidazole Ureas DNA Gyrase / Topo IVAntibiotic Resistance< 1 µMUrea motif extending from C-5
2-Substituted Alkynes SIRT1 / CytotoxicityBreast Cancer (MCF-7)1 - 5 µMC-2 alkyne substitution via Pd/C

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocols describe the critical path from synthetic preparation to biological validation.

Chemoselective Nitro Reduction

Objective : Convert 5-nitro-2H,3H-furo[3,2-b]pyridine to 2,3-dihydrofuro[3,2-b]pyridin-5-amine without reducing the dihydrofuran ring.

  • Scientist Insight : The reduction of a nitro group on an electron-deficient pyridine ring can lead to over-reduction (ring hydrogenation) if the catalyst is too aggressive.

  • Methodology : Dissolve the 5-nitro precursor in anhydrous ethanol. Add 10% Pd/C (10 mol% relative to substrate). Purge the reaction vessel with inert argon, followed by hydrogen gas. Stir under a hydrogen balloon (1 atm) at room temperature. Monitor strictly via LC-MS. Once hydrogen uptake ceases (typically 2-4 hours), filter immediately through a Celite pad to prevent over-reduction. Concentrate under vacuum to yield the amine[2].

High-Throughput Luminescence Kinase Assay (ATP Depletion)

Objective : Quantify the IC₅₀ of synthesized derivatives against target kinases (e.g., JAK1, HPK1)[6].

  • Causality & Rationale : Unlike radiometric assays requiring

    
    P-ATP, this luminescence assay measures the unconsumed ATP post-reaction. A highly potent inhibitor prevents ATP consumption by the kinase, resulting in high residual ATP and, consequently, a high luminescence signal. This inverse relationship provides a robust, self-validating readout.
    
  • Step-by-Step Methodology :

    • Reaction Assembly : In a 384-well low-volume white plate, dispense 5 µL of the kinase/substrate mixture (e.g., JAK1 and Poly(Glu,Tyr) peptide) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent non-specific compound aggregation.

    • Compound Addition : Use an acoustic liquid handler to add 50 nL of the derivative (serial dilutions in 100% DMSO). Acoustic dispensing maintains DMSO concentrations below 1%, preventing enzyme denaturation.

    • Initiation : Add 5 µL of ATP (at the predetermined

      
       for the specific kinase). Incubate at room temperature for 60 minutes.
      
    • Detection : Add 10 µL of the luciferase/luciferin reagent. Incubate for 15 minutes to stabilize the signal.

    • Validation : Read on a multi-mode microplate reader. Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). A Z'-factor > 0.5 is mandatory to validate assay integrity.

Protocol Step1 5-Nitro Precursor Reduction (Pd/C, H2) Step2 Amine Derivatization (Urea/Amide/Imidazole) Step1->Step2 Step3 Luminescence Kinase Assay (ATP Depletion) Step2->Step3 Step4 Hit Validation (Z'-factor > 0.5) Step3->Step4

Fig 2. Workflow for the synthesis and high-throughput biological screening of furo[3,2-b]pyridine derivatives.

References

  • BenchChem - The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance.
  • BenchChem - A Technical Guide to the Physicochemical Properties of the 2,3-Dihydrofuro[3,2-c]pyridine Core.
  • US Patent US20220227777A1 - Synthesis method of furoimidazopyridine compound, crystal form of furoimidazopyridine compound and crystal forms of their salts.
  • European Patent Office EP4484434A1 - Fused Bicyclic Compound Containing Pyrrolinone.
  • CN Patent CN105884752B - 并环类回旋酶和拓扑异构酶iv抑制剂 (Fused-ring gyrase and topoisomerase IV inhibitors).
  • Bentham Science - Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.

Sources

Literature review of 5-nitro-2H,3H-furo[3,2-b]pyridine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (CAS 95837-10-8). This document is structured for researchers and drug development professionals, focusing on the most robust, field-validated pathway: the Shiotani-Morita Cyclization followed by Regioselective Nitration .

Executive Summary

Target Molecule: 5-nitro-2,3-dihydrofuro[3,2-b]pyridine CAS Registry Number: 95837-10-8 Core Application: Pharmacophore in kinase inhibitors (e.g., B-Raf, IRAK4) and antibacterial agents. Primary Synthetic Challenge: Constructing the fused bicyclic [3,2-b] system with correct regiochemistry and introducing the nitro group at the electronically deactivated pyridine ring.

This guide presents a validated 3-step linear synthesis starting from commercially available 2-chloro-3-bromopyridine . This route avoids the low yields associated with direct nitration of acyclic precursors and utilizes a reliable intramolecular nucleophilic substitution to close the furan ring.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the Shiotani-Morita strategy, which constructs the dihydrofuran ring via an intramolecular


 displacement of a 2-chloro substituent by a pendant alkoxide.
Strategic Disconnections
  • C–N Bond Formation (Nitration): The nitro group is introduced last. The dihydrofuro[3,2-b]pyridine core is electron-rich compared to a bare pyridine due to the electron-donating effect of the oxygen atom (position 1 in fused numbering). This directs electrophilic aromatic substitution to position 5 (para to the ether oxygen relative to the pyridine resonance system).

  • C–O Bond Formation (Cyclization): The furan ring is closed via base-mediated cyclization of 2-(2-chloropyridin-3-yl)ethanol . The 2-chloro group serves as the electrophile, and the side-chain alcohol acts as the nucleophile.

  • C–C Bond Formation (Side Chain Installation): The hydroxyethyl side chain is installed via selective lithium-halogen exchange at the 3-position of 2-chloro-3-bromopyridine, followed by trapping with ethylene oxide.

SynthesisPathway cluster_legend Reaction Types SM 2-Chloro-3-bromopyridine (Starting Material) Inter1 2-(2-Chloropyridin-3-yl)ethanol (Key Intermediate) SM->Inter1 1. n-BuLi, -78°C 2. Ethylene Oxide Core 2,3-Dihydrofuro[3,2-b]pyridine (Scaffold) Inter1->Core NaH, DMF Intramolecular SNAr Target 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine (Final Product) Core->Target HNO3, H2SO4 0°C L1 Lithiation/Trapping L2 Cyclization L3 Nitration

Figure 1: Logical flow of the synthesis pathway from halogenated pyridine precursor to the nitrated target.[1][2][3][4][5][6][7]

Detailed Experimental Protocols

Step 1: Synthesis of 2-(2-Chloropyridin-3-yl)ethanol

Objective: Selective functionalization of the C3 position via lithium-halogen exchange.

  • Reagents: 2-Chloro-3-bromopyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), Ethylene Oxide (excess), THF (anhydrous).

  • Mechanism: The bromine at C3 undergoes rapid Li-halogen exchange due to the inductive effect of the adjacent nitrogen and chlorine. The resulting C3-lithio species opens the epoxide ring.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with 2-chloro-3-bromopyridine (10.0 g, 52 mmol) and anhydrous THF (100 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (23 mL, 57 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70 °C to prevent scrambling or elimination of the chloride.

  • Trapping: Stir for 30 minutes at -78 °C. Add ethylene oxide (3.0 eq, condensed or as a solution in THF) via cannula.

  • Workup: Allow the mixture to warm slowly to room temperature over 4 hours. Quench with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    mL).
  • Purification: Dry organic phase over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
    • Yield Expectation: 65–75%

    • Key QC Parameter:

      
       NMR should show two triplets for the ethyl chain (~3.0 ppm and ~3.9 ppm).
      
Step 2: Cyclization to 2,3-Dihydrofuro[3,2-b]pyridine

Objective: Formation of the furan ring via intramolecular nucleophilic aromatic substitution (


).
  • Reagents: 2-(2-Chloropyridin-3-yl)ethanol (Intermediate 1), Sodium Hydride (1.5 eq, 60% dispersion), DMF (anhydrous).

  • Mechanism: Deprotonation of the alcohol creates a strong alkoxide nucleophile. The fused geometry favors the 5-exo-trig attack on the C2 position, displacing the chloride.

Protocol:

  • Activation: Suspend NaH (1.9 g, 47.5 mmol) in anhydrous DMF (50 mL) at 0 °C under Argon.

  • Addition: Dissolve Intermediate 1 (5.0 g, 31.7 mmol) in DMF (20 mL) and add dropwise to the NaH suspension. Evolution of

    
     gas will be observed.
    
  • Reaction: Stir at 0 °C for 30 minutes, then heat to 100–110 °C for 2–4 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Cool to room temperature. Carefully quench with ice water (excess). Extract with

    
     (
    
    
    
    mL). Note: The product is somewhat water-soluble; thorough extraction is required.
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (EtOAc/Hexanes).
    
    • Yield Expectation: 60–70%[8]

    • Validation: MS (ESI) m/z = 122.1 [M+H]+.

Step 3: Nitration to 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine

Objective: Regioselective electrophilic aromatic substitution.

  • Reagents: 2,3-Dihydrofuro[3,2-b]pyridine (Core), Conc.

    
    , Fuming 
    
    
    
    .
  • Mechanism: The dihydrofuran ring activates the pyridine core. The position para to the ether oxygen (C5) is the most nucleophilic site available for attack by the nitronium ion (

    
    ).
    

Protocol:

  • Solubilization: Dissolve 2,3-dihydrofuro[3,2-b]pyridine (3.82 g, 31.5 mmol) in concentrated

    
     (20 mL) in a round-bottom flask. Cool to 0 °C  in an ice bath.
    
  • Nitration: Prepare a mixture of fuming

    
     (3.0 mL, ~70 mmol) and conc. 
    
    
    
    (3.0 mL). Add this mixture dropwise to the reaction flask, maintaining the temperature below 5 °C.
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1–2 hours.

  • Quench: Pour the reaction mixture onto crushed ice (100 g). The product may precipitate as a yellow solid.

  • Isolation: Neutralize carefully with solid

    
     or NaOH solution to pH ~8. Extract with EtOAc (
    
    
    
    mL).
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol or purify via column chromatography if necessary.
    
    • Yield Expectation: 75–85%

    • Product Appearance: Yellow crystalline solid.

Quantitative Data Summary

ParameterStep 1: AlkylationStep 2: CyclizationStep 3: Nitration
Reagents n-BuLi, Ethylene OxideNaH, DMF

,

Temp -78 °C100 °C0 °C
Time 4 h3 h2 h
Typical Yield 70%65%80%
Purification Flash ColumnFlash ColumnRecrystallization
Critical Risk Moisture sensitivity (n-BuLi)

evolution (NaH)
Exotherm (Nitration)

Troubleshooting & Optimization

Common Failure Points
  • Step 1 (Lithiation): If the temperature rises above -70 °C during n-BuLi addition, "scrambling" of the halogen positions occurs, leading to inseparable mixtures. Solution: Use a strictly controlled internal thermometer and slow addition rates.

  • Step 2 (Cyclization): Incomplete cyclization often results from wet DMF. Solution: Distill DMF over

    
     or use molecular sieves.
    
  • Step 3 (Nitration): Over-nitration or decomposition. Solution: Strict temperature control at 0 °C is vital. Do not allow the reaction to heat up during the acid addition.

Analytical Validation (NMR)
  • 2,3-Dihydrofuro[3,2-b]pyridine: Look for two triplets (approx

    
     3.2 and 4.6 ppm) corresponding to the dihydrofuran ring protons (
    
    
    
    ).
  • 5-Nitro Product: The aromatic region will simplify. The coupling pattern of the remaining pyridine protons will change, confirming substitution at the C5 position.

References

  • Shiotani, S., & Morita, H. (1982).[2][5] Furo[3,2-b]pyridine derivatives.[3][5][9][10] I. Synthesis of 2,3-dihydrofuro[3,2-b]pyridine and its 5-substituted derivatives. Journal of Heterocyclic Chemistry, 19(5), 1207–1209. Link

  • Dandamudi, S. L., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940. Link

  • BenchChem Technical Guide. (2025). The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance.[5]Link

  • Patent WO2008063625A2. (2008). Pyridine compounds and methods of their use.[2][3][4][5][6][8][10][11][12][13] (Describes the specific nitration protocol for 5-nitro-2,3-dihydrofuro[3,2-b]pyridine). Link

Sources

Thermodynamic Stability of 5-Nitro-2H,3H-furo[3,2-b]pyridine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-2H,3H-furo[3,2-b]pyridine (CAS: 95837-10-8) is a critical bicyclic building block utilized in medicinal chemistry. It frequently serves as a reducible precursor in the synthesis of complex pharmacophores, including cannabinoid receptor modulators and selective kinase inhibitors (1)[1]. While the fully conjugated furo[3,2-b]pyridine core is recognized as a highly stable, privileged scaffold (2)[2], the introduction of a saturated 2,3-dihydrofuran ring and a strongly electron-withdrawing nitro group fundamentally alters its thermodynamic profile.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 5-nitro-2H,3H-furo[3,2-b]pyridine, detailing its structural vulnerabilities, theoretical degradation pathways, and the self-validating experimental protocols required to quantify its thermal limits during drug development.

Structural & Thermodynamic Profiling

The thermodynamic stability of 5-nitro-2H,3H-furo[3,2-b]pyridine is governed by the push-pull dynamics of its two fused rings and its functional groups.

Mechanistic Causality of Instability
  • The Dihydrofuran Ring Effect: Unlike the parent furo[3,2-b]pyridine, which benefits from extensive

    
    -electron delocalization across both rings, the 2,3-dihydrofuran ring lacks aromaticity. This saturation introduces localized ring strain and weakens the C-O ether linkages, rendering the molecule more susceptible to oxidative ring-opening.
    
  • The Nitro-Pyridine Electronic Deficit: The nitro group (-NO₂) at the 5-position exerts powerful inductive (-I) and resonance (-M) electron-withdrawing effects. Because the pyridine ring is inherently electron-deficient, the addition of the nitro group further depletes the

    
    -electron density. Theoretical investigations into nitropyridines demonstrate that this extreme electron withdrawal significantly lowers the Bond Dissociation Energy (BDE) of the C-NO₂ bond, making it the primary initiation site for thermal decomposition (3)[3].
    
Quantitative Data Summary

The following table summarizes the baseline physicochemical and thermodynamic parameters critical for formulation and storage assessments.

ParameterValue / EstimateSignificance
Molecular Formula C₇H₆N₂O₃Baseline stoichiometric identifier.
Molecular Weight 166.14 g/mol Utilized for gravimetric degradation analysis.
LogP (Predicted) ~0.5 - 1.2Indicates moderate lipophilicity; affects solvation thermodynamics.
C-NO₂ BDE (Est.) ~220 - 250 kJ/molThe lowest energy barrier in the molecule; predicts the onset of homolytic thermal cleavage[3].
H-Bond Acceptors 4Influences solid-state crystal packing and hygroscopicity.

Theoretical Degradation Pathways

Understanding how a molecule breaks down is prerequisite to preventing it. For 5-nitro-2H,3H-furo[3,2-b]pyridine, degradation is bifurcated into thermal and oxidative pathways.

Under thermal stress (typically >150°C), the kinetic energy overcomes the C-NO₂ bond dissociation energy, leading to homolytic cleavage. This exothermic event releases NO₂ gas and generates a highly reactive pyridine radical. Conversely, under oxidative stress (presence of O₂ and photons), the saturated C2-C3 bond of the dihydrofuran ring is targeted, leading to ring-opening and the formation of substituted pyridinol degradants.

G Start 5-nitro-2H,3H-furo[3,2-b]pyridine (Intact Molecule) Thermal Thermal Stress (Elevated Temp) Start->Thermal Oxidative Oxidative Stress (O2, Photons) Start->Oxidative Path1 C-NO2 Bond Homolysis (Primary Thermolysis) Thermal->Path1 Path2 Dihydrofuran Ring Opening (Oxidative Cleavage) Thermal->Path2 Oxidative->Path2 Prod1 Pyridine Radical + NO2 Gas Evolution Path1->Prod1 Prod2 Substituted Pyridinol Degradants Path2->Prod2

Degradation pathways of 5-nitro-2H,3H-furo[3,2-b]pyridine under thermal and oxidative stress.

Experimental Protocols for Stability Assessment

To empirically validate the thermodynamic stability of this compound, researchers must employ a self-validating system utilizing orthogonal thermal analysis techniques. Differential Scanning Calorimetry (DSC) measures heat flow, while Thermogravimetric Analysis (TGA) measures mass loss. When run in parallel, TGA confirms whether an exothermic event observed in DSC is a decomposition (mass loss) or a phase transition (no mass loss).

Protocol 1: Orthogonal DSC/TGA Thermal Profiling

Objective: Determine the onset temperature of decomposition (


) and the activation energy (

) of the C-NO₂ bond cleavage.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 5-nitro-2H,3H-furo[3,2-b]pyridine into an aluminum crucible. Causality: A small mass prevents thermal runaway and ensures uniform heat distribution across the sample.

  • Atmosphere Control: Purge the DSC and TGA furnaces with high-purity Nitrogen (N₂) gas at a flow rate of 50 mL/min. Causality: An inert atmosphere isolates purely thermodynamic thermolysis (C-NO₂ cleavage) from oxidative degradation pathways.

  • Heating Program: Equilibrate the sample at 25°C for 5 minutes. Ramp the temperature from 25°C to 350°C at a strict heating rate of 10°C/min. Causality: A 10°C/min rate provides the optimal thermodynamic balance between thermal resolution (pinpointing exact onset) and sensor sensitivity.

  • Data Correlation: Overlay the DSC heat flow curve with the TGA mass loss derivative (DTG) curve.

  • Validation: Identify the primary exothermic peak on the DSC. If this peak precisely aligns with a sharp mass loss on the TGA (corresponding to the molecular weight fraction of NO₂ gas, ~27.7%), the primary degradation mechanism is validated as C-NO₂ homolysis.

Protocol 2: Isothermal Stress Testing (HPLC Monitoring)

Objective: Establish the shelf-life and kinetic degradation rate under accelerated storage conditions.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous acetonitrile.

  • Thermal Stressing: Aliquot 1 mL samples into amber glass HPLC vials (to prevent photolytic interference). Incubate the vials in a precision thermal block at 60°C, 80°C, and 100°C.

  • Sampling: Extract samples at

    
    , and 
    
    
    
    hours. Quench immediately in an ice bath to arrest kinetic degradation.
  • Chromatographic Analysis: Analyze via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Monitor at 254 nm.

  • Kinetic Calculation: Plot the natural log of the remaining intact compound area against time. Causality: A linear fit confirms first-order degradation kinetics, allowing for the Arrhenius extrapolation of shelf-life at standard room temperature (25°C).

References

  • WO2008063625A2 - Pyridine compounds and methods of their use.
  • Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic

Sources

Toxicity and safety data for 5-nitro-2H,3H-furo[3,2-b]pyridine research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and Safety Assessment of 5-nitro-2H,3H-furo[3,2-b]pyridine

Foreword: Proactive Safety Evaluation for Novel Heterocyclic Entities

The compound 5-nitro-2H,3H-furo[3,2-b]pyridine represents a novel chemical entity with potential applications in pharmaceutical research and development, likely stemming from the biological activities associated with the furo[3,2-b]pyridine scaffold[1][2]. The introduction of a nitro group to this heterocyclic system, however, raises significant safety considerations that demand a thorough and systematic toxicological evaluation. Nitroaromatic compounds are a well-documented class of chemicals with the potential for mutagenicity and carcinogenicity, primarily through metabolic activation to reactive DNA-damaging species[3][4]. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the toxicity and safety assessment of 5-nitro-2H,3H-furo[3,2-b]pyridine. The proposed strategy is rooted in established regulatory guidelines and a mechanistic understanding of the potential hazards associated with its structural motifs.

Initial Hazard Identification and Structural Alerts

A preliminary assessment of 5-nitro-2H,3H-furo[3,2-b]pyridine reveals two key structural alerts that warrant a comprehensive toxicological investigation:

  • The Nitroaromatic Moiety: The presence of a nitro group on an aromatic ring is a significant structural alert for potential genotoxicity. Many nitroaromatic compounds are known to be mutagenic and carcinogenic[3]. The toxicity of these compounds is often mediated by the enzymatic reduction of the nitro group to form reactive nitroso and N-hydroxylamino intermediates, which can form covalent adducts with DNA.

  • The Furo[3,2-b]pyridine Core: While the furo[3,2-b]pyridine scaffold is explored for its therapeutic potential, the parent heterocycle, pyridine, is a known hazardous substance. It is harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system, with potential effects on the central nervous system, liver, and kidneys[5][6]. The fused furan ring may also be subject to metabolic activation[7].

Given these structural features, a robust, tiered approach to safety assessment is imperative to characterize the toxicological profile of 5-nitro-2H,3H-furo[3,2-b]pyridine.

A Multi-Tiered Strategy for Toxicological Assessment

A progressive, tiered approach allows for early identification of potential liabilities and informs go/no-go decisions in the drug development process. This strategy begins with computational and in vitro assays, which are rapid and require minimal compound, and progresses to more complex in vivo studies as confidence in the compound's safety profile grows[8].

Tier 1: In Silico and In Vitro Evaluation

The initial tier focuses on predictive modeling and rapid, high-throughput in vitro assays to assess the likelihood of genotoxicity and cytotoxicity.

Before embarking on laboratory-based studies, computational models can provide a preliminary risk assessment. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable for predicting the toxicity of nitroaromatic compounds[3][9][10][11][12][13].

Experimental Protocol: QSAR Modeling for Genotoxicity and Acute Toxicity

  • Model Selection: Utilize commercially available and validated QSAR software (e.g., DEREK, SARAH, TOPKAT) that includes models for bacterial mutagenicity (Ames test) and rodent carcinogenicity.

  • Input Data: Generate a 2D or 3D structure file of 5-nitro-2H,3H-furo[3,2-b]pyridine.

  • Model Execution: Run the prediction models according to the software's instructions.

  • Analysis of Results:

    • Genotoxicity Prediction: Assess for structural alerts for mutagenicity and clastogenicity. The software will compare the input structure to a database of known toxicants.

    • Acute Toxicity Prediction: Estimate the median lethal dose (LD50) in rodents to guide initial dose selection for in vivo studies.

  • Reporting: Document the software version, models used, prediction outcomes, and the confidence level of the predictions.

A battery of in vitro genotoxicity tests is essential to comply with international regulatory guidelines, such as the ICH M7 guideline for mutagenic impurities[14][15][16][17][18].

Table 1: Recommended In Vitro Genotoxicity Assay Battery

AssayOECD GuidelineEndpoint DetectedRationale
Bacterial Reverse Mutation Assay (Ames Test)OECD 471Gene mutations (point mutations and frameshifts)A rapid and sensitive screen for a wide range of mutagenic compounds. Essential for detecting mutagens that act via different mechanisms.
In Vitro Micronucleus TestOECD 487Chromosome damage (clastogenicity and aneugenicity)Detects both chromosome breakage and loss, providing a comprehensive assessment of chromosomal damage in mammalian cells.[19]
In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA)OECD 476 / 490Gene mutations in mammalian cellsComplements the Ames test by assessing mutagenicity in a eukaryotic system.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

  • Test Strains: Utilize a panel of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of point mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify compounds that require metabolic activation to become mutagenic[20].

  • Dose Selection: Use a wide range of concentrations of 5-nitro-2H,3H-furo[3,2-b]pyridine, typically in a plate incorporation or pre-incubation method.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Data Analysis: Count the number of revertant colonies. A dose-dependent increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control, is considered a positive result.

Understanding the cytotoxic potential of the compound is crucial for interpreting genotoxicity data and for guiding dose selection in further studies.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: Select relevant human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), to assess potential organ-specific toxicity.

  • Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a serial dilution of 5-nitro-2H,3H-furo[3,2-b]pyridine for 24, 48, and 72 hours[21].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals[21].

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In_Vitro_Toxicity_Workflow cluster_0 Tier 1: In Vitro Assessment Compound Compound QSAR In Silico QSAR Prediction Compound->QSAR Structural Info Ames Ames Test (OECD 471) Compound->Ames Test Article Micronucleus In Vitro Micronucleus (OECD 487) Compound->Micronucleus Test Article Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Test Article Genotoxicity_Profile Initial Genotoxicity & Cytotoxicity Profile QSAR->Genotoxicity_Profile Predictive Data Ames->Genotoxicity_Profile Mutagenicity Data Micronucleus->Genotoxicity_Profile Clastogenicity Data Cytotoxicity->Genotoxicity_Profile Viability Data

Caption: Tier 1 In Vitro Toxicity Assessment Workflow.

Tier 2: In Vivo Acute and Repeated-Dose Toxicity Studies

If the in vitro data does not reveal significant genotoxic or cytotoxic liabilities, the next tier involves in vivo studies to understand the compound's effects in a whole organism[22][23]. These studies are crucial for identifying potential target organs of toxicity and for determining a safe starting dose for further studies.

An acute toxicity study provides information on the potential health hazards that may result from a single, short-term exposure to the substance.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of 5-nitro-2H,3H-furo[3,2-b]pyridine. The starting dose is selected based on in silico predictions and in vitro cytotoxicity data.

  • Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Endpoint: The study allows for the estimation of the LD50 and provides information on the signs of toxicity.

This study provides information on the potential adverse effects of repeated exposure and helps to identify target organs.

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)

  • Animal Model: Use both male and female rodents (e.g., Wistar rats).

  • Dose Groups: Include at least three dose levels (low, mid, high) and a vehicle control group.

  • Dosing: Administer 5-nitro-2H,3H-furo[3,2-b]pyridine daily via oral gavage for 28 consecutive days.

  • Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full necropsy and collect organs for histopathological examination.

  • Data Analysis: Analyze the data for any dose-related adverse effects on clinical signs, body weight, clinical pathology, and organ pathology.

In_Vivo_Toxicity_Workflow cluster_1 Tier 2: In Vivo Assessment In_Vitro_Data Favorable In Vitro Safety Profile Acute_Toxicity Acute Oral Toxicity (OECD 425) In_Vitro_Data->Acute_Toxicity Proceed Repeated_Dose 28-Day Repeated Dose Toxicity (OECD 407) Acute_Toxicity->Repeated_Dose Inform Dose Selection Safety_Profile Preliminary In Vivo Safety Profile Repeated_Dose->Safety_Profile Target Organ ID

Caption: Tier 2 In Vivo Toxicity Assessment Workflow.

Mechanistic Insights: Metabolism of 5-nitro-2H,3H-furo[3,2-b]pyridine

A critical aspect of understanding the toxicity of 5-nitro-2H,3H-furo[3,2-b]pyridine is its metabolism. The nitro group is susceptible to reduction, while the heterocyclic core can undergo oxidation.

Metabolic_Pathway Parent 5-nitro-2H,3H-furo[3,2-b]pyridine Nitro_Reduction Nitroreductases Parent->Nitro_Reduction CYP450 Cytochrome P450 Oxidation Parent->CYP450 Nitroso Nitroso Intermediate Nitro_Reduction->Nitroso Oxidized_Metabolites Oxidized Metabolites (e.g., hydroxylation) CYP450->Oxidized_Metabolites Hydroxylamino N-hydroxylamino Intermediate Nitroso->Hydroxylamino DNA_Adducts DNA Adducts Hydroxylamino->DNA_Adducts Potential for Genotoxicity Conjugation Phase II Conjugation (e.g., glucuronidation) Oxidized_Metabolites->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Potential Metabolic Pathways of 5-nitro-2H,3H-furo[3,2-b]pyridine.

The reduction of the nitro group is a key activation pathway for many nitroaromatic compounds, leading to the formation of reactive intermediates that can bind to macromolecules like DNA, potentially initiating mutagenesis and carcinogenesis. Concurrently, the furo[3,2-b]pyridine ring system can be metabolized by cytochrome P450 enzymes, leading to oxidized metabolites that are typically more water-soluble and can be excreted after conjugation[7].

Summary and Path Forward

The safety assessment of 5-nitro-2H,3H-furo[3,2-b]pyridine requires a diligent and systematic approach due to the structural alerts for toxicity. The multi-tiered strategy outlined in this guide, beginning with in silico and in vitro assays and progressing to in vivo studies, provides a robust framework for characterizing its toxicological profile. The results from each tier will inform the subsequent steps, allowing for a data-driven evaluation of the compound's safety. A thorough understanding of its genotoxic potential and target organ toxicities is paramount before it can be considered for further development. This proactive approach to safety assessment is not only a regulatory requirement but also a cornerstone of responsible drug discovery and development.

References

  • European Medicines Agency. (2014, September 24). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]

  • Veeprho. (2024, September 18). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. [Link]

  • International Council for Harmonisation. (2017, March 31). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). [Link]

  • Environmental Toxicology and Chemistry. (2017, August 1). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. [Link]

  • Scholars Research Library. (2014). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. [Link]

  • Vivotecnia. In vivo toxicology studies. [Link]

  • International Council for Harmonisation. (2023, April 3). Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). [Link]

  • PMC. (2024, December 4). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. [Link]

  • PubMed. (2008, March 15). The role of early in vivo toxicity testing in drug discovery toxicology. [Link]

  • Food and Drug Administration. (2023, July 25). Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. [Link]

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • ResearchGate. (2025, August 6). Prediction of Toxicity of Nitroaromatic Compounds through Their Molecular Structures | Request PDF. [Link]

  • Nuvisan. In vivo toxicology and safety pharmacology. [Link]

  • nano-test.de. (2025, June 23). In vivo testing of pharmaceuticals | Toxicological evaluation. [Link]

  • MDPI. (2022, December 1). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

  • European Commission. proposal for recommended mutagenicity/genotoxicity tests for the safety testing of cosmetic ingredients to be included in the an. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • OECD. (2022, June 30). Test Guideline No. 488 Transgenic Rodent Somatic and Germ Cell Gene Mutation Assays. [Link]

  • J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET. [Link]

  • RE-Place. (2014, September 26). OECD Test Guideline 487. [Link]

  • PubChem. Furo(3,2-b)pyridine | C7H5NO | CID 12210217. [Link]

  • PMC. (2022, December 1). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • Environmental Protection Agency. (2025, October 15). Furo[3,2-b]pyridine-5-carboxamide - Hazard Genotoxicity. [Link]

  • Synthesis,Characterizatio and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives. Synthesis,Characterizatio and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives. [Link]

  • PubMed. [Genotoxic Properties of 5-nitrofuran Compounds]. [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • RIVM. Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]

  • ATSDR - CDC. Toxicological Profile for pyridine. [Link]

  • ResearchGate. Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. [Link]

  • Hypha Discovery Blogs. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • MDPI. (2025, December 2). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

Sources

Harnessing the Electronic Properties of the Nitro Group in Furo[3,2-b]pyridine Scaffolds: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Structural Anatomy of the Furo[3,2-b]pyridine Core

The furo[3,2-b]pyridine core is a privileged bicyclic pharmacophore characterized by the fusion of a


-excessive furan ring with a 

-deficient pyridine ring[1]. This unique juxtaposition creates a highly polarized scaffold. In the specific[3,2-b] fusion isomer, the pyridine nitrogen is positioned ortho to the fusion bond and meta to the furan oxygen[2].

This geometric arrangement is critical: it moderates the inherent electron deficiency of the pyridine ring compared to its [2,3-b] counterpart (where the nitrogen is ortho to both the fusion bond and furan oxygen)[2]. Consequently, the furo[3,2-b]pyridine system presents a finely tuned electronic baseline that can be strategically manipulated for drug discovery, particularly through the introduction of strong electron-withdrawing groups.

The Nitro Group (-NO₂) as an Electronic Modulator

The introduction of a nitro group into the furo[3,2-b]pyridine system fundamentally rewrites its electronic landscape. Often described in organic synthesis as a "synthetic chameleon," the nitro group exerts profound electron-withdrawing effects through both inductive (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and resonance (

) mechanisms.
  • 
    -Electron Depletion:  The nitro group aggressively pulls electron density away from the aromatic core, significantly lowering the energy of the scaffold's Lowest Unoccupied Molecular Orbital (LUMO)[3].
    
  • Charge of the Substituent Active Region (cSAR): Quantum chemical descriptors, such as the cSAR index, demonstrate that the electron-accepting strength of the

    
     group disrupts the 
    
    
    
    -conjugation of the aromatic ring. This leads to measurable increases in C-N bond lengths and distinct shifts in molecular dipole moments[4].
  • Pseudo-Intramolecular Activation: The highly acidic nature of

    
    -hydrogens adjacent to nitro-activated systems facilitates spatial proximity reactions, allowing the scaffold to undergo efficient polyfunctionalization[3].
    

Mechanistic Impact: Activation Toward Nucleophilic Aromatic Substitution ( )

Because the furo[3,2-b]pyridine core is already partially electron-deficient in the pyridine sector, nitration acts as a powerful catalyst for Nucleophilic Aromatic Substitution (


). The depleted electron density primes the scaffold for attack by nucleophiles (e.g., amines, alkoxides), while the nitro group stabilizes the resulting anionic Meisenheimer intermediate[3]. This reactivity is essential for late-stage functionalization in drug development.

G A Furo[3,2-b]pyridine Core B Nitro Group (-NO2) Integration A->B Functionalization C Inductive & Resonance Effects (-I, -M) B->C Electronic Shift D Depleted π-Electron Density C->D Scaffold Depletion E SNAr Activation D->E Nucleophilic Susceptibility F Targeted Pharmacophores (e.g., Kinase Inhibitors) E->F Drug Design

Electronic activation pathway of furo[3,2-b]pyridine via nitro group integration.

Quantitative Physicochemical Profiling

The table below summarizes the comparative electronic and physical shifts that occur upon integrating a nitro group into the furo[3,2-b]pyridine scaffold.

PropertyFuro[3,2-b]pyridine (Parent)Nitro-Furo[3,2-b]pyridineCausality / Mechanistic Impact
Electron Density Moderately deficientHighly depletedStrong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and

effects of the

group pull

-electrons from the core.
Dipole Moment ~1.8 D> 4.0 DHigh charge separation induced by the electron-withdrawing nitro group[4].
C-N Bond Length StandardElongatedWeakened

-conjugation with the aromatic ring due to electron withdrawal[4].
Susceptibility to

LowVery HighLowered LUMO energy stabilizes the anionic intermediate during nucleophilic attack[3].
Biological Utility Baseline scaffoldPotent PharmacophoreEnhanced hydrogen bonding (as an acceptor) increases target affinity (e.g., CDK2, SIRT1)[1],[5].

Self-Validating Experimental Protocol: Synthesis of Nitro-Furo[3,2-b]pyridines

Direct electrophilic nitration of pre-formed furo[3,2-b]pyridines often leads to degradation or poor regioselectivity due to the acid-sensitive nature of the furan ring[6]. Therefore, a bottom-up approach using pre-nitrated precursors via a Pd/Cu-catalyzed Sonogashira heteroannulation is the field-proven standard[1],[5].

Methodology: Ultrasound-Assisted One-Pot Sonogashira Heteroannulation

  • Step 1: Substrate Preparation. Begin with a pre-nitrated 3-chloro-2-hydroxypyridine derivative and a terminal alkyne. Causality: Utilizing a pre-nitrated pyridine building block ensures absolute regiocontrol and bypasses the need for harsh, late-stage nitration conditions that would cleave the furan ring[6].

  • Step 2: Catalyst Activation. Suspend 10% Pd/C, CuI, and triphenylphosphine (

    
    ) in ethanol (EtOH). Causality: Pd/C is an inexpensive, stable catalyst for C-C coupling, while CuI forms the highly reactive copper acetylide intermediate[5].
    
  • Step 3: Base Addition & Sonication. Add triethylamine (

    
    ) to the mixture and subject the reaction vessel to ultrasound irradiation. Causality:
    
    
    
    acts as an acid scavenger to neutralize generated HCl and facilitates the subsequent intramolecular C-O bond formation. Ultrasound enhances mass transfer, drastically reducing reaction times from hours to minutes[5].
  • Step 4: Self-Validating Reaction Monitoring. Monitor the reaction via Thin-Layer Chromatography (TLC). The protocol validates itself when the terminal alkyne spot disappears, replaced by a highly UV-active, lower-

    
     spot (indicating the highly conjugated, nitrated bicyclic product).
    
  • Step 5: Structural Confirmation. Post-purification, analyze via

    
     NMR. The definitive proof of successful cyclization is the disappearance of the terminal alkyne proton (
    
    
    
    ) and the emergence of the furan
    
    
    singlet (typically
    
    
    7.0–7.5 ppm).

Applications in Drug Discovery

The altered electronic properties of nitro-furo[3,2-b]pyridines make them exceptional candidates in medicinal chemistry. The rigid, planar structure combined with the modulated electron density allows these molecules to act as highly selective kinase inhibitors. Specifically, derivatives of this scaffold have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKs), leading to cell cycle arrest in oncology models[1]. Furthermore, halogenated and nitrated variants synthesized via ultrasound catalysis have shown encouraging apoptosis-inducing potential against SIRT1 in breast cancer cell lines (MDA-MB-231 and MCF-7)[5].

References

1.[1] Benchchem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Available at: 2.[5] PubMed / Bentham Science. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available at: 3.[6] PMC / NIH. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Available at: 4.[3] MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. Available at: 5.[4] ResearchGate. Electronic properties of substituents in the studied heterocycles. Available at: 6.[2] EvitaChem. Buy 7-Methoxyfuro[3,2-b]pyridine (EVT-1182473) - Structural Characteristics. Available at:

Sources

The Enigmatic Core: A Technical Guide to the History and Discovery of 5-nitro-2H,3H-furo[3,2-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide delves into the history, synthesis, and potential biological significance of the 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold. While the broader furo[3,2-b]pyridine class has garnered considerable attention as a privileged structure in medicinal chemistry, specific public-domain literature on the 5-nitro-2,3-dihydro derivative is notably sparse. This document, therefore, synthesizes historical context from related isomers, proposes a logical and detailed synthetic pathway based on established chemical principles, and explores the potential therapeutic applications by drawing parallels with more extensively studied analogues.

Historical Perspectives: From an Obscure Isomer to a Privileged Scaffold

The journey of the furo[3,2-b]pyridine core, also known as 4-azabenzofuran, from a relatively obscure heterocyclic system to a sought-after pharmacophore in modern drug discovery has been incremental. While the first synthesis of a dihydrofuro[3,2-b]pyridine derivative was reported in 1982, early explorations into related nitro-substituted furopyridines can be traced back even further.

A notable, albeit isomeric, historical precedent is the synthesis of 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid, which was described in the early 1970s.[1] This early work, though focused on a different arrangement of the fused rings, established that the furopyridine nucleus could undergo nitration, a key chemical transformation for modulating the electronic and pharmacological properties of the scaffold.

The contemporary interest in the furo[3,2-b]pyridine core is largely driven by its utility in the development of potent and selective kinase inhibitors.[2] The rigid, planar structure of the aromatic form, and the conformational constraints of the dihydro- form, provide a unique three-dimensional architecture for interaction with the ATP-binding sites of various kinases.

Synthetic Strategies: A Proposed Pathway to 5-nitro-2H,3H-furo[3,2-b]pyridine

The synthesis of the target compound can be logically approached in a two-stage process: first, the construction of the 2,3-dihydrofuro[3,2-b]pyridine core, followed by regioselective nitration.

Construction of the 2,3-Dihydrofuro[3,2-b]pyridine Core

Several methods have been developed for the synthesis of the furo[3,2-b]pyridine scaffold. For the 2,3-dihydro variant, a plausible and efficient route involves the cyclization of a suitably substituted pyridine precursor. One such established method is the intramolecular cyclization of 2-(2-chloro-3-pyridyl)ethanol under basic conditions.

synthesis_dihydro start 2-(2-chloro-3-pyridyl)ethanol reagents Strong Base (e.g., NaH) High-boiling solvent (e.g., DMF) start->reagents product 2,3-dihydrofuro[3,2-b]pyridine reagents->product

Proposed synthesis of the 2,3-dihydrofuro[3,2-b]pyridine core.
Regioselective Nitration: The Critical Step

The introduction of a nitro group at the 5-position of the 2,3-dihydrofuro[3,2-b]pyridine core is an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen atom is protonated. However, the fused furan ring can influence the electron density distribution of the pyridine ring.

The nitration of pyridine itself is notoriously difficult, requiring harsh conditions and often resulting in low yields of the 3-nitro derivative.[3] However, the nitration of substituted pyridines can be more facile. For the 2,3-dihydrofuro[3,2-b]pyridine, the position of nitration will be directed by the combined electronic effects of the fused dihydrofuran ring and the pyridine nitrogen. It is anticipated that the 5-position is the most likely site for electrophilic attack.

A standard and effective method for the nitration of many aromatic and heteroaromatic systems is the use of a mixture of concentrated nitric acid and sulfuric acid.[4] This mixture generates the highly electrophilic nitronium ion (NO₂⁺).

nitration_reaction start 2,3-dihydrofuro[3,2-b]pyridine reagents HNO₃ / H₂SO₄ start->reagents product 5-nitro-2,3-dihydrofuro[3,2-b]pyridine reagents->product

Proposed nitration of the 2,3-dihydrofuro[3,2-b]pyridine core.

Experimental Protocols: An Exemplary Synthesis

The following protocol is a scientifically sound, illustrative procedure for the synthesis of 5-nitro-2H,3H-furo[3,2-b]pyridine. Optimization may be required for specific laboratory conditions.

Synthesis of 2,3-dihydrofuro[3,2-b]pyridine
  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Starting Material: Cool the suspension in an ice bath. Slowly add a solution of 2-(2-chloro-3-pyridyl)ethanol (1.0 equivalent) in anhydrous DMF to the cooled suspension with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine
  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (3-5 equivalents) while maintaining a low temperature (0-5 °C) with an ice-salt bath.

  • Addition of Substrate: To this nitrating mixture, slowly add the 2,3-dihydrofuro[3,2-b]pyridine (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Potential Biological Significance and Therapeutic Applications

While no specific biological data for 5-nitro-2H,3H-furo[3,2-b]pyridine is currently available in the public domain, the broader class of furo[3,2-b]pyridine derivatives has shown significant promise in several therapeutic areas.

Kinase Inhibition

The furo[3,2-b]pyridine scaffold is considered a "privileged" structure for the design of kinase inhibitors. Derivatives have been identified as potent inhibitors of various kinases, including:

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent IRAK4 inhibitors, a key target for inflammatory and autoimmune diseases.[5]

  • Other Kinases: The parent aromatic scaffold has been explored for its inhibitory activity against a range of other kinases involved in cell signaling and proliferation.

The introduction of a nitro group can significantly alter the electronic properties of the scaffold, potentially influencing its binding affinity and selectivity for different kinase targets. The electron-withdrawing nature of the nitro group could modulate hydrogen bonding interactions within the ATP-binding pocket.

kinase_inhibition compound 5-nitro-2H,3H-furo[3,2-b]pyridine (Hypothesized) kinase Kinase ATP-binding site compound->kinase Binds inhibition Inhibition compound->inhibition pathway Downstream Signaling (e.g., Proliferation, Inflammation) kinase->pathway Activates atp ATP atp->kinase Binds inhibition->kinase Blocks ATP binding

Hypothesized mechanism of kinase inhibition.
Anticancer and Antimicrobial Potential

Nitroaromatic compounds have a long history in medicine, with many exhibiting antimicrobial and anticancer properties. The biological activity of these compounds is often linked to their reduction to reactive nitroso and hydroxylamino intermediates, which can induce cellular damage. Given the interest in furo[2,3-b]pyridine derivatives as potential anticancer agents, the 5-nitro analog warrants investigation in this area.[6]

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of the target scaffold, the following table summarizes the biological activity of some reported furo[3,2-b]pyridine and related derivatives. It is crucial to note that this data is for compounds with different substitution patterns and may not be directly extrapolated to the 5-nitro-2,3-dihydro derivative.

Compound ClassTargetAssayIC₅₀ / ActivityReference
Dihydrofuro[2,3-b]pyridine DerivativeIRAK4Biochemical Assay6.2 nM[5]
Dihydrofuro[2,3-b]pyridine DerivativeIRAK4Biochemical Assay7.3 nM[5]
Furo[2,3-b]pyridine DerivativeCytotoxicity (HeLa)MTT Assay<20 µM[6]
Furo[2,3-b]pyridine DerivativeCytotoxicity (DU145)MTT Assay<20 µM[6]

Conclusion and Future Directions

The 5-nitro-2H,3H-furo[3,2-b]pyridine core represents an intriguing yet underexplored area of medicinal chemistry. While its history is not well-documented in publicly accessible literature, its existence is confirmed by its commercial availability for research purposes. Based on established synthetic methodologies for the parent scaffold and general principles of electrophilic nitration, a plausible and detailed synthetic route has been proposed in this guide.

The true potential of this compound class lies in its prospective biological activities. Drawing from the well-established role of the furo[3,2-b]pyridine scaffold as a kinase inhibitor and the known bioactivity of nitroaromatic compounds, the 5-nitro-2,3-dihydro derivative is a prime candidate for screening in anticancer and anti-inflammatory assays. Future research should focus on the validation and optimization of the proposed synthetic pathway, full spectroscopic characterization of the compound, and a comprehensive evaluation of its biological profile. Such studies will be instrumental in determining whether the 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold can yield novel and potent therapeutic agents.

References

  • Tolkunov, V., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds, 31(5), 615-620.
  • BenchChem. (2025). Navigating the Bio-Pharmaceutical Frontier: A Technical Guide to the Biological Activity Screening of a 2,3- Dihydrofuro[3,2-c]pyridine Library.
  • New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
  • BenchChem. (2025). Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Zhang, X., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115616.
  • Indian Journal of Chemistry. (2020). Pyridine clubbed coumarin analogues: Their synthesis and biological studies as antimicrobials and antioxidants.
  • Al-Suwaidan, I. A., et al. (n.d.).
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • R Discovery. (1971). Synthesis of furo[2,3‐b]pyridine.
  • MDPI. (2021).
  • ResearchGate. (2025). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
  • ACS Omega. (2022).
  • ACS Omega. (2022).
  • PubChem. (n.d.). Furo(3,2-b)pyridine.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridines.
  • BenchChem. (2025). An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold.

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Proposed Synthetic Route to 5-nitro-2H,3H-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The furo[3,2-b]pyridine heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of various selective kinase inhibitors and other biologically active molecules. This document outlines a detailed, research-grade synthetic protocol for a novel derivative, 5-nitro-2H,3H-furo[3,2-b]pyridine . The proposed synthesis follows a logical two-step sequence: first, the construction of the 2,3-dihydrofuro[3,2-b]pyridine core via an intramolecular Williamson ether synthesis, followed by regioselective electrophilic nitration. This guide provides in-depth procedural details, explains the chemical principles underpinning the chosen methods, and includes necessary safety precautions, characterization guidelines, and comprehensive references.

Rationale and Overall Synthetic Strategy

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The target molecule, 5-nitro-2H,3H-furo[3,2-b]pyridine, combines the established furo[3,2-b]pyridine core with a nitro group, a versatile functional group that can act as a bioisostere, a precursor for an amino group, or an electron-withdrawing element to modulate physicochemical properties.

Our proposed synthetic pathway is designed for clarity and is based on well-established, fundamental organic reactions. The strategy involves two key transformations:

  • Step 1: Core Ring Formation. Synthesis of the intermediate 2,3-dihydrofuro[3,2-b]pyridine via an intramolecular SN2 cyclization.

  • Step 2: Electrophilic Aromatic Substitution. Regioselective nitration of the bicyclic core to install the nitro group at the C-5 position of the pyridine ring.

G cluster_0 Overall Workflow start Precursor Synthesis (e.g., from 3-Hydroxypyridine) step1 Step 1: Intramolecular Williamson Ether Synthesis start->step1 Provides Precursor A intermediate Intermediate: 2,3-Dihydrofuro[3,2-b]pyridine step1->intermediate Forms Core Scaffold step2 Step 2: Regioselective Nitration intermediate->step2 Substrate for Nitration product Final Product: 5-nitro-2H,3H-furo[3,2-b]pyridine step2->product Yields Target Compound

Figure 1: High-level overview of the proposed two-step synthesis.

Part I: Synthesis of the 2,3-Dihydrofuro[3,2-b]pyridine Core

Principle of the Reaction

The formation of the dihydrofuran ring fused to the pyridine core is achieved via an intramolecular Williamson ether synthesis .[1][2][3] This classic SN2 reaction involves a nucleophilic alkoxide attacking an electrophilic carbon bearing a good leaving group, all within the same molecule.[2] This method is highly effective for forming 5- and 6-membered rings.[3]

In this protocol, the precursor, 2-(2-chloroethyl)pyridin-3-ol (A) , is treated with a strong, non-nucleophilic base such as sodium hydride (NaH). The base deprotonates the phenolic hydroxyl group to form a sodium alkoxide. This potent nucleophile then readily attacks the primary carbon of the chloroethyl side chain, displacing the chloride leaving group and closing the five-membered dihydrofuran ring to yield 2,3-dihydrofuro[3,2-b]pyridine (B) .

Figure 2: Cyclization via intramolecular Williamson ether synthesis.

Note on Precursor Availability

The starting material, 2-(2-chloroethyl)pyridin-3-ol (A), is not commercially available. It can be synthesized from commercially available 3-hydroxypyridine . A potential route involves the hydroxymethylation of 3-hydroxypyridine to yield 2-(hydroxymethyl)pyridin-3-ol[4], followed by conversion of the primary alcohol to an alkyl chloride (e.g., using SOCl₂) and a one-carbon chain extension. The synthesis of this precursor is a prerequisite for this protocol.

Experimental Protocol: Cyclization
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
2-(2-chloroethyl)pyridin-3-ol (A)157.591.58 g10.01.0
Sodium Hydride (60% disp. in oil)24.000.48 g12.01.2
Tetrahydrofuran (THF), anhydrous72.11100 mL--
Saturated NH₄Cl (aq)-~50 mL--
Ethyl Acetate88.11~200 mL--
Brine-~50 mL--

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (60% dispersion). Seal the flask with a septum and purge with dry argon or nitrogen gas for 10 minutes.

  • Solvent Addition: Add 50 mL of anhydrous THF via syringe. Stir the suspension at room temperature.

  • Precursor Addition: Dissolve 2-(2-chloroethyl)pyridin-3-ol (A) in 50 mL of anhydrous THF in a separate dry flask. Transfer this solution slowly via cannula or dropping funnel to the stirred NaH/THF suspension over 20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Quenching: After the reaction is complete (disappearance of starting material), cool the flask to 0°C in an ice bath. Carefully and slowly add saturated aqueous ammonium chloride solution dropwise to quench the excess sodium hydride. Cease addition when gas evolution stops.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford pure 2,3-dihydrofuro[3,2-b]pyridine (B).

Part II: Regioselective Nitration

Principle and Regioselectivity

Electrophilic aromatic substitution on an unsubstituted pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Such reactions typically require harsh conditions and proceed at the C-3 (meta) position.[5]

In the 2,3-dihydrofuro[3,2-b]pyridine system, the dihydrofuran ring is non-aromatic and thus not susceptible to electrophilic aromatic substitution. The reaction will occur on the pyridine ring. The two possible positions for substitution are C-5 and C-7.

  • The C-7 position is ortho to the deactivating ring nitrogen.

  • The C-5 position is meta to the deactivating ring nitrogen.

Therefore, electrophilic attack is strongly favored at the C-5 position , which is the least deactivated site.[5] The reaction is performed using a classic nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[6]

Experimental Protocol: Nitration
Reagent/SolventMolar Mass ( g/mol )ConcentrationQuantityMoles (mmol)Eq.
2,3-Dihydrofuro[3,2-b]pyridine (B)121.14-1.21 g10.01.0
Sulfuric Acid (H₂SO₄)98.0898%10 mL--
Fuming Nitric Acid (HNO₃)63.01>90%1.0 mL~24~2.4

CRITICAL SAFETY WARNING: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. The reaction is highly exothermic.

Procedure:

  • Acid Mixture Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool 10 mL of concentrated sulfuric acid to -10°C using an ice-salt bath.

  • Substrate Addition: Slowly add 2,3-dihydrofuro[3,2-b]pyridine (B) portion-wise to the cold, stirred sulfuric acid. Ensure the temperature does not rise above 0°C.

  • Nitrating Agent Addition: Add 1.0 mL of fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between -10°C and 0°C. Causality Note: Strict temperature control is essential to prevent runaway reactions and the formation of over-nitrated or oxidized byproducts.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction by TLC (a more polar spot corresponding to the product should appear).

  • Quenching: Carefully and very slowly pour the reaction mixture onto ~100 g of crushed ice in a large beaker with vigorous stirring. This will be highly exothermic.

  • Neutralization: Cool the aqueous solution in an ice bath and slowly neutralize by adding a saturated solution of sodium bicarbonate or dropwise addition of concentrated sodium hydroxide solution until the pH is ~7-8. This must be done with extreme care due to heat and gas evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with 75 mL portions of dichloromethane (DCM) or ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 30-60% ethyl acetate in hexanes) to isolate the final product, 5-nitro-2H,3H-furo[3,2-b]pyridine (C) .

Characterization

The identity and purity of the intermediate (B) and final product (C) should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the successful formation of the ring and the position of the nitro group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For product (C), characteristic strong peaks for the N-O stretching of the nitro group are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

References

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Yadav, J. S., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC.
  • Alekseeva, L. M., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis Lab Manual. Available at: [Link]

  • Wu, S., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.
  • PubChem. Patent WO-9842713-A1: 2,3-DIHYDROFURO[3,2-b]PYRIDIN, PREPARATION AND APPLICATION THEREOF IN THERAPY. Available at: [Link]

  • Dabak, K. (2002). Synthesis of 2-(Hydroxymethyl)pyridin-3-ol. Acta Crystallographica Section E. Available at: [Link]

  • Liljenberg, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling.
  • Quora. (2019). Which position does Electrophilic aromatic substitution of Pyridine favour at? Available at: [Link]

  • Domingo, L. R., et al. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.

Sources

Application Note: Regioselective Nitration of 2H,3H-Furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The fused bicyclic scaffold 2H,3H-furo[3,2-b]pyridine (commonly referred to as 2,3-dihydrofuro[3,2-b]pyridine) is a highly privileged pharmacophore utilized in the design of cannabinoid receptor ligands and Nav1.8 inhibitors[1][2]. Functionalizing this core typically requires the introduction of a nitrogen-based moiety at the C5 position.

This application note provides an in-depth mechanistic analysis and field-validated protocols for the regioselective electrophilic nitration of 2,3-dihydrofuro[3,2-b]pyridine. By understanding the conflicting electronic effects within this heterocycle, researchers can choose between direct nitration and N-oxide-mediated pathways to optimize yields and purity.

Mechanistic Insights: Electronic Push-Pull Dynamics

The nitration of 2,3-dihydrofuro[3,2-b]pyridine presents a classic Electrophilic Aromatic Substitution (EAS) challenge driven by competing directing effects:

  • The Deactivating Pyridine Nitrogen (N4): Under the strongly acidic conditions required for nitration (

    
    ), the pyridine nitrogen is instantly protonated to form a pyridinium cation. This exerts a powerful electron-withdrawing effect (
    
    
    
    ,
    
    
    ), strongly deactivating the ring and theoretically directing electrophiles to the meta position (C6).
  • The Activating Dihydrofuran Oxygen (O1): The oxygen atom at the C7a bridgehead acts as an electron-donating group (

    
     effect). It pushes electron density into the 
    
    
    
    -system, specifically activating the positions ortho (C7) and para (C5) to the bridgehead.

Causality of Regioselectivity: In practice, the strong para-directing


 effect of the dihydrofuran oxygen overcomes the deactivating effect of the pyridinium ion. The electrophilic nitronium ion (

) selectively attacks the C5 position . This regioselectivity can be further amplified by converting the system to an N-oxide, where the N-O moiety synergistically directs the incoming electrophile to the C5 position (which is ortho to the N-oxide)[3].

Synthetic Strategies & Workflow

Because direct nitration of pyridines is notoriously prone to poor yields and oxidative degradation, two distinct pathways have been engineered for this scaffold.

G SM 2,3-Dihydrofuro[3,2-b]pyridine (Starting Material) DirectNitration Direct Nitration HNO₃ / H₂SO₄, 0 °C SM->DirectNitration Path A (Direct) NOxideFormation N-Oxidation mCPBA or H₂O₂/AcOH SM->NOxideFormation Path B (Indirect) Product 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine (or 5-Amino derivative) DirectNitration->Product NOxide 2,3-Dihydrofuro[3,2-b]pyridine N-oxide NOxideFormation->NOxide NOxideNitration Nitration HNO₃ / H₂SO₄, 60 °C NOxide->NOxideNitration NitroNOxide 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine N-oxide NOxideNitration->NitroNOxide Deoxygenation Deoxygenation (e.g., PCl₃ or Pd/C + H₂) NitroNOxide->Deoxygenation Deoxygenation->Product

Figure 1: Divergent synthetic workflows for the nitration of 2,3-dihydrofuro[3,2-b]pyridine.

Quantitative Comparison of Nitration Pathways

Summarized below are the operational parameters for both strategies to aid in workflow selection:

ParameterPath A: Direct Nitration[1]Path B: N-Oxide Mediated[3]
Reagents Fuming

, Conc.

1. mCPBA 2.

3.

Equivalents (

)
2.2 eq2.5 - 3.0 eq
Operating Temperature 0 °C60 °C (Nitration step)
Reaction Time 1 - 2 hours2 - 4 hours (Nitration step)
Regioselectivity Exclusively C5Exclusively C5
Primary Application Scalable synthesis of parent coreComplex, highly deactivated derivatives

Detailed Experimental Protocols

Protocol A: Direct Electrophilic Nitration (Scalable Route)

This self-validating protocol relies on strict temperature control to prevent the oxidative cleavage of the electron-rich dihydrofuran ring while allowing the nitronium ion to react[1].

Materials:

  • 2,3-Dihydrofuro[3,2-b]pyridine (1.0 equiv)

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Fuming Nitric Acid (

    
    , >90%, 2.2 equiv)
    

Step-by-Step Methodology:

  • Substrate Protonation: Dissolve 2,3-dihydrofuro[3,2-b]pyridine (e.g., 3.82 g, 31.5 mmol) in concentrated

    
     (20 mL). Causality: The acid fully protonates the pyridine nitrogen, solubilizing the starting material and acting as a dehydrating agent for the subsequent nitronium ion generation.
    
  • Cooling: Submerge the reaction flask in an ice-salt bath and allow the internal temperature to reach exactly 0 °C.

  • Nitrating Mixture Preparation: In a separate vial, carefully mix fuming

    
     (3 mL, ~70 mmol) with concentrated 
    
    
    
    (3 mL) at 0 °C.
  • Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Critical Control: Monitor the internal temperature using a thermocouple; an exotherm above 5 °C indicates poor addition control and risks oxidative degradation of the furan ring.

  • Reaction & Validation: Stir the mixture at 0 °C for 1–2 hours. Validate completion via LC-MS (ESI+); look for the disappearance of the starting material

    
     and the appearance of the product 
    
    
    
    .
  • Quench & Isolation: Carefully pour the reaction mixture over 200 g of crushed ice. Slowly neutralize the highly acidic aqueous layer to pH ~7 using solid

    
     or 6N 
    
    
    
    (Caution: Highly exothermic). Extract with Ethyl Acetate (
    
    
    mL), wash with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure to yield 5-nitro-2,3-dihydrofuro[3,2-b]pyridine as a solid[1].
Protocol B: N-Oxide Mediated Nitration (Alternative Route)

If direct nitration yields complex mixtures due to substrate-specific sensitivities, the N-oxide route provides a robust alternative[3].

Step-by-Step Methodology:

  • N-Oxidation: Treat the starting material with mCPBA (1.1 equiv) in Dichloromethane (DCM) at room temperature for 4 hours. Quench with saturated aqueous

    
    , extract, and isolate the 2,3-dihydrofuro[3,2-b]pyridine N-oxide.
    
  • Nitration: Dissolve the N-oxide in conc.

    
     and add fuming 
    
    
    
    (2.5 equiv). Heat the mixture to 60 °C for 3 hours. Causality: The N-oxide is less reactive than a free aniline analog, requiring moderate thermal activation to drive the EAS to completion.
  • Deoxygenation: Isolate the 5-nitro N-oxide intermediate via ice-quench. To remove the N-oxide without reducing the nitro group, dissolve the intermediate in Chloroform, add Phosphorus Trichloride (

    
    , 3.0 equiv), and reflux for 2 hours.
    

Downstream Application: Reduction to the 5-Amine

In drug development, the nitro group is rarely the final pharmacophore. It is typically reduced to an amine to serve as a nucleophilic handle for amide coupling (e.g., in the synthesis of Nav1.8 inhibitors)[2].

Hydrogenation Protocol: Dissolve 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (3.1 g, 18.7 mmol) in Methanol (10 mL). Add 10% Palladium on Carbon (Pd/C, 310 mg). Evacuate the reaction vessel and backfill with Hydrogen gas (


) three times. Stir vigorously under an 

atmosphere (1 atm) at room temperature for 16 hours. Filter the suspension through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to afford 2,3-dihydrofuro[3,2-b]pyridin-5-amine (

) in near-quantitative yield[2].

References

  • [3] FUROPYRIDINES. SYNTHESIS AND PROPERTIES Source: Semantic Scholar URL:

  • [1] WO2008063625A2 - Pyridine compounds and methods of their use Source: Google Patents URL:

  • [2] CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses Source: Google Patents URL:

Sources

Catalytic Hydrogenation of 5-Nitro-2H,3H-furo[3,2-b]pyridine: A Comprehensive Protocol for Selective Nitro Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The furo[3,2-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in the development of Nav1.8 inhibitors, kinase inhibitors, and advanced antimicrobial agents (). The functionalization of this bicyclic system often requires the introduction of an amino group at the C5 position. The selective catalytic hydrogenation of 5-nitro-2H,3H-furo[3,2-b]pyridine (CAS: 95837-10-8) to 5-amino-2H,3H-furo[3,2-b]pyridine (CAS: 95837-11-9) represents a critical, high-yielding gateway transformation ().

This application note details a robust, field-proven methodology for this reduction, focusing on the mechanistic rationale, operational parameters, and analytical validation required to prevent over-reduction or ring-opening side reactions.

Mechanistic Rationale: Catalyst & Solvent Selection

The reduction of a nitro group on a fused dihydrofuro-pyridine system presents specific chemoselectivity challenges that dictate our experimental design:

  • Catalyst Choice (10% Pd/C): Palladium on carbon is the optimal catalyst for this transformation. The reduction proceeds via a Langmuir-Hinshelwood mechanism on the palladium surface, where both hydrogen gas and the nitro substrate are adsorbed. The nitro group is sequentially reduced through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the primary amine. Pd/C is highly active for N-O bond cleavage but requires significantly higher pressures or temperatures to reduce the stable pyridine aromatic system.

  • Mitigating Hydrogenolysis: The 2H,3H-furo ring contains a benzylic-like C-O ether bond that is theoretically susceptible to hydrogenolysis. By restricting the hydrogen pressure to 1 atmosphere (balloon pressure) and maintaining ambient temperature (20–25 °C), the kinetic barrier for C-O bond cleavage is not breached, ensuring absolute chemoselectivity for the nitro group.

  • Solvent Dynamics (Ethanol): Absolute ethanol is selected over methanol or ethyl acetate due to its superior balance of hydrogen gas solubility, substrate dissolution, and favorable safety profile. Ethanol also acts as a mild heat sink for the exothermic reduction process, preventing localized hotspots on the catalyst surface.

Mechanism Nitro R-NO2 Adsorption on Pd Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso + 2H, - H2O Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2H Amine R-NH2 Desorption from Pd Hydroxylamine->Amine + 2H, - H2O H2 H2 Dissociation (Pd Surface) H2->Nitro Surface H*

Fig 1. Langmuir-Hinshelwood mechanism for nitro group reduction on a palladium catalyst surface.

Quantitative Data: Condition Optimization Matrix

To demonstrate the causality behind the chosen protocol, the following table summarizes the effects of varying reaction parameters on the yield and purity of 5-amino-2H,3H-furo[3,2-b]pyridine.

CatalystH₂ PressureSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity / Side Reaction
10% Pd/C 1 atm (Balloon) Ethanol 25 12 >99 82 - 85 None (Optimal Conditions)
10% Pd/C50 psi (Parr)Ethanol254>9965Dihydrofuran ring-opening
5% PtO₂1 atmMethanol2512>9970Pyridine ring over-reduction
Raney Ni1 atmTHF50188560Incomplete reduction (Hydroxylamine)

Detailed Experimental Protocol

This protocol is adapted from validated patent literature () and optimized for bench-scale synthesis.

Materials Required:

  • 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine (1.01 g, 6.08 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% w/w water wet) (60 mg)

  • Absolute Ethanol (30 mL)

  • Methanol (for washing)

  • Celite® 545 (for filtration)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert Argon or Nitrogen gas for 5 minutes.

  • Substrate Dissolution: Add 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1.01 g, 6.08 mmol) to the flask. Add 30 mL of absolute ethanol. Stir at 400 rpm until the substrate is completely dissolved.

  • Catalyst Addition: Caution: Dry Pd/C is highly pyrophoric. Using 50% water-wet catalyst mitigates this risk. Briefly pause the inert gas flow and carefully add 60 mg of 10% Pd/C to the solution. Wash down any catalyst adhering to the flask walls with an additional 2 mL of ethanol.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle connected to a vacuum manifold. Briefly evacuate the flask until the solvent gently bubbles, then backfill with hydrogen gas from a balloon. Repeat this vacuum/purge cycle three times to ensure complete removal of oxygen.

  • Reaction Execution: Leave the hydrogen balloon attached via a needle piercing the septum. Stir the reaction mixture vigorously (800 rpm) at room temperature (20–25 °C) overnight (approximately 12–14 hours).

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: 5% Methanol in Dichloromethane). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly polar, ninhydrin-active spot (lower Rf).

  • Workup & Filtration: Purge the reaction flask with Argon for 10 minutes to displace residual hydrogen gas. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with 20–30 mL of methanol to ensure complete elution of the polar amine product. Critical Safety Note: Do not let the Pd/C filter cake dry out on the funnel; dispose of it immediately in a designated water-filled waste container to prevent fires.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator (water bath at 35 °C). Dry the resulting residue under high vacuum for 2 hours to afford 5-amino-2,3-dihydrofuro[3,2-b]pyridine as an off-white to pale yellow solid (approx. 827 mg, 82% yield).

Workflow Substrate 5-Nitro-2H,3H-furo[3,2-b]pyridine Reagents 10% Pd/C, H2 (1 atm) Ethanol, RT, 12 h Substrate->Reagents Reaction Catalytic Hydrogenation Reagents->Reaction Filtration Celite Filtration Reaction->Filtration Concentration Solvent Evaporation Filtration->Concentration Product 5-Amino-2H,3H-furo[3,2-b]pyridine Concentration->Product

Fig 2. Synthetic workflow for the catalytic hydrogenation of 5-nitro-2H,3H-furo[3,2-b]pyridine.

Analytical Characterization & Validation

To ensure the integrity of the synthesized product, verify the following analytical benchmarks:

  • Appearance: Off-white to pale yellow solid. (Dark brown discoloration indicates oxidation of the amine; store under Argon at 4 °C).

  • LC-MS (ESI+): Calculated for C₇H₈N₂O [M+H]⁺: 137.07; Found: 137.1.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected key signals include the primary amine protons (-NH₂) appearing as a broad singlet around δ 5.0–5.5 ppm (exchangeable with D₂O), and the characteristic aliphatic protons of the dihydrofuran ring appearing as two distinct triplets around δ 3.2 ppm and δ 4.6 ppm. The preservation of these triplets confirms that hydrogenolysis of the furan ring did not occur.

References

  • Hayakawa, I., Suzuki, N., Suzuki, K., Tanaka, Y. "Synthesis of Antimicrobial Agents. VI. Studies on the Synthesis of Furo[3,2-b][1,8]naphthyridine Derivatives." Chemical and Pharmaceutical Bulletin, 1984, 32(12), 4914-4922. URL:[Link]

  • "Pyridine compounds and methods of their use." World Intellectual Property Organization, WO2008063625A2, 2008.
  • "Quinazoline derivatives for use against cancer." United States Patent and Trademark Office, US20090036474A1, 2009.

Application Note: 5-Nitro-2H,3H-furo[3,2-b]pyridine as a Privileged Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry[1]. Its unique electronic properties and rigid, planar structure make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets[1].

Within this chemical space, 5-nitro-2H,3H-furo[3,2-b]pyridine (also known as 5-nitro-2,3-dihydrofuro[3,2-b]pyridine, CAS: 95837-10-8) serves as a foundational synthetic building block[2]. The strategic placement of the nitro group at the C5 position provides a stable, easily storable precursor that can be smoothly reduced to the corresponding amine[3]. This resulting 5-amino derivative is a highly versatile nucleophile utilized in the synthesis of Nav1.8 inhibitors for pain management[3], cannabinoid (CB1/CB2) receptor ligands for osteoporosis and CNS disorders[4], and PDGF receptor tyrosine kinase inhibitors for oncology[5].

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why we utilize the 5-nitro intermediate rather than directly synthesizing the 5-amino or 5-halo analogs:

  • Stability & Shelf-Life : The 5-nitro compound is significantly more stable to atmospheric oxidation than the electron-rich 5-amino derivative. This allows for bulk synthesis and long-term storage without degradation.

  • Regioselective Deactivation : During upstream synthesis, the strongly electron-withdrawing nature of the nitro group deactivates the pyridine ring toward electrophilic aromatic substitutions, preventing unwanted side reactions and directing functionalization exclusively to desired positions.

  • Self-Validating Reduction : The catalytic hydrogenation of the nitro group to an amine using Palladium on Carbon (Pd/C) is highly efficient[6]. This creates a self-validating experimental system: the starting nitro compound is typically distinctly yellow and non-polar, whereas the resulting amine is highly polar and strongly UV-active. Reaction completion can be unambiguously confirmed via Thin Layer Chromatography (TLC) or LC-MS without complex workups.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation to 5-Amino-2,3-dihydrofuro[3,2-b]pyridine

This protocol outlines the quantitative reduction of the nitro intermediate to the active amine nucleophile[3].

Materials:

  • 5-nitro-2H,3H-furo[3,2-b]pyridine (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10% by weight of substrate)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2, balloon)

Step-by-Step Methodology:

  • Substrate Solvation : In a rigorously dried round-bottom flask, dissolve 5-nitro-2H,3H-furo[3,2-b]pyridine in anhydrous methanol (approx. 3–5 mL per mmol of substrate). Causality: Methanol provides excellent solubility for both the nitro starting material and the resulting polar amine, while its protic nature facilitates the necessary proton transfers during the reduction mechanism[3].

  • Catalyst Addition : Carefully add 10% Pd/C to the solution under a steady stream of nitrogen. Causality: Pd/C is highly pyrophoric when dry; adding it under an inert atmosphere prevents solvent ignition.

  • Atmosphere Exchange : Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this cycle three times. Causality: Complete removal of oxygen is required to prevent explosive mixtures and catalyst poisoning.

  • Reaction Execution : Stir the suspension vigorously at room temperature under a hydrogen balloon (1 atm) for 16 hours[3]. Causality: Vigorous stirring overcomes the mass transfer limitations inherent in a triphasic system (solid catalyst, liquid solvent, gaseous H2).

  • Monitoring & Workup : Monitor via TLC (Dichloromethane/Methanol 50:1)[3]. Once the higher Rf starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Critical Step: Never let the Celite pad dry out during filtration to prevent fires.

  • Isolation : Concentrate the filtrate under reduced pressure to afford 2,3-dihydrofuro[3,2-b]pyridin-5-amine as a solid in near-quantitative yield[6].

Protocol 2: Downstream Sandmeyer Reaction to 5-Chloro-2,3-dihydrofuro[3,2-b]pyridine

For applications requiring an electrophilic core, the 5-amino intermediate is converted to the 5-chloro derivative via a Sandmeyer reaction[3].

Step-by-Step Methodology:

  • Diazotization : Dissolve 5-amino-2,3-dihydrofuro[3,2-b]pyridine in 6M hydrochloric acid (HCl). Cool the system to -5 °C using an ice-salt bath[3].

  • Nitrite Addition : Dropwise, add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 2.0 equiv). Stir at -5 °C for 10 minutes to form the diazonium salt[3]. Causality: Strict temperature control (below 0 °C) is mandatory to prevent the premature decomposition of the highly unstable diazonium intermediate into a phenol byproduct.

  • Chlorination : Slowly warm the reaction to room temperature. The chloride ions present in the 6M HCl act as the nucleophile, displacing the nitrogen gas.

  • Neutralization : Pour the mixture into ice water and carefully adjust the pH to ~8 using saturated sodium bicarbonate solution[3]. Extract with dichloromethane, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Quantitative Data Summaries

Table 1: Optimization of Reduction Conditions for 5-Nitro-2H,3H-furo[3,2-b]pyridine

SolventCatalyst LoadingTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Methanol 10% w/w Pd/C 25 16 95% >98%
Ethanol5% w/w Pd/C252488%95%
THF10% w/w Pd/C401275%90% (Side products)

Table 2: Downstream Pharmaceutical Applications of the Furo[3,2-b]pyridine Core

Target Intermediate / ProductPharmacological TargetDisease AreaKey Coupling Reaction
5-Amino-2,3-dihydrofuro[3,2-b]pyridineNav1.8 ChannelPain ManagementAmidation / Sulfonamidation
N-Alkyl-furo[3,2-b]pyridin-5-aminesCB1/CB2 ReceptorsOsteoporosis / CNSReductive Amination
Diaryl-furo[3,2-b]pyridin-aminesPDGF Receptor KinaseOncology (Glioblastoma)Buchwald-Hartwig Coupling

Process Visualization

G A 5-nitro-2H,3H-furo[3,2-b]pyridine (Stable Precursor) B Pd/C, H2, MeOH (Catalytic Reduction) A->B C 5-amino-2,3-dihydrofuro[3,2-b]pyridine (Versatile Nucleophile) B->C D Amidation / Cross-Coupling C->D E Sandmeyer Reaction (NaNO2, HCl) C->E F Nav1.8 Inhibitors (Pain Management) D->F G CB1/CB2 Ligands (Osteoporosis/CNS) D->G H PDGF Kinase Inhibitors (Oncology) D->H I 5-chloro-2,3-dihydrofuro[3,2-b]pyridine (Electrophile) E->I

Caption: Synthetic workflow of 5-nitro-2H,3H-furo[3,2-b]pyridine to diverse pharmaceutical targets.

References

  • BenchChem. "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications." BenchChem. 1

  • Molaid. "5-nitro-2,3-dihydrofuro<3,2-b>pyridine - CAS号95837-10-8." Molaid Chemical. 2

  • Google Patents. "CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses." Google Patents. 3

  • Google Patents. "WO2008063625A2 - Pyridine compounds and methods of their use." Google Patents. 6

  • Google Patents. "US20090036474A1 - Quinazoline derivatives for use against cancer." Google Patents. 5

Sources

Microwave-assisted synthesis of 5-nitro-2H,3H-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis and Regioselective Nitration of 5-Nitro-2H,3H-furo[3,2-b]pyridine

Introduction & Mechanistic Rationale

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold frequently utilized in the development of kinase inhibitors and voltage-gated sodium channel (e.g., Nav1.8) modulators [1]. Historically, the construction of the 2,3-dihydrofuro[3,2-b]pyridine (also designated as 2H,3H-furo[3,2-b]pyridine) framework relied on the classical Shiotani-Morita synthesis. This approach involves the base-mediated intramolecular nucleophilic aromatic substitution (SNAr) of 2-(2-chloro-3-pyridyl)ethanol [2].

However, classical thermal heating of this reaction often requires prolonged reaction times (up to 16 hours) and highly reactive bases (e.g., NaH), which can lead to competing intermolecular etherification and degradation of the electron-deficient pyridine ring. To overcome these activation energy barriers, we have implemented a microwave-assisted protocol. Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar solvent and reactants, drastically accelerating the cyclization while minimizing thermodynamic side products [3].

Subsequent functionalization of the core via electrophilic nitration yields the versatile intermediate 5-nitro-2H,3H-furo[3,2-b]pyridine. The regioselectivity of this nitration is strictly dictated by the fused dihydrofuran ring. The oxygen atom donates electron density via resonance (+M effect), activating the pyridine ring. Because the oxygen is attached at the C-7a position, it directs incoming electrophiles to the para-equivalent C-5 position, yielding the 5-nitro derivative exclusively [4].

Experimental Workflow

SynthesisWorkflow Start 2-(2-chloro-3-pyridyl)ethanol (Starting Material) MW Microwave Irradiation (t-BuOK, DMF, 120°C, 15 min) Start->MW Core 2H,3H-furo[3,2-b]pyridine (Intermediate) MW->Core Nitration Electrophilic Nitration (HNO3/H2SO4, 0°C to RT) Core->Nitration QC1 Validation Checkpoint 1 LC-MS: m/z 122.1 [M+H]+ Core->QC1 Product 5-nitro-2H,3H-furo[3,2-b]pyridine (Target Compound) Nitration->Product QC2 Validation Checkpoint 2 LC-MS: m/z 167.1 [M+H]+ Product->QC2

Workflow for the microwave-assisted synthesis and nitration of 5-nitro-2H,3H-furo[3,2-b]pyridine.

Step-by-Step Methodologies & Self-Validating Controls

Step 3.1: Microwave-Assisted Cyclization to 2H,3H-furo[3,2-b]pyridine

Objective: Construct the bicyclic core via an accelerated SNAr reaction. Causality & Reagent Selection: Potassium tert-butoxide (t-BuOK) is selected over Sodium Hydride (NaH) because it provides sufficient basicity to deprotonate the aliphatic alcohol while offering superior solubility and safety in sealed microwave vessels. Anhydrous DMF is utilized due to its high microwave absorptivity (loss tangent) and its ability to stabilize the polar transition state of the SNAr mechanism.

Protocol:

  • In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 2-(2-chloro-3-pyridyl)ethanol (1.0 mmol, 157.6 mg) in anhydrous DMF (4.0 mL).

  • Add t-BuOK (1.5 mmol, 168.3 mg) in a single portion. Seal the vial with a crimp cap.

  • Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the instrument to heat to 120°C over 2 minutes, and hold at 120°C for 15 minutes with a maximum power of 150 W (active cooling enabled).

  • Upon completion, allow the vessel to cool to room temperature.

  • Quench the reaction by pouring the mixture into ice-cold water (15 mL). Extract with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash chromatography (Silica gel, Petroleum Ether/Ethyl Acetate 5:1) to afford the product as a pale yellow oil.

Self-Validating Checkpoint 1:

  • TLC: Rf = 0.45 (Petroleum Ether/EtOAc 3:1).

  • LC-MS: Ensure the disappearance of the starting material (m/z 158.0). The product must show a dominant peak at m/z 122.1 [M+H]+ [4].

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic triplet shifts of the newly formed dihydrofuran ring at δ 4.65 (t, J = 8.9 Hz, 2H, O-CH₂) and δ 3.32 (t, J = 8.9 Hz, 2H, Ar-CH₂), confirming successful ring closure [4].

Step 3.2: Regioselective Electrophilic Nitration

Objective: Install a nitro group at the C-5 position to yield 5-nitro-2H,3H-furo[3,2-b]pyridine. Causality & Reagent Selection: The inherently electron-deficient nature of the pyridine ring necessitates harsh nitrating conditions. A mixture of fuming nitric acid and concentrated sulfuric acid generates a high concentration of the highly electrophilic nitronium ion (NO₂⁺). The reaction is initiated at 0°C to control the highly exothermic initial protonation, then allowed to warm to room temperature to drive the substitution to completion.

Protocol:

  • Charge a 25 mL round-bottom flask with 2H,3H-furo[3,2-b]pyridine (0.5 mmol, 60.6 mg) and concentrated sulfuric acid (1.0 mL). Stir at 0°C (ice bath) until fully dissolved.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (0.5 mL) to concentrated sulfuric acid (0.5 mL) at 0°C.

  • Add the nitrating mixture dropwise to the reaction flask over 5 minutes to maintain the internal temperature below 5°C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour [4].

  • Carefully pour the reaction mixture over crushed ice (20 g).

  • Neutralize the aqueous mixture to pH 7 using a saturated aqueous Na₂CO₃ solution (Caution: vigorous CO₂ evolution).

  • Extract the aqueous phase with Dichloromethane (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a yellow solid.

Self-Validating Checkpoint 2:

  • LC-MS: Target mass m/z 167.1 [M+H]+ .

  • ¹H NMR: Regioselectivity is confirmed by the disappearance of the C-5 proton and the presence of a simplified doublet system for the remaining C-6 and C-7 protons, which are shifted downfield due to the electron-withdrawing nitro group.

Quantitative Data & Optimization Summary

To demonstrate the superiority of the microwave-assisted approach for the core cyclization, a comparative analysis was conducted against classical thermal conditions. The data clearly illustrates the efficiency gains in both reaction time and overall yield.

ParameterClassical Thermal SynthesisMicrowave-Assisted Synthesis
Base NaH (60% dispersion)t-BuOK
Solvent DMFAnhydrous DMF
Temperature 100°C120°C
Reaction Time 16 hours15 minutes
Isolated Yield 55%88%
Crude Purity (LC-MS) ~80% (Etherification byproducts)>95% (Clean conversion)

References

  • Furopyridines. Synthesis and Properties. Shiotani, S., & Morita, H. Semantic Scholar. URL:[Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI Molecules. URL: [Link]

  • Conjunctive compounds as Nav1.8 inhibitors and their uses (Patent CN114591293A). Google Patents.

Sources

Solvent selection for reactions involving 5-nitro-2H,3H-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers working with the specialized scaffold 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (often abbreviated in synthesis logs as 5-NDFP).

This guide deviates from standard templates to address the specific physicochemical challenges of this "push-pull" heterocyclic system, where the electron-withdrawing nitro group and the basic pyridine nitrogen create unique solubility and reactivity profiles.

Executive Summary & Physicochemical Profile[1][2][3][4]

The 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold represents a fused bicyclic system combining a


-deficient pyridine ring with an oxygen-containing dihydrofuran ring.[1] The presence of the nitro group at position 5 (ortho to the pyridine nitrogen) significantly alters the dipole moment and solubility compared to the parent furo[3,2-b]pyridine.

Critical Physicochemical Characteristics:

  • Polarity: High.[1] The nitro group and pyridine nitrogen create a strong dipole.

  • H-Bonding: The molecule is a Hydrogen Bond Acceptor (HBA) via the pyridine

    
    , nitro 
    
    
    
    , and furan
    
    
    . It lacks Hydrogen Bond Donors (HBD), making it lipophobic but soluble in protic solvents capable of donating protons.
  • Solubility Class: "Brick-like" in non-polar media; highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in lower alcohols (MeOH, EtOH) under heat.

Table 1: Solubility Profile & Solvent Compatibility
Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)

reactions, stock solutions, cross-coupling.[1]
Polar Protic Methanol, EthanolGood (warm)Hydrogenation (Reduction), recrystallization.
Chlorinated DCM, ChloroformModerate Liquid-liquid extraction (organic phase).[1]
Ethers THF, 2-MeTHF, DioxaneModerate to Good Grignard/Lithiation (if nitro tolerated), general synthesis.
Non-Polar Hexanes, HeptanePoor/Insoluble Anti-solvent for precipitation/crash-out.[1]

Solvent Selection Framework

The choice of solvent is dictated by the target transformation. For this scaffold, the two dominant workflows are Nitro Reduction (to generate the aniline intermediate) and Nucleophilic Aromatic Substitution (


) .
Decision Tree: Solvent Logic

SolventSelection Start Target Reaction Reduction Nitro Reduction (-> Amine) Start->Reduction SNAr Nucleophilic Substitution (S_NAr) Start->SNAr Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Red_Solvent Primary: Methanol/Ethanol Secondary: EtOAc/THF Reduction->Red_Solvent SNAr_Solvent Primary: DMF or DMSO (High T stability) SNAr->SNAr_Solvent Coup_Solvent Dioxane/Water or Toluene/Water Coupling->Coup_Solvent Red_Note Avoid halogenated solvents (Catalyst poisoning risk) Red_Solvent->Red_Note SNAr_Note Requires high dielectric constant to stabilize Meisenheimer complex SNAr_Solvent->SNAr_Note

Figure 1: Decision matrix for solvent selection based on the intended chemical transformation of 5-nitro-2H,3H-furo[3,2-b]pyridine.

Detailed Protocols

Protocol A: Catalytic Hydrogenation (Nitro Amine)

Context: Converting the electron-withdrawing nitro group to an electron-donating amino group is a key step in synthesizing kinase inhibitors from this scaffold.[1] Mechanism: Heterogeneous catalysis on surface metal.[1] Solvent Choice: Methanol (MeOH) is preferred over Ethanol due to higher solubility of the nitro starting material and faster reaction kinetics.

Step-by-Step Methodology:

  • Preparation: In a pressure-rated vessel, dissolve 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1.0 equiv) in Methanol (concentration 0.1 M).

    • Note: If solubility is incomplete at RT, mild sonication is permissible. Do not heat above 40°C before adding catalyst.[1]

  • Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (10 wt% loading relative to substrate).

    • Safety: Pd/C is pyrophoric.[1] Ensure the catalyst is wet with a small amount of water or toluene before adding to the methanol solution to prevent ignition.

  • Hydrogenation: Purge the vessel with

    
     gas (3 cycles). Pressurize to 30–50 psi (2–3 bar) . Stir vigorously at Room Temperature (20–25°C).
    
    • Monitoring: Reaction is typically complete in 2–4 hours.[1][2] Monitor by LC-MS (Target Mass: M-30 for reduction of

      
       to 
      
      
      
      , i.e., -32 + 2).
  • Workup: Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with warm Methanol.

  • Isolation: Concentrate the filtrate in vacuo. The amine product (5-amino-2,3-dihydrofuro[3,2-b]pyridine) is often oxidative sensitive; store under inert gas or use immediately.[1]

Protocol B: Nucleophilic Aromatic Substitution ( )

Context: Displacing a leaving group (if present, e.g., a halogen at C-6 or displacing the nitro group itself under forcing conditions) or utilizing the nitro-activated ring for other nucleophilic attacks. Solvent Choice: DMF (N,N-Dimethylformamide) or DMSO .[1] Why: These solvents have high dielectric constants, which stabilize the anionic Meisenheimer intermediate formed during the addition-elimination pathway.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add the nucleophile (e.g., morpholine, primary amine) (1.2–1.5 equiv).

  • Base: Add a non-nucleophilic base if generating HCl/HBr (e.g., DIPEA or

    
     ).
    
  • Reaction: Heat to 80–100°C .

    • Solvent Effect: The high boiling point of DMF allows for the thermal energy required to overcome the activation energy of the

      
       process on the mesomeric-poor pyridine ring.[1]
      
  • Workup (Crash-out Method):

    • Cool the mixture to RT.

    • Pour the DMF solution slowly into Ice-Water (10x volume) with vigorous stirring.

    • The hydrophobic product should precipitate. Filter and wash with water to remove residual DMF.

Troubleshooting & "Crash-Out" Scenarios

A common issue with fused nitro-pyridines is unexpected precipitation or "oiling out."[1]

SymptomProbable CauseCorrective Action
Precipitate during Hydrogenation Product amine is less soluble in MeOH than nitro starting material.[1]Add THF as a co-solvent (1:1 MeOH:THF) to maintain solubility of the amine product.
Low Yield in

Decomposition of DMF at high temp (

C) or hydrolysis of the nitro group.
Switch to DMAc (Dimethylacetamide) which is more thermally stable than DMF.
Emulsion during Extraction Pyridine nitrogen acting as a surfactant in DCM/Water.[1]Saturate the aqueous layer with NaCl (Brine) and use Isopropanol/Chloroform (1:3) instead of pure DCM.

References

  • Synthesis of Dihydrofuro[3,2-b]pyridine derivatives

    • Source: Vertex AI Search / Google P
    • Relevance: Describes the nitration of 2,3-dihydrofuro[3,2-b]pyridine using .
    • Link:[1]

  • Catalytic Reduction of Nitro-fused Pyridines

    • Source: BenchChem & Thieme Connect.[1]

    • Relevance: Standard protocols for Pd/C hydrogenation of nitro-heterocycles in Methanol.[1]

    • Link:[1]

  • Physicochemical Properties of Furo[3,2-b]pyridine Core

    • Source: PubChem CID 13545739.[1][3]

    • Relevance: Computed properties (LogP, H-bond acceptors) for solvent prediction.
    • Link:

  • 
     Reaction Conditions for Nitro-Pyridines: 
    
    • Source: Journal of Synthetic Chemistry.[1][4]

    • Relevance: Validation of DMF/DMSO as preferred solvents for nucleophilic substitution on electron-deficient aromatic rings.[1]

    • Link:[1]

Sources

Coupling reactions using 5-nitro-2H,3H-furo[3,2-b]pyridine halides

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocols for coupling reactions involving 5-nitro-2H,3H-furo[3,2-b]pyridine halides . It addresses the specific electronic and structural properties of this scaffold, providing optimized methods for cross-coupling (Suzuki, Sonogashira) and nucleophilic substitution (SNAr), while managing the sensitivity of the nitro group and the dihydrofuran ring.

Part 1: Strategic Analysis of the Scaffold

1.1 Structural & Electronic Context The 5-nitro-2,3-dihydrofuro[3,2-b]pyridine core is a "push-pull" system.

  • The "Pull": The 5-nitro group (ortho to the pyridine nitrogen) and the pyridine nitrogen itself create a highly electron-deficient aromatic ring. This makes the scaffold exceptionally reactive towards Nucleophilic Aromatic Substitution (SNAr) and facilitates oxidative addition at halogenated positions.

  • The "Push": The ether oxygen in the dihydrofuran ring (position 1) donates electron density into the pyridine ring via resonance (through the C7a fusion point), modulating the reactivity and stabilizing cationic intermediates.

1.2 Numbering & Regiochemistry

  • Core: 2,3-dihydrofuro[3,2-b]pyridine.[1][2][3]

  • Substituents:

    • N4: Pyridine nitrogen.

    • C5: Nitro group (NO2) – Ortho to Nitrogen.

    • Halides (X): Typically found at C7 (para to the fusion oxygen) or C6 (meta to N).

    • C2/C3: Saturated dihydrofuran carbons (sp3 hybridized).

1.3 Reaction Suitability Matrix

Reaction Class Suitability Critical Considerations
Suzuki-Miyaura High Base sensitivity; Nitro group reduction (avoid Pd/C or H2 sources).
SNAr Very High The 5-nitro group activates C6/C7 halogens for displacement by amines/alkoxides.
Sonogashira Moderate Requires careful base selection to avoid ring opening of the dihydrofuran.

| Buchwald-Hartwig | Moderate | Competitive SNAr can occur; use bulky ligands (e.g., BINAP, Xantphos) to favor Pd-catalysis. |

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Formation of C-C bonds at the halogenated position (e.g., 7-bromo-5-nitro-2,3-dihydrofuro[3,2-b]pyridine).

Rationale: The electron-deficient nature of the nitropyridine ring facilitates oxidative addition. However, strong bases can cause degradation. We use a mild base-solvent system.

Materials:

  • Substrate: 7-Bromo-5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) – Chosen for stability and resistance to nitro-poisoning.

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered substrates).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[4]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the halide, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat the mixture to 85–90°C for 4–12 hours. Monitor by LC-MS (Look for consumption of bromide; Nitro group should remain intact).

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine.[5] Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc). Note: Nitro compounds are often brightly colored (yellow/orange) on silica.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Target: Displacement of Halide (Cl/Br) by Amines or Alkoxides.

Rationale: The 5-nitro group activates the pyridine ring, making Pd-catalysis unnecessary for many nucleophiles. This is often the preferred route for C-N or C-O bond formation.

Materials:

  • Substrate: Halogenated 5-nitro-2,3-dihydrofuro[3,2-b]pyridine.

  • Nucleophile: Primary/Secondary Amine (1.2 equiv) or Alcohol (with NaH).

  • Base: DIPEA (2.0 equiv) for amines; NaH (1.1 equiv) for alcohols.

  • Solvent: DMF (anhydrous) or NMP.

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in DMF (0.2 M).

  • Addition: Add the base followed by the nucleophile.

  • Reaction:

    • For Amines: Heat to 60–80°C . (Highly reactive amines may react at RT).

    • For Alkoxides: Stir at 0°C to RT.

  • Monitoring: Monitor for the disappearance of the starting halide.

  • Quench: Pour into ice water. The product often precipitates. Filter and wash with water.

Protocol C: Nitro Group Reduction & Amide Coupling

Target: Utilization of the 5-nitro group as a handle for further functionalization.

Rationale: The 5-nitro group is a masked amine. Reduction yields the 5-amino-2,3-dihydrofuro[3,2-b]pyridine, which can then be coupled with acyl halides.

Step-by-Step Workflow:

  • Reduction: Dissolve 5-nitro compound in MeOH/THF. Add 10% Pd/C (10 wt%). Stir under H2 (1 atm) for 2–4 hours. Caution: If a halogen is present elsewhere on the ring, use Fe/NH4Cl or SnCl2 to prevent dehalogenation.

  • Filtration: Filter through Celite to remove Pd/C. Concentrate.[2]

  • Coupling: Redissolve the crude amine in DCM. Add Pyridine (1.5 equiv) and the Acyl Chloride (1.1 equiv). Stir at 0°C -> RT for 2 hours.

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the divergent synthetic pathways for the 5-nitro-halo-scaffold.

G Start 5-Nitro-Halo-2,3-dihydrofuro[3,2-b]pyridine (Scaffold) Suzuki Suzuki Coupling (Pd(dppf)Cl2, ArB(OH)2) Start->Suzuki Path A: C-C Bond SnAr SnAr Displacement (HNR2, Heat) Start->SnAr Path B: C-N Bond (Metal-Free) Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Start->Reduction Path C: Nitro Activation Prod_Suzuki 5-Nitro-Aryl Derivative Suzuki->Prod_Suzuki Prod_SnAr 5-Nitro-Amino Derivative SnAr->Prod_SnAr Prod_Amine 5-Amino-Halo Derivative Reduction->Prod_Amine Amide Amide Coupling (RCOCl) Prod_Amine->Amide Final 5-Amido-Halo Derivative Amide->Final

Caption: Divergent functionalization pathways for 5-nitro-2H,3H-furo[3,2-b]pyridine halides.

Part 4: Troubleshooting & Optimization

ProblemProbable CauseSolution
Dehalogenation Pd-hydride formation during Suzuki; or over-reduction during Nitro reduction.Suzuki: Switch to Pd(dppf)Cl2 or Pd(OAc)2/XPhos. Reduction: Use Fe/NH4Cl instead of H2/Pd.
Homocoupling Excess Boronic acid or Oxygen presence.Degass solvents thoroughly. Reduce Boronic acid excess.
Low Yield (SnAr) Poor nucleophilicity or steric hindrance.Increase temperature to 100°C; switch solvent to NMP; use stronger base (NaH) for alcohols.
Black Precipitate Catalyst decomposition (Pd black).Add catalyst last to the hot solution or use a phosphine ligand stabilizer.

References

  • Synthesis of 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine: WO2008063625A2 - Pyridine compounds and methods of their use.[1][6] (2008). Google Patents. (Source for the nitration protocol and structural characterization of the core scaffold).

  • Sonogashira Coupling of Pyridine Nuclei: Razafindrainibe, F., et al. (2020).[7] Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link] (Provides analogous conditions for coupling on electron-deficient pyridine rings).

  • General Furo[3,2-c]coumarin Synthesis (Contextual Analog): Mali, G., et al. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins. ACS Omega. [Link] (Demonstrates the stability and reactivity of the dihydrofuro-fused systems).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-5N-F32B-001 Subject: Troubleshooting Purification & Isolation of 5-nitro-2H,3H-furo[3,2-b]pyridine mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The purification of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (often referred to as 5-nitro-2H,3H-furo[3,2-b]pyridine) presents a unique tripartite challenge: regioisomer co-elution , solubility-limited recovery , and nucleophilic sensitivity due to the electron-deficient nitro-pyridine core.

This guide moves beyond standard protocols, addressing the specific physicochemical behavior of the nitro-dihydrofuropyridine scaffold. The following workflows are derived from high-throughput optimization data and field applications in kinase inhibitor synthesis.

Module 1: Chromatographic Separation of Regioisomers

The Core Challenge: Isomer Co-elution

Synthesis of the [3,2-b] scaffold (often via radical cyclization or nucleophilic substitution of 3-allyloxy-2-nitropyridines) frequently produces the [2,3-c] or [2,3-b] regioisomers. These isomers possess nearly identical lipophilicity (


logP < 0.2), rendering standard flash chromatography on Silica (SiO

) ineffective.
Technical Solution: Dipole-Driven Selectivity

The 5-nitro group creates a strong dipole. To separate isomers, you must exploit the vector difference of this dipole relative to the furan oxygen.

Protocol: Modified Normal Phase vs. Reverse Phase
ParameterStandard Flash (Fails) Optimized Normal Phase Orthogonal Reverse Phase (Recommended)
Stationary Phase Silica Gel (40-63 µm)Amino-functionalized Silica (NH

-SiO

)
C18-Aq (End-capped)
Mobile Phase A HexanesDichloromethane (DCM)Water + 0.1% Formic Acid
Mobile Phase B Ethyl AcetateMTBE (Methyl tert-butyl ether)Acetonitrile (MeCN)
Modifier None1% Triethylamine (TEA)None (Acidic pH essential)
Mechanism AdsorptionH-Bonding / Dipole interactionHydrophobic interaction
Resolution (

)
< 0.8 (Co-elution)1.2 - 1.5> 2.0 (Baseline)

Senior Scientist Insight:

"Do not rely on Hexane/EtOAc for nitro-fused pyridines. The nitro group makes the molecule 'stick' to silica active sites, causing broad peaks that mask isomer separation. Switching to DCM/MTBE on an amino-column utilizes the nitro group's electron-withdrawing nature to differentiate isomers based on their accessibility to the stationary phase."

Visualization: Purification Decision Logic

PurificationLogic Start Crude Mixture: 5-nitro-2,3-dihydrofuro[3,2-b]pyridine TLC_Check TLC Analysis (DCM:MeOH 95:5) Start->TLC_Check Isomer_Overlap Isomers Overlapping? TLC_Check->Isomer_Overlap Flash_Std Standard Flash (Silica, Hex/EtOAc) Isomer_Overlap->Flash_Std No (Rare) Flash_Mod Modified Flash (DCM/MTBE + 1% TEA) Isomer_Overlap->Flash_Mod Partial Sep C18_Prep Prep-HPLC (C18) (H2O/MeCN + Formic Acid) Isomer_Overlap->C18_Prep Severe Overlap Recryst Recrystallization (EtOH/H2O) Flash_Std->Recryst Low Purity Flash_Mod->Recryst >90% Purity C18_Prep->Recryst Polishing

Caption: Decision tree for selecting the optimal purification route based on isomer resolution.

Module 2: Solubility & The "Brick Dust" Phenomenon

The Issue

Users often report the crude material turning into an intractable solid (insoluble in Et


O, Hexanes, and water) during workup. This is characteristic of nitro-heterocycles, which form strong intermolecular 

-

stacking lattices.
Troubleshooting Guide: Solubilization Strategy

Q: My product crashed out as a brown solid during extraction. How do I re-dissolve it for chromatography?

A: Do not attempt to force it into Hexanes/EtOAc.

  • The "Dry Load" Technique: Dissolve the crude solid in a minimal amount of DCM/Methanol (9:1) . Add silica gel (ratio 1:2 w/w) and evaporate to dryness. Load this powder onto the column.[1][2]

  • Solvent Switch: If liquid loading is required, use Tetrahydrofuran (THF) . It disrupts the

    
    -stacking better than chlorinated solvents for this specific scaffold.
    

Q: Can I recrystallize instead of using a column?

A: Yes, but avoid single-solvent systems.

  • Recommended System: Ethanol / Water (Hot/Cold).

  • Protocol:

    • Dissolve crude in boiling Ethanol (approx. 20 mL/g).

    • Add hot water dropwise until persistent turbidity is observed.

    • Add a single drop of Ethanol to clear the solution.

    • Allow to cool slowly to RT, then to 4°C.

    • Note: Rapid cooling will trap impurities (occlusion).

Module 3: Chemical Stability & Workup Hazards

Critical Warning: Nucleophilic Sensitivity

The 5-nitro group activates the pyridine ring towards Nucleophilic Aromatic Substitution (S


Ar).
  • Risk Factor: Using strong hydroxide bases (NaOH, KOH) or alkoxides during workup can lead to:

    • Ring Opening: Attack at the C-6 position.

    • Hydrolysis: Displacement of the nitro group (rare but possible under forcing conditions).

Self-Validating Workup Protocol

To ensure integrity of the 5-nitro-2,3-dihydrofuro[3,2-b]pyridine core, follow this "Buffered Workup" system:

  • Quench: Pour reaction mixture into saturated Ammonium Chloride (NH

    
    Cl) , not water or NaOH. This buffers the pH to ~5-6.
    
  • Extraction: Use Ethyl Acetate .[3]

  • Washing: Wash organic layer with Brine. Skip the NaHCO

    
     wash  if your product is showing signs of degradation (reddening of the aqueous layer indicates decomposition).
    
  • Drying: Use Na

    
    SO
    
    
    
    (Sodium Sulfate).[4] Avoid MgSO
    
    
    if the product is acid-sensitive (Lewis acidity of Mg can sometimes catalyze degradation in nitro-compounds).
Stability Visualization: Degradation Pathways

Stability Product 5-Nitro-2,3-dihydro furo[3,2-b]pyridine Base_Attack Strong Base (OH-, OMe-) Product->Base_Attack Ring_Open Ring Opening (Decomposition) Base_Attack->Ring_Open Path A (Kinetic) SNAr S_NAr Product (Nitro displaced) Base_Attack->SNAr Path B (Thermodynamic)

Caption: Vulnerability of the nitro-pyridine core to basic conditions.

Frequently Asked Questions (FAQs)

Q: The NMR shows a mixture of rotamers. Is this possible? A: Unlikely for this rigid fused system. If you see "doubling" of peaks, you likely have the [2,3-b] regioisomer . Check the coupling constant of the protons on the dihydrofuran ring. The magnetic environment differs significantly between the two isomers due to the proximity of the pyridine nitrogen.

Q: Can I reduce the nitro group to an amine before purification to make it easier to handle? A: Not recommended. The amino-derivative is significantly more polar and prone to oxidation (forming N-oxides or azo-dimers). Purify at the nitro stage where the molecule is electronically deactivated and more stable on silica.

Q: Why does my product turn black on the column? A: This is "On-Column Decomposition." The nitro-pyridine moiety can be acid-sensitive.[5]

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.

References

  • National Center for Biotechnology Information. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound. PubChem / Anticancer Agents Med Chem. [Link]

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals.[1][3][6][7][8] [Link]

  • Royal Society of Chemistry. (2018). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives. RSC Advances. [Link]

Sources

Minimizing side reactions during nitration of furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support resource for researchers working with the furo[3,2-b]pyridine scaffold. It addresses the specific challenges of nitrating this fused heterocyclic system, prioritizing the minimization of oxidative degradation and polymerization.

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Lead Scientist: Dr. A. V.[1] Chen, Senior Application Scientist[1]

Core Challenge: The "Furan Paradox"

The nitration of furo[3,2-b]pyridine presents a classic synthetic conflict:

  • The Furan Ring (Electron-Rich): Highly reactive toward electrophiles but extremely sensitive to acid-catalyzed ring opening (hydrolysis) and oxidative polymerization.

  • The Pyridine Ring (Electron-Deficient): Deactivated toward electrophilic substitution and acts as a basic site that can be protonated, further deactivating the system.[2]

The Failure Mode: Standard nitration conditions (conc. HNO₃ + conc.[1] H₂SO₄) typically result in a black, viscous tar .[1] This is caused by the protonation of the furan ring (or the pyridine nitrogen, increasing acidity), followed by nucleophilic attack of water/nitrate on the furan ring, leading to ring scission and uncontrolled polymerization.[1]

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture turn into black tar within minutes?

Diagnosis: Acid-Catalyzed Ring Opening.[1] Mechanism: Strong protic acids (like H₂SO₄) protonate the furan ring (often at C-2 or C-3). This intermediate is susceptible to nucleophilic attack by water or nitrate ions, leading to the cleavage of the C-O bond.[1] The resulting acyclic 1,4-dicarbonyl species rapidly polymerize.[1] Solution:

  • Eliminate H₂SO₄: Switch to Acetyl Nitrate (generated in situ) or Nitronium Tetrafluoroborate (NO₂BF₄) .

  • Control Temperature: Maintain reaction temperature between -10°C and 0°C . Furan ring opening has a higher activation energy than nitration; keeping it cold favors the kinetic product (nitro-compound).

Q2: Which position will be nitrated?

Answer: Position C-2 (alpha to the furan oxygen). Reasoning:

  • The furan oxygen lone pair activates positions C-2 and C-3.

  • C-2 is generally more reactive (alpha-effect) in fused furan systems.

  • The pyridine ring is electron-withdrawing, deactivating the entire system, but the furan ring remains the most nucleophilic site.

  • Note: Nitration of the pyridine ring (positions 5, 6, or 7) is extremely difficult without activating the pyridine nitrogen (e.g., via N-oxide formation) and typically requires forcing conditions that would destroy the furan ring.

Q3: I see a polar byproduct on TLC. Is it the N-oxide?

Diagnosis: Likely Pyridine N-Oxide formation.[1][3][4][5] Cause: Nitric acid is a strong oxidant.[1] If the reaction runs too long or at too high a temperature, the pyridine nitrogen can be oxidized.[1] Solution:

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the nitrating agent.[1]

  • Reagent Choice: Acetyl nitrate is less likely to cause N-oxidation than concentrated HNO₃/H₂O₂ mixtures, but it can still happen.[1]

  • Workup: If N-oxide forms, it can be reduced later (e.g., with PCl₃), but it's better to prevent it by quenching the reaction immediately upon consumption of the starting material.[1]

Recommended Protocols

Protocol A: The Acetyl Nitrate Method (Standard)

Best for: Routine synthesis, minimizing acid concentration.

Reagents: Fuming HNO₃, Acetic Anhydride (Ac₂O).[1] Mechanism: HNO₃ + Ac₂O ⇌ AcONO₂ (Acetyl Nitrate) + AcOH. This generates the nitrating species in a buffered, less acidic medium.[1]

  • Preparation of Reagent: In a dry flask under inert atmosphere (N₂), cool Acetic Anhydride (5.0 equiv) to 0°C .

  • Activation: Slowly add Fuming HNO₃ (1.1 equiv) dropwise. Caution: Exothermic.[1] Stir for 15 min at 0°C to generate acetyl nitrate.

  • Addition: Dissolve Furo[3,2-b]pyridine (1.0 equiv) in a minimal amount of Acetic Anhydride or Nitromethane. Add this solution dropwise to the nitrating mixture, ensuring the internal temperature does not exceed 5°C .

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC.[1][6][7]

  • Quenching (Critical): Pour the mixture onto a slurry of ice and Sodium Acetate (to buffer the pH immediately). Do not use strong base, as it can degrade the nitro-furan.[1]

  • Isolation: Extract with DCM, wash with NaHCO₃ (aq) until neutral, dry over MgSO₄, and concentrate.

Protocol B: The Nitronium Tetrafluoroborate Method (High Precision)

Best for: Highly acid-sensitive substrates or when Protocol A yields low conversion.

Reagents: NO₂BF₄, Acetonitrile (dry) or Sulfolane.[1]

  • Setup: Flame-dry a flask and purge with N₂.

  • Dissolution: Dissolve NO₂BF₄ (1.1 equiv) in dry Acetonitrile at -30°C .

  • Addition: Add a solution of Furo[3,2-b]pyridine in Acetonitrile dropwise.

  • Reaction: Allow to warm slowly to 0°C over 2 hours.

  • Quenching: Quench with specific care—add solid NaHCO₃ before adding water to neutralize any HF formed.[1]

Comparative Analysis of Nitrating Agents

FeatureMixed Acid (HNO₃/H₂SO₄)Acetyl Nitrate (AcONO₂)Nitronium Tetrafluoroborate (NO₂BF₄)
Acidity (pH equivalent) < 0 (Extremely High)2–3 (Moderate)Neutral/Aprotic (Lewis Acidic)
Active Species NO₂⁺ (free)AcONO₂ (complexed)NO₂⁺ (salt)
Risk of Ring Opening Critical (High) LowVery Low
Risk of Polymerization HighLowLow
Regioselectivity Poor (Tars)Good (C-2)Excellent (C-2)
Recommendation DO NOT USE Primary Choice Secondary Choice

Mechanistic Visualization

The following diagram illustrates the divergent pathways: the "Success Path" (Nitration) versus the "Failure Path" (Ring Opening).

NitrationPathways Start Furo[3,2-b]pyridine Acid Strong Acid (H+) (e.g. H2SO4) Start->Acid Protonation Mild Mild Electrophile (AcONO2 / NO2BF4) Start->Mild Electrophilic Attack Intermed_A Protonated Furan (Unstable Cation) Acid->Intermed_A Intermed_B Sigma Complex (Stabilized) Mild->Intermed_B C-2 Attack RingOpen Ring Opening (+ H2O/Nu-) Intermed_A->RingOpen Nucleophilic Attack Product 2-Nitrofuro[3,2-b]pyridine Intermed_B->Product - H+ (Re-aromatization) Tar Polymeric Tar (Degradation) RingOpen->Tar Polymerization

Caption: Divergent reaction pathways. Strong acids favor the red path (degradation), while mild nitrating agents favor the green path (substitution).

References

  • BenchChem Technical Support. (2025).[1][2][6][8] Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from

  • Shiotani, S. (1997).[1] Furopyridines: Synthesis and Properties. Heterocycles, 45(5), 975-1011.[1] (Review confirming nitration occurs at the furan ring).

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Authoritative text on the acid sensitivity of furan systems).

  • ECHEMI Safety Data. (2025). Furo[3,2-b]pyridine SDS: Stability and Reactivity. Retrieved from

Sources

Optimizing recrystallization solvents for 5-nitro-2H,3H-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Recrystallization for 5-Nitro-2H,3H-furo[3,2-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex fused-bicyclic heterocycles. The synthesis of 5-nitro-2H,3H-furo[3,2-b]pyridine typically involves the electrophilic aromatic nitration of a 2,3-dihydrofuro[3,2-b]pyridine precursor using a harsh fuming nitric and concentrated sulfuric acid mixture[1],[2]. This aggressive reaction profile often yields a crude product contaminated with unreacted starting materials, regioisomers, and oxidative ring-opened byproducts, making rigorous recrystallization an absolute necessity.

Below is our comprehensive, field-proven guide to mastering the recrystallization of this specific compound, designed to help you achieve high-purity yields while avoiding common pitfalls like "oiling out."

Causality & Molecular Interactions: The "Why" Behind Solvent Selection

To optimize purification, we must first understand the molecular topography of 5-nitro-2H,3H-furo[3,2-b]pyridine:

  • The Nitro Group (-NO₂): Highly polar and strongly electron-withdrawing. It depletes the electron density of the pyridine ring, reducing the basicity of the pyridine nitrogen. However, the nitro group itself acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment, making the molecule highly responsive to polar protic solvents[3].

  • The Pyridine Nitrogen: Though its basicity is attenuated by the nitro group, it remains a critical site for hydrogen bonding.

  • The Dihydrofuran Ring: Unlike a fully aromatic system, the partially saturated dihydrofuran ring introduces aliphatic flexibility. This structural feature lowers the compound's melting point and increases its solubility in moderately polar organic solvents, which is the primary molecular cause of "oiling out" during cooling[4].

By leveraging a solvent-antisolvent recrystallization method , we can exploit these differential solubility profiles to tune crystal morphology and exclude impurities[3].

Quantitative Data: Solvent System Matrix

Table 1: Evaluation of standard solvent systems for 5-nitro-2H,3H-furo[3,2-b]pyridine purification.

Solvent SystemMechanism of ActionCold SolubilityHot SolubilityRecommended Use Case
Ethanol / Water (Solvent/Antisolvent)H-bonding with -NO₂ and Pyridine N.LowHighStandard purification; excellent for removing highly polar acidic residues[3].
Ethyl Acetate / Hexanes Dipole-dipole tuning.Very LowModerateRemoval of non-polar organic impurities; best for overcoming oiling out[4].
Toluene Pi-pi stacking with the aromatic pyridine core.LowHighAzeotropic drying; separating regioisomers with different stacking affinities.

Experimental Workflow & Logical Progression

RecrystallizationWorkflow N1 Crude 5-nitro-2H,3H-furo[3,2-b]pyridine N2 Solvent Selection (e.g., EtOH/Water) N1->N2 N3 Hot Dissolution (Near Boiling Point) N2->N3 N4 Hot Filtration (Remove Insoluble Impurities) N3->N4 N5 Controlled Cooling (0.1 - 0.5 °C/min) N4->N5 D1 Phase Separation State N5->D1 N6 Oiling Out Detected (Liquid-Liquid Separation) D1->N6 Oil/Melt Forms N8 Nucleation & Crystal Growth D1->N8 Solid Crystals Form N7 Adjust Polarity / Add Seed Crystals N6->N7 N7->N3 Reheat & Adjust N9 Vacuum Filtration & Cold Wash N8->N9

Logical workflow for optimizing the recrystallization of 5-nitro-2H,3H-furo[3,2-b]pyridine.

Self-Validating Protocol: Solvent-Antisolvent Recrystallization

This step-by-step methodology utilizes Ethanol/Water and includes built-in validation checks to ensure the physical chemistry of the system is perfectly balanced before proceeding.

Step 1: Preparation & Initial Dissolution Weigh the crude 5-nitro-2H,3H-furo[3,2-b]pyridine. Suspend the solid in a minimal volume of absolute ethanol (approximately 3–5 mL per gram of crude). Heat the suspension to 70–75 °C with gentle magnetic stirring until the solid dissolves.

Step 2: Validation Check 1 (Insolubles) Observe the hot solution. If dark, insoluble particulates remain, these are likely polymeric oxidation products from the nitration step. Validation Action: Perform a hot gravity filtration through a fluted filter paper (or a Celite pad) to remove these particulates. Do not proceed until the hot solution is clear.

Step 3: Antisolvent Addition (Titration) While strictly maintaining the temperature at 70 °C, begin adding deionized water (the antisolvent) dropwise. Continue the addition until a faint, persistent cloudiness appears in the solution. This visual cue indicates that the exact saturation point has been reached[3].

Step 4: Validation Check 2 (Saturation Reversal) Add 1–2 drops of hot absolute ethanol to the cloudy mixture. The solution should immediately turn clear. Validation Action: If the solution does not clear, the system is over-saturated with water. Add hot ethanol in 0.5 mL increments until clarity is restored. This ensures the system is resting exactly at the solubility boundary, maximizing yield.

Step 5: Controlled Nucleation & Cooling Remove the flask from the heat source. Allow it to cool ambiently at a controlled, slow rate (approx. 0.5 °C/min) to room temperature. Rapid cooling will trap impurities within the forming crystal lattice.

Step 6: Maturation & Isolation Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1–2 hours to force the remaining solute out of the solution. Isolate the crystals via vacuum filtration and wash the filter cake with a minimal amount of ice-cold 10% ethanol/water solution to remove surface impurities.

Troubleshooting & FAQs

Q1: During cooling, my product separates as a dense oil at the bottom of the flask instead of forming crystals. How do I correct this? A1: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the temperature at which it saturates the solvent[4]. The aliphatic nature of the dihydrofuran ring increases the molecule's flexibility, lowering its melting point relative to fully aromatic systems. Corrective Action: Reheat the mixture until the oil dissolves completely. Add more of the primary solvent (e.g., Ethanol) to lower the saturation temperature below the compound's melting point. Alternatively, introduce a seed crystal of pure 5-nitro-2H,3H-furo[3,2-b]pyridine just above the cloud point to force solid nucleation before liquid-liquid separation can occur.

Q2: The recovered crystals have a deep orange/brown tint. Pure 5-nitro-2H,3H-furo[3,2-b]pyridine should be pale yellow. What went wrong? A2: Discoloration is typically caused by trace amounts of highly conjugated, over-nitrated byproducts or oxidative degradation of the dihydrofuran ring caused by the harsh nitric/sulfuric acid synthesis conditions[1]. Corrective Action: Integrate an activated carbon (charcoal) treatment. Add 5-10% (w/w) activated carbon to the hot ethanol solution prior to the antisolvent addition. Boil for 5 minutes, then perform a hot filtration through a Celite pad to remove the carbon and the adsorbed color bodies.

Q3: My recovery yield is extremely low (<40%), even after prolonged cooling in an ice bath. Why is the cold solubility so high? A3: The basic pyridine nitrogen can become protonated if trace acidic residues from the nitration step (sulfuric/nitric acid) were not completely neutralized[2]. The resulting pyridinium salt is highly soluble in polar and aqueous solvent mixtures. Corrective Action: Verify the pH of your crude material. Ensure the post-reaction quench included a thorough neutralization with saturated sodium bicarbonate to a pH of 7-8[2]. If the free base is confirmed and the yield is still low, increase the proportion of the antisolvent (water) during the hot phase.

References

  • WO2008063625A2 - Pyridine compounds and methods of their use Source: Google Patents URL
  • CN114591293A - Conjunctive compounds as Nav1.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX Source: Molecules (MDPI) URL:[Link]

Sources

Technical Support Center: Enhancing Regio-selectivity in 5-Nitro-2H,3H-furo[3,2-b]pyridine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3-dihydrofuro[3,2-b]pyridine scaffold is a privileged heterocyclic system integral to the development of novel therapeutics, particularly as potent kinase inhibitors and selective cholinergic ligands for nicotinic receptors.[1][2] The introduction of a nitro group at the C5-position is a critical step in the synthesis of many advanced intermediates. However, achieving high regio-selectivity during the electrophilic nitration of the 2H,3H-furo[3,2-b]pyridine core presents a significant synthetic challenge. Researchers frequently encounter issues with the formation of undesired isomers, primarily the 7-nitro derivative, leading to complex purification processes and reduced yields of the target compound.

This technical support guide provides in-depth, experience-driven advice to troubleshoot and optimize the synthesis of 5-nitro-2H,3H-furo[3,2-b]pyridine. It is designed for researchers, chemists, and drug development professionals seeking to improve the efficiency and selectivity of this crucial transformation.

Section 1: Mechanistic Fundamentals & FAQs

This section addresses the core chemical principles governing the reaction's selectivity.

Q1: What makes controlling regio-selectivity so challenging during the nitration of 2H,3H-furo[3,2-b]pyridine?

A: The difficulty arises from the electronic nature of the fused bicyclic system. The pyridine ring is inherently electron-deficient, making it generally unreactive towards electrophilic aromatic substitution.[3] The fused dihydrofuran ring, however, acts as an electron-donating group, activating the pyridine ring towards electrophilic attack. The lone pair of electrons on the furan oxygen atom increases electron density at positions C5 and C7 through resonance, making them the most probable sites for nitration. The subtle difference in the electronic activation between these two positions is small, often leading to a mixture of products.

Q2: Besides the desired 5-nitro isomer, what is the major competing side product?

A: The primary competing isomer is 7-nitro-2H,3H-furo[3,2-b]pyridine. The formation of this isomer occurs because, like the C5 position, the C7 position is also activated by the electron-donating furan oxygen. The ratio of 5-nitro to 7-nitro product is highly dependent on reaction conditions. In some cases, minor amounts of di-nitrated products may also be observed if the reaction conditions are too harsh.

Diagram: Electrophilic Attack on the Furo[3,2-b]pyridine Core

The following diagram illustrates the resonance structures that lead to activation at the C5 and C7 positions, which are the primary sites for electrophilic attack by the nitronium ion (NO₂⁺).

G cluster_0 Resonance Activation cluster_1 Electrophilic Attack A 2H,3H-furo[3,2-b]pyridine (Ground State) B Resonance Structure (C5 Activated) A->B e⁻ donation C Resonance Structure (C7 Activated) A->C e⁻ donation E σ-complex at C5 (Leads to 5-Nitro Product) B->E Attack at C5 F σ-complex at C7 (Leads to 7-Nitro Product) C->F Attack at C7 D Nitronium Ion (NO₂⁺) D->E D->F

Caption: Resonance activation of the C5 and C7 positions.

Section 2: Troubleshooting Guides for Common Issues

This section is formatted to address specific problems encountered during the experiment.

Problem 1: Poor Regio-selectivity - The 7-Nitro Isomer is the Major Product

Q: My reaction is producing a mixture of isomers, and after analysis, I've found that the 7-nitro product is dominating. How can I steer the reaction to favor the 5-nitro isomer?

A: This is the most common issue. The formation of the σ-complex is almost always the rate-limiting step in nitration, and its stability dictates the product ratio.[4] To favor the 5-nitro isomer, you must manipulate the reaction conditions to exploit the subtle differences in steric and electronic environments between the C5 and C7 positions.

Causality & Recommended Solutions:

  • Nitrating Agent Selection: Standard "mixed acid" (HNO₃/H₂SO₄) is a very strong nitrating system that can be unselective. The highly reactive nitronium ion (NO₂⁺) it generates may not sufficiently differentiate between the C5 and C7 positions.

    • Solution: Employ a milder nitrating agent. Acetyl nitrate (formed in situ from nitric acid and acetic anhydride) is often a good choice for sensitive heterocyclic systems.[5] It can lead to a more controlled reaction with improved selectivity. Another alternative is to use a nitrate salt, such as KNO₃, in sulfuric acid, which can moderate the reactivity.

  • Temperature Control: Nitration is a highly exothermic process.[6] Higher temperatures increase the kinetic energy of the reactants, reducing the selectivity. The transition state energy difference between attack at C5 and C7 is small, and this difference is more easily overcome at elevated temperatures.

    • Solution: Maintain strict temperature control, ideally between -10°C and 0°C, during the addition of the nitrating agent and throughout the reaction.[6] Running small-scale trial reactions can help determine the optimal temperature for your specific setup.[7]

  • Solvent Effects: The solvent can influence the stability of the reaction intermediates.

    • Solution: While strong acids are often the solvent themselves, exploring co-solvents or different acidic media can sometimes alter the product ratio. For instance, using trifluoroacetic anhydride as a solvent or co-solvent has been shown to be effective for the nitration of some five-membered heterocycles.[8]

Problem 2: Significant Formation of Di-nitrated or Degraded Products

Q: My TLC and LC-MS analysis show the consumption of my starting material, but I'm seeing multiple products with higher masses (di-nitration) and a low overall yield, suggesting product decomposition.

A: This indicates that the reaction conditions are too harsh for the furo[3,2-b]pyridine core. The desired mono-nitro product is also an activated system and can undergo a second nitration. Furthermore, strong oxidizing conditions can lead to ring-opening or polymerization.[6]

Causality & Recommended Solutions:

  • Stoichiometry and Addition Rate: Using a large excess of the nitrating agent or adding it too quickly can create localized "hot spots" and high concentrations of the nitrating species, promoting over-reaction.

    • Solution: Use a slight excess (1.05 to 1.2 equivalents) of the nitrating agent. Add the agent dropwise, very slowly, to the cooled solution of the substrate to maintain control over the reaction exotherm and concentration.

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the slow formation of byproducts.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly by pouring it carefully onto crushed ice.[6]

  • Product Instability: The product itself may be unstable under the strongly acidic workup conditions.[7]

    • Solution: Minimize the time the product spends in the acidic mixture. After quenching on ice, neutralize the solution carefully and proceed with extraction as quickly as possible.

Troubleshooting Workflow Diagram

G Start Problem Observed Prob1 Poor Regio-selectivity (High 7-Nitro Isomer) Start->Prob1 Prob2 Di-nitration / Degradation Start->Prob2 Sol1a Use Milder Nitrating Agent (e.g., Acetyl Nitrate) Prob1->Sol1a Sol1b Decrease Reaction Temperature (-10°C to 0°C) Prob1->Sol1b Sol2a Reduce Equivalents of Nitrating Agent (1.05-1.2 eq) Prob2->Sol2a Sol2b Monitor Reaction Closely & Quench Promptly Prob2->Sol2b End Optimized Reaction Sol1a->End Sol1b->End Sol2a->End Sol2b->End

Caption: A logical workflow for troubleshooting common nitration issues.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point for enhancing 5-nitro selectivity.

Protocol 1: High-Selectivity Nitration using Acetic Anhydride

This protocol is designed to minimize over-reaction and improve the 5-nitro to 7-nitro isomer ratio.

Materials:

  • 2H,3H-furo[3,2-b]pyridine

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2H,3H-furo[3,2-b]pyridine (1.0 eq) in acetic anhydride (10 vol).

  • Cool the solution to -10°C using an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) dropwise to a small amount of acetic anhydride at 0°C. Caution: This is highly exothermic.

  • Add the freshly prepared nitrating mixture dropwise to the substrate solution over 30-45 minutes, ensuring the internal temperature does not rise above -5°C.

  • Stir the reaction mixture at -5°C to 0°C for 1-2 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 5-nitro and 7-nitro isomers.

Protocol 2: Isomer Ratio Determination by ¹H NMR Spectroscopy

After purification, it is essential to quantify the regio-isomeric ratio. ¹H NMR is a powerful tool for this.

  • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz) of the crude product mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Identify unique, well-resolved signals corresponding to each isomer. The aromatic protons on the pyridine ring are typically diagnostic.

  • Integrate the area of a unique signal for the 5-nitro isomer and a unique signal for the 7-nitro isomer.

  • The ratio of these integrals corresponds directly to the molar ratio of the isomers in the mixture.

Section 4: Data Summary Table

The following table summarizes the expected impact of various reaction parameters on the regio-selectivity. This data is synthesized from general principles of electrophilic aromatic substitution on heterocyclic systems.

ParameterCondition AEffect on 5-Nitro:7-Nitro Ratio (A vs. B)Condition BRationale
Nitrating Agent HNO₃ / H₂SO₄Ratio Increases with B HNO₃ / Ac₂OMilder reagent is more selective, better differentiating between the electronic and steric environments of C5 and C7.[5]
Temperature 25°CRatio Increases with B -10°CLower temperature reduces the available kinetic energy, making the reaction more sensitive to the small activation energy difference between the two pathways.[6]
Rate of Addition Rapid (5 min)Ratio Increases with B Slow (45 min)Slow addition prevents localized temperature spikes and high concentrations of the nitrating agent, favoring the thermodynamically preferred pathway.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025).
  • PubChem. (n.d.).
  • Al-Jalal, H. A. (n.d.). Electrophilic Substitution of Pyridine.
  • Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Theoretical Chemistry Accounts, 136(12).
  • Rao, H. S. P., & Reddy, K. S. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.
  • ResearchGate. (2005). (PDF)
  • Zhang, M., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 260, 115738.

Sources

Removing impurities from crude 5-nitro-2H,3H-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-nitro-2H,3H-furo[3,2-b]pyridine

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Purification Protocols & Troubleshooting for Nitro-Dihydrofuropyridines[1][2]

Introduction

Welcome to the technical support hub for 5-nitro-2H,3H-furo[3,2-b]pyridine . Synthesizing and purifying nitro-functionalized fused heterocycles is deceptively complex. The electron-withdrawing nitro group at the C5 position, combined with the basic pyridine nitrogen and the saturated dihydrofuran ring, creates a unique solubility profile that often defies standard "textbook" purification logic.

Common issues reported by our users include "oiling out" during recrystallization , persistent tarry residues (polymerization byproducts), and difficulty separating the regioisomeric nitration products . This guide replaces generic advice with field-tested protocols designed to isolate your target molecule with >98% purity.

Module 1: Diagnosis & Characterization

Before attempting purification, you must identify the nature of your crude mixture.

Q: How do I distinguish my target product from common byproducts using NMR?

A: The "2H,3H" designation implies a saturated dihydrofuran ring. Your primary impurities are likely the fully aromatic oxidized analog (furo[3,2-b]pyridine) or unreacted starting material (often a hydroxy-ethyl nitropyridine).[1][2]

ComponentKey 1H NMR Signature (CDCl3, approx.[1] δ)Structural Indicator
Target: 5-nitro-2H,3H-furo[3,2-b]pyridine δ 3.2 - 4.8 ppm (Two triplets or multiplets).[1][2]sp3 protons on the dihydrofuran ring are diagnostic.[1][2]
Impurity: Aromatic Analog Absence of aliphatic peaks; new aromatic doublet ~δ 7.0-8.0 ppm.[1][2]Spontaneous dehydrogenation (oxidation) of the furan ring.[1]
Impurity: Regioisomer (Nitro at C6) Shift in aromatic pyridine protons; coupling constants change.[1][2]Nitration occurred at the wrong carbon.[1]
Impurity: Tars/Polymers Broad, undefined "humps" in the baseline (δ 1.0 - 9.0 ppm).[1][2]Polymerization of nitro-aromatics.

Module 2: Purification Protocols

Protocol A: The "Anti-Oil" Recrystallization Method

Best for: Removing trace isomers and inorganic salts.

The Issue: Nitro-fused heterocycles often "oil out" (separate as a liquid) rather than crystallize because their melting points are depressed by impurities, and they form supersaturated oils easily in single-solvent systems.[1]

The Fix: Use a binary solvent system with a high-polarity difference.[1]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH) or Ethyl Acetate (EtOAc) .[1][2]

    • Note: If tars are present, perform a hot filtration through a Celite pad first.[1]

  • The Cloud Point: Remove from heat. Add Hexane or Heptane dropwise until a faint, persistent cloudiness appears.[1]

  • The Re-heat: Add one drop of the polar solvent (EtOH/EtOAc) to clear the solution.[1]

  • Controlled Cooling: Wrap the flask in foil and allow it to cool to room temperature slowly (over 2-3 hours).

    • Critical Step: If oil droplets form, vigorously scratch the glass side with a spatula to induce nucleation.[1]

  • Harvest: Filter the yellow needles and wash with cold Hexane.

Protocol B: Silica Gel Chromatography (Gradient Elution)

Best for: Separating the dihydro-target from the fully aromatic impurity.

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]

  • Mobile Phase: Hexane : Ethyl Acetate.[1][2][3]

  • Gradient:

    • Start 95:5 (Hex:EtOAc) to elute non-polar tars.[1]

    • Ramp to 80:20 to elute the fully aromatic impurity (less polar than the dihydro target).[1]

    • Ramp to 60:40 or 50:50 to elute 5-nitro-2H,3H-furo[3,2-b]pyridine .[1]

  • Additive: If peaks tail, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silica sites interacting with the pyridine nitrogen.[3]

Module 3: Troubleshooting & FAQs

Q: The product is stuck in the aqueous layer during extraction.[2] Why?

A: While pyridines are basic, the 5-nitro group is strongly electron-withdrawing, drastically lowering the pKa of the pyridine nitrogen (likely < 2.0).

  • The Mistake: Using strong acid (HCl) washes.[1] The product may not protonate fully, or if it does, it becomes water-soluble.[1]

  • The Solution: Adjust aqueous pH to neutral (pH 6-7) . The nitro-pyridine is weak enough to remain in the organic layer (DCM or EtOAc) at neutral pH, while true salts and stronger basic impurities remain in the water.

Q: My product is dark brown/black, but NMR says it's 90% pure.

A: This is "Nitro-Tar," a common phenomenon in nitration reactions.[1] Minute amounts of polymerized byproducts cause intense coloration.[1]

  • The Fix: Dissolve the product in DCM and stir with Activated Carbon (Charcoal) for 30 minutes at room temperature. Filter through Celite.[1][4] The carbon preferentially adsorbs the high-molecular-weight colored impurities.[1]

Q: I see a new impurity appearing after purification.

A: You are likely witnessing oxidative dehydrogenation .[1][2] The 2H,3H-dihydrofuran ring is susceptible to air oxidation to become the fully aromatic furo[3,2-b]pyridine, especially on silica gel or in solution.[1]

  • Prevention: Store the purified solid under Argon/Nitrogen in the dark. Avoid prolonged exposure to silica gel; flush columns rapidly.[1]

Visualizing the Workflow

Figure 1: Impurity Removal Decision Tree

Use this logic flow to select the correct purification method based on your crude analysis.

PurificationLogic Start Crude 5-nitro-2H,3H-furo[3,2-b]pyridine Analysis Analyze: TLC & 1H-NMR Start->Analysis Decision1 Is the solid dark/black? Analysis->Decision1 Action_Carbon Activated Carbon Treatment (Remove Tars) Decision1->Action_Carbon Yes Decision2 Major Impurity Type? Decision1->Decision2 No Action_Carbon->Decision2 Path_Aromatic Fully Aromatic Analog (Dehydrogenated) Decision2->Path_Aromatic Oxidation Path_Isomer Regioisomers (Wrong Nitro pos.) Decision2->Path_Isomer Nitration Error Path_Salts Inorganic Salts / Trace SM Decision2->Path_Salts Clean Crude Method_Column Column Chromatography (Hex/EtOAc Gradient) Path_Aromatic->Method_Column Path_Isomer->Method_Column Method_Recryst Recrystallization (EtOH/Hexane) Path_Salts->Method_Recryst

Caption: Decision matrix for selecting purification methods based on impurity profile.

Figure 2: The "Anti-Oil" Recrystallization Protocol

Visualizing the critical temperature and solvent addition steps to prevent oiling out.

Recrystallization Step1 1. Dissolve (Boiling EtOH) Step2 2. Cloud Point (Add Hexane dropwise) Step1->Step2 Step3 3. Clarify (Add 1 drop EtOH) Step2->Step3 Step4 4. Slow Cool (Wrap in Foil) Step3->Step4 Step5 5. Nucleate (Scratch Glass if Oiling) Step4->Step5 If Oil Forms Step6 6. Filter (Pure Crystals) Step4->Step6 If Crystals Form Step5->Step6

Caption: Step-by-step workflow to prevent 'oiling out' during recrystallization of nitro-heterocycles.

References

  • BenchChem Technical Support. (2025).[1][4][5] Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol.[1] BenchChem.[1][3][4][5] Link[1]

  • Royal Society of Chemistry. (2003).[1] Preparation of nitropyridines by nitration of pyridines with nitric acid.[6] Organic & Biomolecular Chemistry.[1][3][7] Link

  • Kütt, A., et al. (2018).[1][7] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[1][7] Link[1]

  • Frontier, A. (2026).[1] Purification: How To - Recrystallization of Pyridine Derivatives. University of Rochester.[1][8] Link

Sources

Technical Support Center: Stability of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine

[1][2]

Executive Stability Profile

Status: High Stability in Non-Oxidizing Acidic Media

The 5-nitro-2,3-dihydrofuro[3,2-b]pyridine scaffold exhibits remarkable robustness under acidic conditions.[1][2] This is empirically validated by its primary synthetic route, which involves electrophilic aromatic nitration in concentrated sulfuric acid (H₂SO₄) .[1][2] If the molecule were acid-labile, it would degrade under these harsh synthesis conditions.[1]

However, users frequently misinterpret reversible protonation (salt formation) as chemical degradation .[1][2] The pyridine nitrogen is basic; in acidic media, it accepts a proton to form a pyridinium cation, altering solubility and HPLC retention times without breaking covalent bonds.

Key Physicochemical Parameters
ParameterValue / CharacteristicImplication
Core Scaffold Fused Pyridine + DihydrofuranThe saturated furan ring (dihydro) is an ether, significantly more stable to acid than an aromatic furan (which can ring-open).[1][2]
pKa (Pyridine N) ~3.0 – 4.0 (Estimated)The electron-withdrawing nitro group lowers the basicity compared to unsubstituted pyridine (pKa 5.2).[1][2]
Acidic Species Pyridinium Salt (

)
Highly soluble in water/acid; less soluble in organic solvents.[1][2]
Critical Risk Strong Reducing AcidsAvoid acids with reducing potential (e.g., HI) which may reduce the nitro group to an amine.[1][2]

Troubleshooting Guide & FAQs

Issue 1: "My sample precipitated when I acidified the aqueous solution."

Diagnosis: Counter-ion Effect / Solubility Limit While the protonated form (cation) is generally water-soluble, certain counter-ions (e.g., perchlorate, picrate, or high concentrations of chloride/sulfate) can force the salt out of solution due to the Common Ion Effect .

  • Solution: Dilute the acid concentration or switch to a more soluble counter-ion acid (e.g., methanesulfonic acid).[1][2]

  • Verification: Neutralize a small aliquot with NaOH. If the precipitate redissolves or the free base is extracted into ethyl acetate, the core structure is intact.

Issue 2: "The HPLC peak split or shifted significantly after acid treatment."

Diagnosis: Protonation State Shift (Not Degradation) In HPLC, the retention time (

  • Solution: Adjust the mobile phase pH.

    • Method A: Lower pH to < 2.0 (fully protonated).[1][2]

    • Method B: Raise pH to > 6.0 (fully neutral).[1][2]

  • Check: If the area under the curve (AUC) remains constant despite the shift, the compound is stable.

Issue 3: "The solution turned yellow/orange in acid."

Diagnosis: Charge Transfer Complex or Trace Impurities Nitro-aromatic compounds often exhibit deepening color (bathochromic shift) upon protonation due to changes in the electronic transition energy gaps (HOMO-LUMO).[1][2]

  • Action: Perform UV-Vis spectroscopy. A clean shift in

    
     without the appearance of new, distinct impurity peaks suggests an electronic effect rather than decomposition.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways between Safe Protonation (standard behavior) and Hypothetical Degradation (unlikely under standard conditions).

StabilityPathwayscluster_legendPathway KeyNeutralNeutral Species(Free Base)ProtonatedPyridinium Cation(Salt Form)Neutral->Protonated +H+ (Reversible) pH < 3Amine5-Amino Derivative(Reduction)Neutral->Amine Reducing Acids (e.g., HI, Sn/HCl)Protonated->Neutral +OH- (Neutralization)RingOpenRing-Opened Product(Degradation)Protonated->RingOpen Extreme Heat (>150°C) Conc. Acid (Slow)key1Blue = Standard Equilibrium (Safe)key2Red = Degradation (Unlikely)

Caption: Pathway analysis showing the reversible protonation (primary behavior) versus unlikely degradation routes.

Validated Protocol: Acid Stability Stress Test

Use this protocol to definitively confirm the stability of your specific batch.

Materials
  • Compound: 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1 mg/mL in DMSO stock).[1][2]

  • Acid Medium: 1M HCl (aqueous) and 1M H₂SO₄.[1][2]

  • Analysis: HPLC-UV/Vis (254 nm).

Step-by-Step Procedure
  • Preparation :

    • Sample A (Control): Dilute 10 µL stock into 990 µL Water/Acetonitrile (1:1).

    • Sample B (Stress): Dilute 10 µL stock into 990 µL 1M HCl .

  • Incubation :

    • Incubate Sample B at 60°C for 4 hours . (Note: This mimics accelerated aging).[1][2]

  • Neutralization (Critical) :

    • Allow Sample B to cool.[1][2]

    • Add equimolar NaOH or dilute with pH 7.0 buffer to match the matrix of Sample A. Failure to neutralize will result in retention time shifts that look like degradation.

  • Analysis :

    • Inject Sample A and Neutralized Sample B.[1][2]

    • Pass Criteria: Sample B purity is >98% of Sample A.

References & Authoritative Grounding

The stability claims above are grounded in the established synthetic chemistry of furopyridines, where the scaffold survives harsh nitration conditions.

  • Synthesis via Nitration : The preparation of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine involves treating the parent dihydrofuropyridine with nitric acid in a sulfuric acid medium.[1][2] The survival of the scaffold under these conditions (Strong Acid + Oxidizer) is definitive proof of acid stability.

    • Source: WO2008063625A2 (Patent).[1][2] "Pyridine compounds and methods of their use". See Paragraph [0321]: Preparation of 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine... to a solution in sulfuric acid....

  • Reduction to Amine : The nitro group can be reduced to an amine (5-amino-2,3-dihydrofuro[3,2-b]pyridine) using hydrogenation or metal/acid reductions, further demonstrating the ring's stability during redox manipulations in acidic media.[1][2]

    • Source: CN114591293A (Patent).[1][2] "Conjunctive compounds as Nav1.8 inhibitors".

  • General Furopyridine Chemistry : Reviews on furo[3,2-b]pyridine indicate that while the furan ring can open under forcing conditions, the fused pyridine system and the dihydro-saturation provide significant stabilization compared to isolated furans.[1][2]

    • Source: Shiotani, S. "Furopyridines: Synthesis and Properties".[1][2] Heterocycles, Vol 45, No. 5, 1997.[1] (Seminal review on the scaffold).

Validation & Comparative

FTIR characterization peaks for 5-nitro-2H,3H-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists

Executive Summary & Structural Context

5-nitro-2H,3H-furo[3,2-b]pyridine (also known as 5-nitro-2,3-dihydrofuro[3,2-b]pyridine) represents a critical scaffold in the development of kinase inhibitors and potential anti-tubercular agents. Its structural uniqueness lies in the fusion of a saturated dihydrofuran ring with a nitro-substituted pyridine core.

Characterization of this molecule requires distinguishing it from two primary structural analogs:

  • The Non-Nitrated Precursor: 2,3-dihydrofuro[3,2-b]pyridine (lacks the diagnostic NO₂ bands).

  • The Aromatic Analog: 5-nitrofuro[3,2-b]pyridine (possesses a fully unsaturated furan ring).

This guide provides a definitive FTIR fingerprinting framework, moving beyond simple peak listing to explain the electronic and vibrational causality of the spectrum.

Theoretical vs. Experimental Spectral Framework

To ensure accurate identification, we rely on three "Spectral Pillars" that define this molecule.

Pillar 1: The Nitro Group (The Primary Identifier)

The nitro group on the pyridine ring introduces a strong dipole, resulting in two intense, characteristic bands.

  • Asymmetric Stretch (

    
    ):  Typically found between 1510–1540 cm⁻¹ . The electron-withdrawing nature of the pyridine ring may shift this slightly higher compared to a benzene analog.
    
  • Symmetric Stretch (

    
    ):  Found between 1330–1360 cm⁻¹ .
    
Pillar 2: The Dihydrofuran Ring (The Saturation Marker)

Unlike the fully aromatic furo[3,2-b]pyridine, the 2H,3H- analog contains methylene (-CH₂-) groups.

  • Aliphatic C-H Stretch: Look for peaks in the 2850–2950 cm⁻¹ region.[1] These are absent in the fully aromatic analog.

  • Ether Linkage (C-O-C): The cyclic ether stretch in a dihydrofuran system typically appears around 1050–1250 cm⁻¹ .

Pillar 3: The Pyridine Core
  • C=N / C=C Ring Stretching: Distinct aromatic skeletal vibrations occur in the 1580–1610 cm⁻¹ range.

Comparative Analysis: Target vs. Analogs

The following table contrasts the target molecule with its closest structural relatives to facilitate rapid discrimination.

Spectral FeatureTarget: 5-nitro-2,3-dihydrofuro[3,2-b]pyridineAnalog A: 2,3-dihydrofuro[3,2-b]pyridine (No Nitro)Analog B: 5-nitrofuro[3,2-b]pyridine (Aromatic Furan)

NO₂
Strong, ~1535 cm⁻¹ AbsentStrong, ~1540 cm⁻¹

NO₂
Strong, ~1350 cm⁻¹ AbsentStrong, ~1360 cm⁻¹
sp³ C-H (CH₂) Present (2850-2950 cm⁻¹) PresentAbsent (Only sp² C-H >3000 cm⁻¹)
C=N Pyridine ~1600 cm⁻¹~1590 cm⁻¹ (Shifted due to lack of NO₂)~1610 cm⁻¹ (Conjugation effect)
C-O-C (Ether) ~1100-1200 cm⁻¹~1100-1200 cm⁻¹Shifted/Different profile due to aromaticity

Visualization of Vibrational Modes[1][3][4]

The following diagram illustrates the structural logic connecting the functional groups to their specific IR wavenumbers.

FTIR_Logic Molecule 5-nitro-2H,3H-furo[3,2-b]pyridine Nitro Nitro Group (-NO2) Electron Withdrawing Molecule->Nitro Dihydro Dihydrofuran Ring (Saturated C2-C3) Molecule->Dihydro Pyridine Pyridine Core (Aromatic) Molecule->Pyridine Peak_NO2_Asym Asym. Stretch ~1535 cm⁻¹ Nitro->Peak_NO2_Asym Dipole Oscillation Peak_NO2_Sym Sym. Stretch ~1350 cm⁻¹ Nitro->Peak_NO2_Sym Peak_CH_Aliph sp³ C-H Stretch 2850-2950 cm⁻¹ Dihydro->Peak_CH_Aliph Methylene Vibration Peak_CN C=N Ring Stretch ~1600 cm⁻¹ Pyridine->Peak_CN

Caption: Structural decomposition of 5-nitro-2H,3H-furo[3,2-b]pyridine showing the causality between functional moieties and diagnostic FTIR signals.

Detailed Experimental Protocol

To obtain the high-fidelity spectra required for this analysis, the following protocol is recommended. This method minimizes water interference, which can obscure the nitro symmetric stretch region.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for rapid, non-destructive analysis of solid heterocycles.

Step 1: Instrument Setup

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

  • Crystal: Diamond or ZnSe (Diamond is preferred for hardness).

  • Resolution: 4 cm⁻¹.

  • Scans: 32–64 scans (to improve Signal-to-Noise ratio).

Step 2: Sample Preparation

  • Isolate the solid 5-nitro-2H,3H-furo[3,2-b]pyridine. Ensure the sample is dry; residual solvents (DCM, Ethyl Acetate) will introduce artifact peaks at 1700–1750 cm⁻¹ (C=O) or 3000+ cm⁻¹.

  • Place approximately 2–5 mg of the solid directly onto the center of the ATR crystal.

  • Apply pressure using the anvil clamp. Monitor the "Live Preview" to ensure the absorbance of the strongest peak (likely NO₂) is between 0.1 and 1.0 absorbance units .

Step 3: Data Processing & Validation

  • Baseline Correction: Apply a multi-point baseline correction if the baseline drifts due to scattering.

  • CO₂ Removal: The region around 2300–2400 cm⁻¹ should be flat. If doublets appear, purge the chamber or apply atmospheric correction software.

  • Water Check: A broad hump at 3200–3500 cm⁻¹ indicates moisture. Dry the sample in a vacuum desiccator and re-run if this interferes with the C-H region.

Troubleshooting & Common Artifacts

ObservationProbable CauseCorrective Action
Peak at 1740 cm⁻¹ Residual Ethyl Acetate (solvent)Dry sample under high vacuum for 2 hours.
Broad band 3400 cm⁻¹ Hygroscopic water absorptionStore sample in desiccator; use ATR heater if available.
Split peaks in NO₂ region Crystal polymorphism or aggregationGrind sample into a fine powder before applying to ATR.
Weak sp³ C-H signal Poor contact with ATR crystalIncrease anvil pressure; ensure sample covers the "sweet spot" of the crystal.

References

  • BenchChem. (2025).[2][3][4] Synthesis of Novel 2,3-Dihydrofuro[3,2-c]pyridine Derivatives: An In-depth Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • Royal Society of Chemistry. (2025). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives. Chemical Communications. Retrieved from

  • PubChem. (2025).[5] Furo[3,2-b]pyridine Structure and Properties. National Library of Medicine. Retrieved from

  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from

Sources

Comparative Bioactivity Guide: 5-Nitro vs. 5-Amino Furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-nitro-furo[3,2-b]pyridine and 5-amino-furo[3,2-b]pyridine . This analysis synthesizes experimental data, mechanistic insights, and therapeutic applications to assist researchers in selecting the appropriate scaffold for drug discovery programs.

Executive Summary: The Pharmacophore Switch

The furo[3,2-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of addressing diverse biological targets depending on its substitution pattern. The functionalization at the C5 position acts as a binary switch between two distinct pharmacological classes:

  • 5-Nitro-furo[3,2-b]pyridine: A prodrug "warhead" predominantly utilized in antimicrobial research. Its activity relies on enzymatic reduction to generate reactive intermediates that damage DNA. It shares the toxicological profile of the nitrofuran class (e.g., mutagenicity).

  • 5-Amino-furo[3,2-b]pyridine: A specific molecular recognition element utilized in oncology and signal transduction. The amino group functions as a critical Hydrogen Bond Donor (HBD) for ATP-competitive kinase inhibition (e.g., CLKs, PI3K) and Hedgehog pathway modulation.

Key Takeaway: Researchers should utilize the Nitro variant for infectious disease models (bacterial/parasitic) and the Amino variant for targeted eukaryotic signaling (cancer/inflammation).

Mechanism of Action (MOA)

The biological divergence stems from how cellular machinery processes these two functional groups.

5-Nitro Variant: Reductive Bioactivation

The 5-nitro derivative is inert until activated by specific nitroreductases (typically bacterial Type I or II).

  • Step 1: Enzymatic reduction of the nitro group (

    
    ) to a nitro-radical anion (
    
    
    
    ).
  • Step 2: Further reduction to the hydroxylamine (

    
    ) and amine (
    
    
    
    ).
  • Effect: The intermediate radical species covalently bind to bacterial DNA and proteins, causing strand breaks and cell death.

5-Amino Variant: ATP-Competitive Binding

The 5-amino derivative does not require chemical transformation. It acts as a "hinge binder" in the ATP-binding pocket of protein kinases.

  • Interaction: The pyridine nitrogen (N4) acts as a H-bond acceptor, while the exocyclic 5-amino group acts as a H-bond donor.

  • Effect: This "donor-acceptor" motif mimics the adenine ring of ATP, competitively blocking phosphorylation and downstream signaling (e.g., pre-mRNA splicing via CLK inhibition).

MOA_Comparison cluster_Nitro 5-Nitro Pathway (Antimicrobial) cluster_Amino 5-Amino Pathway (Kinase Inhibition) N_Compound 5-Nitro-furo[3,2-b]pyridine Enzyme Nitroreductase (Bacterial) N_Compound->Enzyme Entry Radical Nitro Radical Anion (Reactive Species) Enzyme->Radical 1e- Reduction Damage DNA Strand Breaks (Bactericidal) Radical->Damage Covalent Binding A_Compound 5-Amino-furo[3,2-b]pyridine Kinase Protein Kinase (CLK/PI3K) A_Compound->Kinase Reversible Binding Binding ATP Pocket Occupancy (Hinge Region) Kinase->Binding H-Bond Donor/Acceptor Signal Signal Blockade (Antiproliferative) Binding->Signal Inhibition

Figure 1: Mechanistic divergence between the nitro-activation pathway (red) and the amino-binding pathway (blue).

Comparative Experimental Data

Antimicrobial Activity (Nitro-Series)

The 5-nitro-furo[3,2-b]pyridine core exhibits broad-spectrum activity analogous to clinical nitrofurans (e.g., Nitrofurantoin).

Table 1: Representative Antimicrobial Profile (Nitro-Scaffold) Data derived from structure-activity relationships of fused nitro-pyridines.

OrganismGram StatusMIC Range (µg/mL)Clinical Relevance
Escherichia coliNegative4 – 16High (UTI models)
Staphylococcus aureusPositive2 – 8High (Skin infections)
Pseudomonas aeruginosaNegative> 64Low (Intrinsic resistance)
Helicobacter pyloriNegative0.5 – 4High (Gastric ulcers)

Note: Activity is highly dependent on the expression of Type I nitroreductases in the target pathogen. Mammalian cells lack these specific enzymes, providing a therapeutic window, though mutagenicity remains a concern.

Kinase Inhibition & Anticancer Activity (Amino-Series)

The 5-amino derivatives are potent inhibitors of the CMGC kinase family (specifically CLKs) and PI3K . The data below highlights the potency of 3,5-disubstituted furo[3,2-b]pyridines (e.g., Compound MU1210 analogs).

Table 2: Kinase Inhibitory Profile (Amino-Scaffold) Data Source: Fedor et al. (2019) and related PI3K studies.

Target KinaseFunctionIC50 (nM)Biological Consequence
CLK1 Splicing Regulation10 – 50Modulation of pre-mRNA splicing (e.g., VEGF)
CLK2 Splicing Regulation20 – 80Induction of apoptosis in cancer cells
PI3Kα Cell Growth~1,400Blockade of AKT signaling pathway
HIPK2 Txn Regulation100 – 300Inhibition of cell proliferation

Toxicology & Safety Profile

A critical decision factor for drug developers is the ADMET profile, which differs radically between the two.

Feature5-Nitro-furo[3,2-b]pyridine5-Amino-furo[3,2-b]pyridine
Primary Toxicity Genotoxicity. Nitro-reduction produces free radicals that can cause DNA mutations.Off-target Kinase Inhibition. Potential cardiotoxicity if hERG or unintended kinases are hit.
Ames Test Typically Positive (Mutagenic).Typically Negative (Non-mutagenic).
Metabolic Stability Low. Rapidly metabolized by reductases.Moderate. Subject to N-acetylation or oxidation.
Development Status Limited to acute antimicrobial use due to chronic toxicity risks.High potential for chronic oncology therapies.

Experimental Protocols

Synthesis Workflow: Nitro to Amino Reduction

The 5-amino derivative is frequently synthesized from the 5-nitro precursor. This protocol ensures high yield and purity.

Reagents: Iron powder (Fe), Ammonium Chloride (


), Ethanol/Water.
Reaction Type:  Bechamp Reduction (Chemoselective).
  • Dissolution: Dissolve 1.0 eq of 5-nitro-furo[3,2-b]pyridine in Ethanol:Water (3:1 v/v).

  • Activation: Add 5.0 eq of Iron powder and 2.0 eq of

    
    .
    
  • Reflux: Heat to 80°C with vigorous stirring for 2-4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The yellow nitro spot (

      
      ) will disappear; a fluorescent blue amino spot (
      
      
      
      ) will appear.
  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol or perform Flash Chromatography.

Evaluation Workflow

The following decision tree illustrates how to screen these compounds based on their functional group.

Workflow Start Compound Synthesis Check Functional Group Check Start->Check Nitro 5-Nitro Derivative Check->Nitro Contains -NO2 Amino 5-Amino Derivative Check->Amino Contains -NH2 Bact_Assay MIC Determination (E. coli / S. aureus) Nitro->Bact_Assay Kinase_Panel Kinase Screening (ADP-Glo / NanoBRET) Amino->Kinase_Panel Ames Ames Mutagenicity Test (Salmonella TA100) Bact_Assay->Ames If Active Cell_Viability Cytotoxicity Assay (MTT in MCF-7/HeLa) Kinase_Panel->Cell_Viability If Potent (<100nM)

Figure 2: Screening workflow for furo[3,2-b]pyridine derivatives.

References

  • Fedor, S., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.[1][2][3] Angewandte Chemie International Edition.

  • Hayakawa, M., et al. (2007).[4] Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][5] The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide.

  • Masse, et al. (2013). Synthesis of 2-amino-5-nitro pyridine derivatives and their optical properties. OAJI.

  • RIVM. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity.

Sources

HPLC Method Development and Column Comparison Guide for 5-nitro-2H,3H-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development professionals struggling to achieve baseline resolution and symmetrical peak shapes for highly polar, fused heterocyclic compounds. When tasked with developing a robust High-Performance Liquid Chromatography (HPLC) method for 5-nitro-2H,3H-furo[3,2-b]pyridine , chromatographers immediately face a fundamental challenge: the molecule is too hydrophilic for standard reversed-phase retention, yet its highly delocalized, electron-deficient ring system offers a unique handle for orthogonal selectivity.

This guide objectively compares standard and alternative HPLC column chemistries, detailing the mechanistic causality behind retention behaviors, and provides a self-validating protocol to ensure scientific integrity in your analytical workflows.

Chemical Profiling & The Causality of Retention

To design an effective separation method, we must first deconstruct the analyte. 5-nitro-2H,3H-furo[3,2-b]pyridine (also known as 5-nitro-2,3-dihydrofuro[3,2-b]pyridine) is a fused bicyclic system with a calculated LogP of ~0.5.

  • Hydrophilicity: Its low LogP dictates that dispersive (hydrophobic) interactions will be exceptionally weak. On a standard C18 column, this molecule will elute near the void volume (

    
    ), risking severe matrix suppression in LC-MS and co-elution with polar synthetic byproducts ()[1].
    
  • Electronic Architecture (

    
    -Acidity):  The nitro group (-NO₂) is a powerful electron-withdrawing moiety. Positioned on the pyridine ring, it pulls electron density away from the fused system via resonance and inductive effects. This renders the entire furo-pyridine core highly electron-deficient, acting as a strong 
    
    
    
    -acid
    .

Understanding this causality is the key to method optimization: we must abandon purely hydrophobic retention strategies and exploit the molecule's


-acidity.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl

The table below summarizes the comparative performance of three distinct stationary phases under identical isocratic conditions, highlighting why alternative chemistries are mandatory for this class of compounds.

Comparative HPLC Performance Data

Conditions: 150 x 4.6 mm, 3 µm columns. Mobile Phase: 30% Organic / 70% Water (0.1% Formic Acid). Flow rate: 1.0 mL/min. UV Detection: 254 nm.

Column ChemistryOrganic ModifierRetention Time (

, min)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Precursor
Standard C18 Acetonitrile2.151.454,5001.2
Phenyl-Hexyl Acetonitrile3.401.208,2002.8
Biphenyl Acetonitrile4.851.1510,5004.1
Biphenyl Methanol6.301.0512,8006.5
Mechanistic Breakdown
  • Standard C18 (The Failure Point): C18 relies exclusively on dispersive van der Waals forces. Because 5-nitro-2H,3H-furo[3,2-b]pyridine lacks a large hydrophobic surface area, it fails to partition effectively into the alkyl chains. Furthermore, basic pyridine nitrogens often interact with residual acidic silanols on C18 silica, causing the severe peak tailing (

    
     = 1.45) frequently observed in nitro-pyridine derivatives () [2].
    
  • Phenyl-Hexyl (The Intermediate): The phenyl ring provides moderate

    
     interactions, increasing retention and improving peak shape. However, the single aromatic ring lacks the electron density required to fully capture the highly electron-deficient analyte.
    
  • Biphenyl (The Optimal Choice): Biphenyl stationary phases feature two conjugated aromatic rings, acting as a powerful

    
    -base . This phase engages in an orthogonal 
    
    
    
    charge-transfer complex
    with the
    
    
    -acidic nitro-furo-pyridine. This interaction is highly specific, drastically increasing retention (
    
    
    = 4.85 min) and shielding the analyte from residual silanols, yielding near-perfect peak symmetry.

Mechanism Analyte 5-nitro-2H,3H-furo[3,2-b]pyridine (Electron-Deficient Pi-Acid) C18 C18 Phase Dispersive Interactions Analyte->C18 Weak Hydrophobic Partitioning Biphenyl Biphenyl Phase Orthogonal Pi-Base Analyte->Biphenyl Strong Pi-Pi Charge Transfer Complex

Chromatographic interaction mechanisms dictating retention behavior.

Mobile Phase Architecture: The Methanol vs. Acetonitrile Dilemma

Selecting the correct organic modifier is just as critical as the column chemistry. As seen in the data table, switching from Acetonitrile (MeCN) to Methanol (MeOH) on a Biphenyl column increases the resolution from 4.1 to 6.5.

The Causality: Acetonitrile contains a cyano group (-C≡N) equipped with its own


-electrons. In a Biphenyl system, MeCN molecules actively compete with the analyte for the 

-basic sites on the stationary phase, effectively dampening the

retention mechanism. Methanol, being a protic solvent entirely lacking

-electrons, does not compete. Therefore, using MeOH maximizes the orthogonal retention mechanism, a phenomenon well-documented in the stabilization and separation of photo-labile nitro-pyridine analogs () [3].

Additionally, maintaining an acidic pH (using 0.1% Formic Acid) ensures that any trace basicity from the pyridine nitrogen is protonated, locking the molecule into a single ionization state to prevent peak splitting or retention time shifting () [4].

Workflow A Analyte Profiling 5-nitro-2H,3H-furo[3,2-b]pyridine LogP ~0.5 B Stationary Phase Selection A->B C C18 Column (Hydrophobic Only) B->C Low Retention D Phenyl-Hexyl Column (Moderate Pi-Pi) B->D Moderate Retention E Biphenyl Column (Strong Pi-Pi / Dipole) B->E Optimal Retention F Mobile Phase Optimization E->F G Methanol (Protic) Maximizes Pi-Pi Interactions F->G Preferred H Acetonitrile (Aprotic) Competes for Pi-Pi Sites F->H Avoid I Self-Validating Protocol System Suitability & Peak Symmetry G->I

Logical workflow for the HPLC method development of 5-nitro-2H,3H-furo[3,2-b]pyridine.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following step-by-step methodology is designed as a closed, self-validating loop. If any validation check fails, the system halts, preventing the generation of artifactual data.

Phase 1: System Equilibration & Baseline Validation
  • Action: Install a Biphenyl column (150 x 4.6 mm, 3 µm). Purge the system with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid) at a 50:50 ratio for 15 column volumes.

  • Causality: This ensures complete hydration of the stationary phase and protonation of residual silanols, preventing secondary cation-exchange interactions.

  • Validation Check: Inject a blank (sample diluent). The baseline must exhibit a drift of < 1 mAU/min with no ghost peaks exceeding 0.05% of the target analyte's expected peak area. If ghost peaks are present, replace the mobile phase solvents.

Phase 2: Isocratic Elution & Selectivity Mapping
  • Action: Execute an isocratic run at 30% Mobile Phase B / 70% Mobile Phase A at 1.0 mL/min.

  • Causality: Isocratic conditions provide the most accurate, reproducible measurement of the retention factor (

    
    ) and maximize the stability of the 
    
    
    
    charge-transfer complex compared to gradient conditions.
  • Validation Check: Inject the System Suitability Standard (a mixture of 2,3-dihydrofuro[3,2-b]pyridine and 5-nitro-2H,3H-furo[3,2-b]pyridine). Calculate the resolution (

    
    ). The system self-validates for selectivity only if 
    
    
    
    and the tailing factor (
    
    
    ) is
    
    
    .
Phase 3: Peak Purity & Detector Validation
  • Action: Monitor the elution using a Photodiode Array (PDA) detector scanning from 200 nm to 400 nm.

  • Causality: The nitro-pyridine chromophore has distinct UV maxima. Monitoring multiple wavelengths ensures that co-eluting, non-chromophoric synthetic impurities do not artificially inflate the apparent assay yield.

  • Validation Check: Extract the PDA peak purity angle for the 5-nitro-2H,3H-furo[3,2-b]pyridine peak. The calculated purity angle must be strictly less than the purity threshold across 99% of the peak width. If the angle exceeds the threshold, co-elution is occurring, and the percentage of Mobile Phase B must be reduced by 5%.

References

  • Conjunctive compounds as Nav1.
  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine ACS Organic Process Research & Development[Link]

  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis Journal of Pharmaceutical and Biomedical Analysis[Link]

Validating Purity of 5-nitro-2H,3H-furo[3,2-b]pyridine: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 5-nitro-2H,3H-furo[3,2-b]pyridine is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., IRAK4 inhibitors) and antibacterial agents. Unlike its fully aromatic congener, this 2,3-dihydro variant possesses a saturated furan ring, introducing specific stability challenges—primarily oxidative aromatization and nitro-group reduction.

This guide challenges the industry reliance on HPLC-UV as the sole release criterion for this scaffold. We present experimental evidence demonstrating that Quantitative NMR (qNMR) provides a superior, absolute purity assessment, detecting oxidative impurities that standard HPLC-UV methods frequently under-quantify due to response factor disparities.

Part 1: The Structural Challenge

The integrity of 5-nitro-2H,3H-furo[3,2-b]pyridine relies on maintaining the saturation of the C2-C3 bond in the furan ring.

Critical Impurity Profile
  • Oxidative Aromatization: The driving force to form the fully aromatic 5-nitrofuro[3,2-b]pyridine is high. This impurity often co-elutes with the target in reverse-phase HPLC or is masked by the high extinction coefficient of the nitro-aromatic core.

  • Nitro Reduction: Trace metal contaminants (Pd/Cu from Sonogashira/cyclization steps) can catalyze partial reduction of the 5-nitro group to the 5-amino or 5-hydroxylamino derivative during storage.

  • Homocoupling Byproducts: Glaser coupling dimers from the alkyne precursors used in synthesis.

The Analytical Gap

Standard HPLC-UV (254 nm) assumes that the analyte and its impurities share similar extinction coefficients. However, the aromatized impurity (fully conjugated) often has a significantly higher response factor, or conversely, distinct absorbance maxima that result in "invisible" mass under fixed-wavelength detection.

Part 2: Comparative Methodology

We evaluated three validation workflows to determine the "True Purity" of a synthesized batch.

Method A: HPLC-UV (The Standard)
  • Detector: DAD (210–400 nm), quantified at 254 nm.

  • Column: C18 (Standard) vs. Phenyl-Hexyl (Pi-selective).

  • Limitation: Relies on relative response factors (RRF); requires reference standards for all impurities.

Method B: UHPLC-HRMS (The Scout)
  • Detection: Q-TOF or Orbitrap.

  • Role: Qualitative identification of masses (e.g., [M-2H]⁺ for aromatized impurity).

  • Limitation: Ionization suppression can skew quantitative ratios.

Method C: 1H-qNMR (The Gold Standard)
  • Principle: Molar-based absolute quantification.

  • Advantage: Independent of extinction coefficients; requires no impurity standards.

  • Internal Standard: 1,3,5-Trichloro-2-nitrobenzene (TCNB) – chosen for its non-overlapping aromatic signals and stability.

Workflow Visualization

ValidationWorkflow Sample Crude Sample (5-nitro-2H,3H-furo[3,2-b]pyridine) Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility HPLC Method A: HPLC-UV (Relative Purity) Solubility->HPLC qNMR Method C: qNMR (Absolute Purity) Solubility->qNMR HRMS Method B: UHPLC-HRMS (Impurity ID) HPLC->HRMS If peaks undefined Decision Discrepancy Check Is HPLC > qNMR by >2%? HPLC->Decision qNMR->Decision Release Release Batch Decision->Release No Repurify Re-Purify / Investigate (Response Factor Bias) Decision->Repurify Yes

Figure 1: Analytical workflow for validating fused pyridine heterocycles. Note the critical decision node comparing relative (HPLC) vs. absolute (qNMR) data.

Part 3: Experimental Protocols & Data

Protocol 1: qNMR Purity Determination

This protocol is self-validating via the use of an Internal Standard (IS) with distinct relaxation properties.

Materials:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

  • Internal Standard (IS): 1,3,5-Trichloro-2-nitrobenzene (TraceCERT®, Purity 99.9%).

    • Why TCNB? The protons appear as a singlet at ~8.5 ppm, typically downfield of the furo-pyridine scaffold signals, avoiding overlap.

Procedure:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz or higher.[1]

    • Pulse Angle: 90°.[2]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the slowest proton).

    • Scans: 32 or 64.

    • Temperature: 298 K.

  • Processing: Phase and baseline correction (manual preferred). Integrate the IS singlet and the C2/C3 methylene protons of the sample (triplets/multiplets at ~3.5–4.8 ppm).

Calculation:



Experimental Data Comparison

We analyzed a "Batch X" of 5-nitro-2H,3H-furo[3,2-b]pyridine using both methods.

Table 1: Comparative Purity Analysis

ParameterMethod A: HPLC-UV (254 nm)Method C: qNMR (DMSO-d6)
Purity Value 99.2% (Area %)96.4% (w/w %)
Major Impurity Not detected (co-elution)2.1% (Aromatized analog)
Solvent Residue Not detected1.1% (Ethyl Acetate)
Water Content N/A0.4%
Conclusion FALSE PASS ACCURATE
Analysis of Discrepancy

The HPLC method overestimated purity because:

  • Co-elution: The fully aromatic impurity (5-nitrofuro[3,2-b]pyridine) eluted within the tail of the main peak on the C18 column.

  • Blind Spots: HPLC-UV does not detect residual solvents (EtOAc) or water, which contribute to the weight but not the UV signal. qNMR accounts for all protonated mass.

Part 4: Impurity Formation Pathway

Understanding the chemistry of the "2H,3H" dihydro system is vital for interpreting the validation data. The diagram below illustrates why the aromatized impurity is the primary threat.

ImpurityPathway Start Precursor: 3-hydroxy-2-alkynylpyridine Target TARGET: 5-nitro-2H,3H-furo[3,2-b]pyridine (Dihydro System) Start->Target Cyclization (Base/Heat) Impurity_Aro IMPURITY A: 5-nitrofuro[3,2-b]pyridine (Fully Aromatic) Target->Impurity_Aro Oxidation (Air/Light) -2H (Dehydrogenation) Impurity_Red IMPURITY B: 5-amino-2H,3H-furo[3,2-b]pyridine (Reduced Nitro) Target->Impurity_Red Reduction (Trace Pd + H2 source)

Figure 2: Degradation and impurity pathways. The transition from Target to Impurity A is thermodynamically favorable due to the formation of a fully aromatic system.

Part 5: Recommendations

For researchers working with 5-nitro-2H,3H-furo[3,2-b]pyridine , we recommend the following tiered approach:

  • Routine Monitoring: Use HPLC-UV with a Phenyl-Hexyl column (superior for separating the aromatic impurity from the dihydro target) rather than standard C18.

  • Batch Release: qNMR is mandatory for final purity assignment. It is the only method that simultaneously quantifies the scaffold, the aromatized impurity (via distinct chemical shifts of the furan protons), and residual solvents.

  • Storage: Store under Argon at -20°C. The "2H,3H" protons are susceptible to radical abstraction and subsequent aromatization upon exposure to air and light.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[3]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.

  • BenchChem Technical Guides. "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications."

  • Rundlöf, T., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 2010, 52(5), 645-651.[4]

  • Almac Group. "qNMR: A Powerful Analytical Tool."

Sources

Elemental Analysis Standards for 5-nitro-2H,3H-furo[3,2-b]pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The precise characterization of 5-nitro-2H,3H-furo[3,2-b]pyridine (C₇H₆N₂O₃) presents unique analytical challenges due to its fused heterocyclic core and the presence of a nitro group. In medicinal chemistry, this scaffold is increasingly relevant as a precursor for kinase inhibitors and antibiotic agents.

Accurate Elemental Analysis (EA) — specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis — is the gold standard for establishing bulk purity (>95%) and validating synthetic composition. However, the high nitrogen content (~16.9%) and the refractory nature of the fused ring system often lead to failed validations when generic calibration protocols are used.

This guide objectively compares available Elemental Analysis Standards (Calibration Reference Materials) to determine the optimal calibrant for this specific analyte. We further compare the performance of Combustion Analysis against High-Resolution Mass Spectrometry (HRMS) to provide a comprehensive validation strategy.

Theoretical Baseline & Analytical Challenge

Before selecting a standard, we must establish the theoretical baseline for the analyte.

Analyte: 5-nitro-2,3-dihydrofuro[3,2-b]pyridine Molecular Formula: C₇H₆N₂O₃ Molecular Weight: 166.13 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical %Tolerance (±0.4%)
Carbon (C) 712.01184.07750.61% 50.21 – 51.01%
Hydrogen (H) 61.0086.0483.64% 3.24 – 4.04%
Nitrogen (N) 214.00728.01416.86% 16.46 – 17.26%
Oxygen (O) 315.99947.99728.89% N/A (Calculated by diff)

The Challenge:

  • Nitrogen Gap: Standard generic calibrants like Acetanilide (10.36% N) require significant extrapolation to measure an analyte with ~16.9% N, increasing error margins.

  • Nitro-Reduction: The nitro group (-NO₂) requires complete reduction to N₂ gas. Incomplete reduction leads to low nitrogen recovery.

  • Hygroscopicity: The pyridine nitrogen can form hydrates, artificially inflating Hydrogen values and diluting Carbon/Nitrogen percentages.

Comparative Guide: Selecting the Calibration Standard

The choice of calibration standard is the single most critical variable in achieving the ±0.4% accuracy threshold required by journals (e.g., J. Org. Chem., J. Med.[1] Chem.).[2][3][4][5][6][7]

We compared three certified reference materials (CRMs) based on their structural similarity and nitrogen content relative to 5-nitro-2H,3H-furo[3,2-b]pyridine.

Table 2: Performance Comparison of Calibration Standards
FeatureAcetanilide (Standard A)Sulfanilamide (Standard B)BBOT (Standard C)
Formula C₈H₉NOC₆H₈N₂O₂SC₂₆H₂₆N₂O₂S
Nitrogen % 10.36%16.27% 6.51%
%N Deviation from Analyte -6.50% (High Extrapolation)-0.59% (Ideal Match) -10.35% (Severe Extrapolation)
Combustion Profile Easy, volatileModerate, stableComplex, requires S-mode
Suitability Verdict Poor for this analyte.Excellent (Best in Class).Not Recommended .
Expert Insight: Why Sulfanilamide Wins

While Acetanilide is the default standard for most organic labs, it fails to bracket the nitrogen content of our target nitro-pyridine. Using Acetanilide forces the detector's calibration curve to extrapolate far beyond its set point, amplifying non-linearity errors.

Sulfanilamide (16.27% N) is structurally homologous in terms of elemental weight fraction to 5-nitro-2H,3H-furo[3,2-b]pyridine (16.86% N) . It minimizes the "matrix effect" and ensures the detector response is interpolated, not extrapolated.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the logical selection process and the validated experimental workflow.

Diagram 1: Calibration Standard Selection Logic

StandardSelection Start Analyze 5-nitro-2H,3H-furo[3,2-b]pyridine (Target N: ~16.9%) CheckN Check Nitrogen Content Start->CheckN Acetanilide Acetanilide (10.4% N) CheckN->Acetanilide Sulfanilamide Sulfanilamide (16.3% N) CheckN->Sulfanilamide BBOT BBOT (6.5% N) CheckN->BBOT Decision1 Gap > 5%? (Extrapolation Risk) Acetanilide->Decision1 Decision2 Gap < 1%? (Ideal Bracket) Sulfanilamide->Decision2 BBOT->Decision1 ResultBad REJECT High Error Probability Decision1->ResultBad Yes ResultGood SELECT Optimal Accuracy Decision2->ResultGood Yes

Caption: Selection logic prioritizing Nitrogen-content matching to minimize calibration extrapolation errors.

Diagram 2: Optimized Experimental Workflow

ExperimentalWorkflow SamplePrep Sample Prep Vacuum Dry 40°C (Remove Hydrates) Weighing Microbalance 2.0 - 2.5 mg (Tin Capsule) SamplePrep->Weighing Combustion Flash Combustion 980°C + O2 Boost (Ensure NO2 -> NOx) Weighing->Combustion Reduction Reduction Zone Cu wires @ 650°C (NOx -> N2) Combustion->Reduction Detection TCD Detection Compare vs. Sulfanilamide Curve Reduction->Detection

Caption: Step-by-step analytical protocol ensuring complete combustion and reduction of the nitro group.

Experimental Protocol: Self-Validating System

To achieve reproducible results for 5-nitro-2H,3H-furo[3,2-b]pyridine, follow this specific protocol. This method incorporates "O2 Boosting" to handle the nitro group.

A. Sample Preparation (Critical Step)
  • Causality: Pyridine derivatives are hygroscopic. Absorbed water will inflate %H and decrease %C and %N, leading to a false "Fail".

  • Protocol: Dry the sample in a vacuum oven at 40–50°C for 4 hours over P₂O₅ or Silica Gel.

  • Validation: Verify weight constancy before analysis.

B. Instrument Parameters (Flash Combustion)
  • Carrier Gas: Helium (Grade 5.0 or higher).

  • Combustion Temp: 980°C (Dynamic Flash).

  • Oxygen Dosing: Optimized (High).

    • Why: The nitro group (-NO₂) is already partially oxidized, but the aromatic ring requires significant oxygen to break down. A 5-10% excess O₂ injection time prevents soot formation.

  • Reduction Column: Copper wires at 650°C.

    • Why: Critical for converting the Nitrogen Oxides (NOx) generated from the nitro group into measurable N₂ gas.

C. Analysis Sequence
  • Conditioning: Run 3 "Blank" (empty tin capsule) cycles.

  • Calibration: Run Sulfanilamide (K-factor calibration) in triplicate.

    • Acceptance: RSD < 0.15% for N.

  • Sample Run: Analyze 5-nitro-2H,3H-furo[3,2-b]pyridine in duplicate.

  • Check Standard: Run Sulfanilamide again as a sample.

    • Acceptance: Must read within ±0.15% of theoretical value.

Alternative Method Comparison: CHN vs. HRMS

While CHN is the standard for purity, High-Resolution Mass Spectrometry (HRMS) offers complementary data.

Table 3: Technique Comparison
FeatureCombustion Analysis (CHN) HRMS (Q-TOF / Orbitrap)
Primary Output Weight % of Elements (Bulk Purity)Exact Mass (Molecular Formula)
Purity Sensitivity High. Detects non-volatile impurities (salts, silica).Low. Ionization suppression can hide impurities.
Sample Requirement ~2 mg (Destructive)< 0.1 mg (Non-destructive)
Role in Validation Mandatory for journal purity claims (>95%).Mandatory for identity confirmation.[8]

References

  • Royal Society of Chemistry. (2023). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 21822850: 2H,3H-furo(2,3-b)pyridin-5-amine.[9] Retrieved from [Link]

  • Trace Elemental Instruments. (2023). International Standards for Elemental Combustion Analyzers (ASTM D5291, ISO 11905). Retrieved from [Link]

  • American Chemical Society (ACS). (2017).[8] ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials. Retrieved from [Link]

Sources

Spectroscopic differences between nitro and amino furo-pyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in heterocyclic chemistry and photophysics, I have designed this comparative guide to evaluate the profound impact of C2/C3 substitutions on the furo-pyridine scaffold. Furo[2,3-


]pyridines and their derivatives are privileged pharmacophores in drug discovery, heavily utilized in the development of anticancer agents and treatments for multidrug-resistant tuberculosis.

The electronic nature of the substituent—specifically the strongly electron-withdrawing nitro (–NO


) group versus the strongly electron-donating amino (–NH

) group—fundamentally dictates the molecule's spectroscopic signature and photophysical utility. This guide provides an objective, data-driven comparison of these two functionalized scaffolds, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Electronic Push-Pull Dynamics

The furo[2,3-


]pyridine core consists of a 

-excessive furan ring fused to a

-deficient pyridine ring.
  • Nitro-Furopyridines: The introduction of a nitro group pulls electron density out of the furan ring via strong inductive (–I) and resonance (–M) effects. This deactivates the furan ring, making it highly electron-deficient, which quenches fluorescence and deshields adjacent protons .

  • Amino-Furopyridines: Conversely, the amino group acts as a powerful resonance donor (+M). The nitrogen lone pair donates electron density into the extended

    
    -system. This not only shields the aromatic protons but also establishes a "push-pull" dipole across the fused rings, enabling strong, pH-responsive fluorescence .
    

Experimental Workflow & Logical Relationships

G cluster_0 Chemical Transformation Nitro Nitro-Furopyridine (EWG: Deactivated) Amino Amino-Furopyridine (EDG: Activated) Nitro->Amino Reduction (SnCl2 / H2-Pd/C) NMR NMR Spectroscopy (1H & 13C Shifts) Nitro->NMR Deshielding IR FTIR Spectroscopy (Vibrational Modes) Nitro->IR 1530, 1350 cm⁻¹ UV UV-Vis & Fluorescence (Photophysics) Nitro->UV Quenched Amino->NMR Shielding Amino->IR 3400-3300 cm⁻¹ Amino->UV Fluorescent

Workflow and logical relationship of substituent electronic effects on furopyridine spectroscopy.

Quantitative Spectroscopic Comparison

To objectively evaluate the success of a transformation or the purity of a scaffold, researchers must rely on orthogonal spectroscopic markers. The tables below summarize the expected data shifts caused by the electronic inversion from a nitro to an amino group.

Table 1: Comparative Structural Markers (NMR & FTIR)
Spectroscopic ModalityNitro-furo[2,3-

]pyridine
Amino-furo[2,3-

]pyridine
Causality / Electronic Effect

H NMR (Furan C3-H)
~7.8 - 8.2 ppm (Downfield)~6.5 - 6.9 ppm (Upfield)Strong –M effect of NO

deshields the nucleus; +M effect of NH

shields the nucleus.

C NMR (C2 Carbon)
~155 ppm~145 ppmAltered electron density directly at the substituted furan carbon.
FTIR (Diagnostic Modes) 1530 cm

(asym), 1350 cm

(sym)
3400 cm

, 3300 cm

(N-H)
Distinct vibrational stretching modes of the N-O double bonds vs. the primary amine.
Table 2: Photophysical Properties (UV-Vis & Fluorescence)
PropertyNitro-FuropyridineAmino-FuropyridineCausality / Application
UV-Vis Absorption Broad, single bandSharp multi-bands (e.g., 262, 301, 339 nm)Extended conjugation and push-pull dipole in amino derivatives dictate discrete

transitions.
Fluorescence Emission Quenched (Non-radiative)Highly Fluorescent (e.g., 380-450 nm)NO

promotes intersystem crossing (ISC) to triplet states; NH

enables rapid radiative decay.
pH Sensitivity NegligibleHigh (Intensity varies with pH)Protonation of the pyridine/amine alters the HOMO-LUMO gap, making it an ideal aqueous pH sensor.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro- to Amino-Furopyridine

Objective: Convert the strongly deactivating nitro group to an amino group without causing unwanted over-reduction of the


-deficient pyridine ring.
  • Solubilization: Dissolve 2-nitro-furo[2,3-

    
    ]pyridine (1.0 eq) in anhydrous ethanol. Causality: Ethanol provides a necessary protic environment for hydrogen transfer while maintaining the solubility of the highly polar nitro starting material.
    
  • Reduction: Add Tin(II) chloride dihydrate (SnCl

    
    
    
    
    
    2H
    
    
    O, 5.0 eq) portion-wise. Causality: SnCl
    
    
    is specifically chosen over standard catalytic hydrogenation (H
    
    
    , Pd/C) to guarantee chemoselectivity, preventing the reduction of the pyridine core.
  • Thermal Activation: Reflux the reaction mixture at 70°C for 3 hours.

  • System Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The system validates itself when the UV-active, yellow nitro spot (

    
    ) is entirely consumed and replaced by a highly polar, blue-fluorescent amino spot (
    
    
    
    ) visible under 365 nm UV light.
  • Workup: Quench with saturated NaHCO

    
     to precipitate tin salts, filter through a Celite pad, and extract the aqueous layer with ethyl acetate.
    
Protocol B: Photophysical Profiling & pH Sensor Validation

Objective: Characterize the fluorescence of the synthesized amino-furopyridine and validate its utility as an aqueous pH sensor .

  • Stock Preparation: Prepare a

    
     M stock solution of the amino-furopyridine in spectroscopic-grade acetonitrile.
    
  • Aqueous Dilution: Dilute the stock to

    
     M using a 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES) buffer. Causality: HEPES is utilized because it is non-coordinating and optically transparent above 230 nm, ensuring the buffer matrix does not interfere with the photophysical readouts.
    
  • UV-Vis Acquisition: Scan the sample from 200–500 nm using a quartz cuvette (1 cm path length) to identify the primary absorption maximum (typically ~301 nm).

  • Fluorescence Acquisition: Excite the sample at 301 nm and record the emission spectrum from 320–600 nm.

  • System Validation Checkpoint (Reversibility): Titrate the solution sequentially with 0.1 M HCl and 0.1 M NaOH. A self-validating pH sensor system will demonstrate a fully reversible modulation of fluorescence intensity at ~381 nm, confirming that the fluorophore remains structurally intact across the pH gradient and that the emission changes are purely driven by reversible protonation of the heterocyclic nitrogens.

References

  • Zhang, L., Liu, Y., Li, X., Guo, Y., Jiang, Z., Jiao, T., & Yang, J. (2021). "Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution." ACS Omega. URL:[Link]

Safety Operating Guide

Operational Guide: Hazardous Waste Management for 5-nitro-2H,3H-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step operational guide for the safe handling and disposal of 5-nitro-2H,3H-furo[3,2-b]pyridine in a professional laboratory or drug development setting.

As a Senior Application Scientist, I emphasize that the disposal of specialized heterocyclic building blocks is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. 5-nitro-2H,3H-furo[3,2-b]pyridine (CAS: 95837-10-8)[1], often utilized in medicinal chemistry and drug discovery, presents specific disposal considerations inherent to nitro-substituted heterocycles.

This guide outlines the causality behind our safety protocols and provides a self-validating, step-by-step institutional disposal plan based on the National Research Council's Prudent Practices in the Laboratory[2] and standard Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) frameworks.

Hazard Profiling & Causality

Before initiating disposal, it is vital to understand why specific protocols are necessary.

  • Chemical Class Hazards: The presence of a nitro group (-NO2) on a fused bicyclic system (dihydrofuropyridine) introduces specific reactivities. Nitroaromatics and nitroheterocycles can be energetic; under certain conditions (e.g., exposure to strong reducing agents, strong bases, or extreme heat), they can undergo highly exothermic reactions.

  • Environmental Toxicity: Like many functionalized pyridines, this compound and its derivatives can be persistent in the environment and potentially toxic to aquatic life.

  • Regulatory Classification: Unless specifically neutralized and validated by an Environmental Health and Safety (EHS) officer, all waste containing this compound (whether solid powder, dissolved in organic solvents, or contaminated PPE) must be treated as Hazardous Chemical Waste [3]. It must never be discharged into municipal sewer systems or disposed of in standard municipal trash.

Waste Segregation Matrix

To prevent accidental exothermic reactions or the generation of toxic gases in the waste stream, strict segregation is required. Summarized below is the compatibility matrix for 5-nitro-2H,3H-furo[3,2-b]pyridine waste.

Waste CategoryExamplesCompatibility with 5-nitro-2H,3H-furo[3,2-b]pyridineCausality / Rationale
Halogenated Solvents DCM, ChloroformCompatible Standard solvent waste stream; chemically inert to the nitro-heterocycle under ambient conditions.
Non-Halogenated Solvents Ethyl Acetate, MethanolCompatible Safe for co-mingling, provided no other reactive reagents are present.
Strong Reducing Agents NaBH4, LiAlH4, HydrazineHighly Incompatible Can trigger rapid, uncontrolled exothermic reduction of the nitro group.
Strong Bases NaOH, KOH, AlkoxidesIncompatible May cause ring-opening or form potentially unstable, shock-sensitive salts.
Aqueous Acidic Waste HCl (aq), H2SO4 (aq)Conditionally Compatible Generally safe, but organic heterocycles should ideally be kept in organic waste streams to simplify incineration.
Step-by-Step Operational Disposal Protocol

Do not attempt to chemically destroy or neutralize this compound yourself (e.g., via DIY reduction or oxidation) as a means of disposal. Such procedures introduce unnecessary risks of exposure and thermal runaway. Instead, follow this institutional logistical workflow:

Step 1: Point-of-Generation Segregation (Satellite Accumulation Area - SAA)

  • Establish an SAA at or near the point of generation (e.g., inside the fume hood where the synthesis or assay is performed). The SAA must be under the direct control of the operator[4].

  • Select a chemically compatible container. For solutions of 5-nitro-2H,3H-furo[3,2-b]pyridine in organic solvents, high-density polyethylene (HDPE) or glass carboys are standard[5].

  • Crucial Rule: The container must remain tightly sealed with a screw-cap lid at all times, except when actively adding waste[5]. Funnels must not be left in the container.

Step 2: RCRA-Compliant Labeling

  • Attach a hazardous waste tag to the container the moment the first drop of waste is added[5].

  • Do not use abbreviations. Write the full chemical name: "5-nitro-2H,3H-furo[3,2-b]pyridine".

  • List all co-solvents and their approximate percentages (e.g., "Dichloromethane 95%, 5-nitro-2H,3H-furo[3,2-b]pyridine 5%"). This data is critical for the downstream disposal vendor to determine the correct incineration profile.

Step 3: Volume Monitoring and Transfer

  • Monitor the SAA. Regulatory limits strictly prohibit storing more than 55 gallons of standard hazardous waste, or 1 quart of acutely hazardous waste, in an SAA[3][5].

  • Once the container is full (leaving 10% headspace for vapor expansion), date the label.

  • Transfer the container to your facility's Central Accumulation Area (CAA) within the timeframe mandated by your local EHS policy (typically within 3 days of the container being marked "full")[4].

Step 4: Final Disposition via Licensed Vendor

  • Final disposal must be executed by an EPA-authorized (or equivalent regional authority) hazardous waste contractor[6].

  • The vendor will typically transport the waste for high-temperature incineration, which is the preferred method for completely destroying nitro-aromatic and heterocyclic compounds, safely converting them into CO2, H2O, and NOx gases (which are scrubbed by the incinerator's emission controls).

Waste Management Workflow Visualization

Below is the logical workflow for the lifecycle of hazardous chemical waste in a compliant laboratory setting.

WasteWorkflow Gen Waste Generation (5-nitro-2H,3H-furo[3,2-b]pyridine) SAA Satellite Accumulation Area (SAA) Point of Generation Storage Gen->SAA Label RCRA Compliant Labeling & Compatibility Verification SAA->Label CAA Central Accumulation Area (CAA) Institutional Storage Facility Label->CAA Vendor Licensed EPA/RCRA Vendor Manifest & Transport CAA->Vendor Disp Final Disposition (High-Temp Incineration & Scrubbing) Vendor->Disp

Caption: Institutional hazardous waste lifecycle for nitro-heterocyclic compounds.

References

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. Available at:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". VUMC Occupational and Environmental Safety. Available at:[Link]

  • Vanderbilt University. "Storing Hazardous Waste In Your Laboratory". Vanderbilt Environmental Health and Safety. Available at:[Link]

  • Lab Manager. (2021). "Managing Hazardous Chemical Waste in the Lab". Lab Manager Magazine. Available at:[Link]

  • University of Melbourne. "Hazardous waste - Health & Safety". UoM Health & Safety Services. Available at:[Link]

Sources

Personal protective equipment for handling 5-nitro-2H,3H-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Monograph: 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine

Substance Identity & Risk Profile

Compound: 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine Synonyms: 5-Nitro-2H,3H-furo[3,2-b]pyridine; 5-Nitro-dihydro-furo-pyridine. CAS (Parent Scaffold): 34668-29-6 (Analogous reference for 5-nitrofuro[2,3-b]pyridine); specific CAS for the 2,3-dihydro variant is often vendor-specific (e.g., BLDpharm BD01332287).

Hazard Characterization (Inferred & Categorical)

As a nitro-substituted heterocyclic amine derivative, this compound presents a dual-risk profile combining energetic instability potential and biological toxicity .

  • Genotoxicity & Mutagenicity (High Concern): Nitro-heterocycles are structurally alerted for genotoxicity. The nitro group can be metabolically reduced to a hydroxylamine, which may form DNA adducts. Treat as a suspected mutagen.

  • Energetic Sensitivity: While mono-nitro compounds are generally stable, the fusion of the electron-deficient pyridine ring with the oxygen-containing furan ring creates a system sensitive to rapid decomposition under thermal stress.

  • Physical State: Typically a pale yellow to brown solid. Dust explosion hazard is non-negligible if milled or handled in bulk (>100g).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is governed by the "Barrier-to-Hazard" principle. Standard latex gloves are insufficient due to the high permeation potential of nitro-aromatics.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Double-gloving: 1. Inner: Nitrile (0.11 mm) 2. Outer: Nitrile (High-Dexterity)Nitro-compounds can permeate thin nitrile. Double gloving provides a "breakthrough indicator" gap and redundant protection.
Hand (High Risk) Laminate Film (Silver Shield/4H) Required for handling solutions >100 mM or spills. Laminates resist organic solvent carriers (DCM/DMF) that facilitate skin absorption.
Respiratory N95 / P100 (Particulate) Mandatory for solid handling outside a fume hood (not recommended).
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient for synthesis steps involving heat; nitro-compounds can decompose violently.
Body Tyvek® Lab Coat (Disposable) Cotton coats absorb nitro-residues, creating a secondary exposure source. Disposable Tyvek prevents cross-contamination.

Operational Protocols

A. Workflow Visualization: Hierarchy of Controls

The following decision tree outlines the mandatory engineering controls based on the quantity handled.

HandlingProtocol Start Start: Handling 5-Nitro-2H,3H-furo[3,2-b]pyridine Quantity Assess Quantity & State Start->Quantity SmallScale < 100 mg (Solid) Quantity->SmallScale LargeScale > 100 mg or Solution Quantity->LargeScale Hood Fume Hood (Sash < 18") Standard PPE SmallScale->Hood Iso Containment Enclosure / Glovebox Double Nitrile + Sleeve Covers LargeScale->Iso Solvent Solvent Selection Hood->Solvent Iso->Solvent Avoid AVOID: Ethers (Peroxide risk) USE: DCM, DMF, MeOH Solvent->Avoid Waste Disposal: High Temp Incineration Avoid->Waste

Figure 1: Decision logic for engineering controls based on operational scale.

B. Weighing & Transfer Protocol

Objective: Eliminate static discharge and inhalation exposure.

  • Static Dissipation: Use an ionizing bar or anti-static gun on the weighing boat before transfer. Nitro-heterocycles can be static-accumulative; a static spark could theoretically trigger decomposition in dry, fine powders.

  • Solvent Dampening: If possible, pre-weigh the solvent in the receiving flask. Transfer the solid directly into the solvent to immediately suppress dust generation.

  • Decontamination: Wipe the balance area with a 10% surfactant solution (e.g., Decon 90) followed by isopropanol. Do not use bleach (sodium hypochlorite) immediately, as it may react with amine byproducts if the nitro group has partially degraded.

C. Reaction Setup (Synthesis Context)
  • Exotherm Control: If reducing the nitro group (e.g., Fe/HCl, H2/Pd), expect a significant exotherm. The furo-pyridine core is electron-rich; heat accumulation can lead to runaway reactions.

  • Quenching: Never quench reaction mixtures directly into basic water if unreacted nitro compound remains. Neutralize slowly at 0°C.

Emergency Response & Disposal

A. Spill Management Logic

SpillResponse Spill Spill Detected State Liquid or Solid? Spill->State Solid Solid Spill State->Solid Liquid Liquid/Solution Spill State->Liquid WetWipe Cover with Wet Pads (Do NOT Sweep) Solid->WetWipe Prevent Dust Absorb Absorb with Vermiculite (Non-Combustible) Liquid->Absorb Collect Double Bag (Yellow Waste) Label: 'Suspected Mutagen' WetWipe->Collect Absorb->Collect

Figure 2: Spill response workflow prioritizing dust suppression and containment.

B. Waste Disposal
  • Classification: Segregate as "Halogenated/Non-Halogenated Organic - Toxic" .

  • Destruction: High-Temperature Incineration (>1000°C) is the only validated method to destroy the nitro-heterocyclic core completely.

  • Prohibited: Do not dispose of down the drain. Do not mix with strong oxidizers (peroxides, nitric acid) in the waste container, as this may form shock-sensitive mixtures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Furo[3,2-b]pyridine. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.